molecular formula C16H12N2 B575252 2-benzyl-1H-indole-5-carbonitrile CAS No. 179748-04-0

2-benzyl-1H-indole-5-carbonitrile

Cat. No.: B575252
CAS No.: 179748-04-0
M. Wt: 232.286
InChI Key: VKYBDBGOLWABIR-UHFFFAOYSA-N
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Description

2-Benzyl-1H-indole-5-carbonitrile is an indole-based chemical scaffold of significant interest in medicinal and organic chemistry. The indole nucleus is a fundamental structural component in numerous biologically active molecules, natural products, and pharmaceuticals . This specific compound features a benzyl substituent at the 2-position and a carbonitrile group at the 5-position of the indole ring, making it a valuable precursor for the synthesis of more complex, highly functionalized molecules . As a key synthetic intermediate, its core structure serves as a versatile building block for drug discovery programs. Researchers utilize such indole-5-carbonitrile derivatives in various metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira reactions, to create diverse compound libraries for biological screening . The carbonitrile functional group is particularly valuable as it can be readily transformed into other functionalities, such as amides, esters, and ketones, or serve as a pharmacophore in its own right . While specific biological data for this compound may be limited, indole derivatives are extensively investigated for a wide spectrum of therapeutic applications, including potential use as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-13-6-7-16-14(8-13)10-15(18-16)9-12-4-2-1-3-5-12/h1-8,10,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYBDBGOLWABIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(N2)C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677525
Record name 2-Benzyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179748-04-0
Record name 2-Benzyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Benzyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-benzyl-1H-indole-5-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. The indole scaffold is a prominent feature in numerous biologically active compounds, and the incorporation of a benzyl group at the 2-position and a nitrile group at the 5-position suggests a potential for diverse chemical reactivity and pharmacological activity. This document consolidates available information on its synthesis, and physicochemical and spectral properties, and explores its potential reactivity based on established principles of indole chemistry.

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and the ability of its nitrogen atom to participate in hydrogen bonding contribute to its frequent role as a pharmacophore.[1] The functionalization of the indole ring at various positions allows for the fine-tuning of its biological activity. The title compound, 2-benzyl-1H-indole-5-carbonitrile, features two key substituents: a benzyl group at the C2 position and a carbonitrile group at the C5 position.

The benzyl group can influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with hydrophobic pockets in biological targets. The nitrile group is a versatile functional group that can participate in various chemical transformations and can act as a hydrogen bond acceptor. This unique combination of functional groups makes 2-benzyl-1H-indole-5-carbonitrile a molecule with significant potential for further chemical exploration and as a building block in the synthesis of more complex bioactive molecules.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2-benzyl-1H-indole-5-carbonitrile are not extensively reported in publicly available literature. However, based on its structure and data for related compounds, we can infer certain characteristics.

PropertyValueSource/Justification
CAS Number 179748-04-0Commercial Supplier[2]
Molecular Formula C₁₆H₁₂N₂Calculated from structure
Molecular Weight 232.28 g/mol Calculated from structure
Melting Point Not availableData for the isomeric 3-benzyl-1H-indole-5-carbonitrile is 156.0-157.0 °C
Boiling Point Not availablePredicted for the isomeric 3-benzyl-1H-indole-5-carbonitrile is 452.9±30.0 °C
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated.General solubility of similar organic compounds

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2-benzyl-1H-indole-5-carbonitrile is not readily found in peer-reviewed literature, its synthesis can be envisioned through established methods for indole formation and functionalization.

Plausible Synthetic Strategies

One of the most common methods for the synthesis of 2-substituted indoles is the Fischer indole synthesis . This could potentially be adapted for the synthesis of 2-benzyl-1H-indole-5-carbonitrile.

Fischer_Indole_Synthesis 4-cyanophenylhydrazine 4-cyanophenylhydrazine Intermediate_Hydrazone Intermediate Hydrazone 4-cyanophenylhydrazine->Intermediate_Hydrazone Condensation phenylacetaldehyde Phenylacetaldehyde phenylacetaldehyde->Intermediate_Hydrazone 2-benzyl-1H-indole-5-carbonitrile 2-benzyl-1H-indole-5-carbonitrile Intermediate_Hydrazone->2-benzyl-1H-indole-5-carbonitrile [3,3]-Sigmatropic Rearrangement (Acid Catalyst)

Caption: Plausible Fischer indole synthesis route.

An alternative approach could involve a palladium-catalyzed cross-coupling reaction , such as a Suzuki or Stille coupling, on a pre-functionalized indole core. For instance, coupling of a benzylboronic acid derivative with a 2-halo-1H-indole-5-carbonitrile.

Expected Reactivity

The reactivity of 2-benzyl-1H-indole-5-carbonitrile is dictated by its constituent functional groups: the indole ring, the benzyl group, and the nitrile group.

  • Indole Ring: The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

  • Benzyl Group: The benzylic protons are susceptible to radical halogenation. The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a handle for further derivatization.

Spectral Characterization

Specific spectral data for 2-benzyl-1H-indole-5-carbonitrile is not available. However, the expected spectral characteristics can be predicted based on the analysis of similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of 2-benzyl-1H-indole-5-carbonitrile is expected to show characteristic absorption bands for the N-H, C≡N, and aromatic C-H and C=C bonds.

Functional GroupExpected Wavenumber (cm⁻¹)Comments
N-H Stretch (indole)~3400-3300A sharp to medium peak.
C≡N Stretch (nitrile)~2230-2210A sharp, medium intensity peak.
Aromatic C-H Stretch~3100-3000Multiple sharp, weak to medium peaks.
Aromatic C=C Stretch~1600-1450Multiple peaks of varying intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the indole N-H proton, the protons on the indole ring, and the protons of the benzyl group. The indole N-H proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons would appear in the range of 7-8 ppm, with their multiplicity depending on the coupling with adjacent protons. The benzylic methylene protons would likely appear as a singlet around 4 ppm.

¹³C NMR: The carbon NMR spectrum would show signals for all 16 carbon atoms. The nitrile carbon would be expected in the range of 115-125 ppm. The carbons of the indole and benzyl aromatic rings would appear in the region of 110-140 ppm. The benzylic carbon would be expected around 30-40 ppm.

Potential Applications in Drug Discovery

The 2-benzyl-1H-indole-5-carbonitrile scaffold holds potential for the development of novel therapeutic agents. The indole core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The benzyl group can enhance binding to protein targets, while the nitrile group can be a key pharmacophoric element or a precursor for other functional groups. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted.

Conclusion

2-benzyl-1H-indole-5-carbonitrile is a molecule with interesting structural features that suggest a rich chemical reactivity and potential for biological activity. While specific experimental data for this compound is sparse in the public domain, this guide has provided a comprehensive overview of its expected chemical properties based on established chemical principles and data from related compounds. The synthetic routes and reactivity patterns discussed herein provide a foundation for future research into this promising molecule. Further experimental work is necessary to fully elucidate its chemical and pharmacological profile.

References

  • Hrizi, A., Cailler, M., El-Mekabaty, A., Gillaizeau, I., Soukri, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5303. [Link]

  • Royal Society of Chemistry. (2023). Supporting Information for: Indole Synthesis. [Link]

  • MSN Laboratories Private Limited, R&D Center; et al. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. [Link]

  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

  • PubChem. (n.d.). Indole-5-carbonitrile. National Center for Biotechnology Information. [Link]

  • Hrizi, A., Cailler, M., El-Mekabaty, A., Gillaizeau, I., Soukri, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • Al-Suwaidan, I. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

  • Dhani, R., et al. (2011). Indole: The molecule of diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(5), 519-523. [Link]

Sources

Unveiling the Therapeutic Potential of 2-benzyl-1H-indole-5-carbonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of a specific and promising derivative: 2-benzyl-1H-indole-5-carbonitrile. While direct and extensive research on this particular molecule is emerging, this document synthesizes the existing knowledge on related indole compounds to build a predictive framework for its biological activity. We will delve into the rationale behind its design, hypothesize its mechanisms of action, and provide detailed experimental protocols to validate its potential as a therapeutic agent, particularly in the realms of oncology and neuroprotection. This guide is intended to serve as a foundational resource for researchers poised to investigate this compelling molecule.

The Rationale: Deconstructing 2-benzyl-1H-indole-5-carbonitrile for Biological Activity

The structure of 2-benzyl-1H-indole-5-carbonitrile is a deliberate amalgamation of pharmacophoric elements known to confer significant biological effects. Understanding the contribution of each component is key to predicting its overall activity profile.

  • The Indole Scaffold: This bicyclic aromatic system is a privileged structure in drug discovery, present in a multitude of natural products and synthetic drugs.[2][3] Its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions allows it to bind to a wide array of biological targets.[2] The indole ring is a common feature in molecules with anticancer, antibacterial, antifungal, and neuroprotective properties.[1][3]

  • The 2-Benzyl Group: Substitution at the 2-position of the indole ring with a benzyl group is a common strategy to enhance biological activity. The benzyl moiety can introduce additional hydrophobic interactions and π-π stacking opportunities within the binding pockets of target proteins, often leading to increased potency.[4] Modifications to the benzyl ring itself, such as the addition of electron-withdrawing or electron-donating groups, can further modulate the compound's electronic properties and binding affinity.[4]

  • The 5-Carbonitrile Moiety: The nitrile group (-C≡N) at the 5-position is a versatile functional group that can significantly influence a molecule's physicochemical properties and biological activity. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. The 2-cyanoindole unit is a known structural motif in compounds with a range of biological activities, including as antagonists for various receptors.[5]

The combination of these three features in 2-benzyl-1H-indole-5-carbonitrile suggests a molecule with the potential for potent and diverse biological activities.

Hypothesized Biological Activity: A Focus on Oncology and Neuroprotection

Based on the extensive literature on related indole derivatives, we can hypothesize several promising avenues for the biological activity of 2-benzyl-1H-indole-5-carbonitrile.

Anticancer Potential

The indole scaffold is a well-established pharmacophore in the development of anticancer agents.[3][6] Several indole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6][7]

Hypothesized Mechanism of Action:

We postulate that 2-benzyl-1H-indole-5-carbonitrile may exert its anticancer effects through the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[4] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[8] Furthermore, indole derivatives have been identified as inhibitors of Bcl-2, an anti-apoptotic protein, suggesting a potential mechanism for inducing programmed cell death in cancer cells.[9][10]

Signaling Pathway Diagram: Hypothesized Anticancer Mechanism

anticancer_pathway 2-benzyl-1H-indole-5-carbonitrile 2-benzyl-1H-indole-5-carbonitrile Receptor Tyrosine Kinase Receptor Tyrosine Kinase 2-benzyl-1H-indole-5-carbonitrile->Receptor Tyrosine Kinase Inhibits Bcl-2 Bcl-2 2-benzyl-1H-indole-5-carbonitrile->Bcl-2 Inhibits PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits

Caption: Hypothesized inhibition of pro-survival pathways by 2-benzyl-1H-indole-5-carbonitrile.

Neuroprotective Potential

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases.[11][12] Indole derivatives have demonstrated neuroprotective effects by mitigating oxidative damage and modulating pathways involved in neuronal survival.[11][13]

Hypothesized Mechanism of Action:

2-benzyl-1H-indole-5-carbonitrile may exhibit neuroprotective properties through its antioxidant potential. The indole nucleus can act as a scavenger of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[11] Additionally, some indole-based compounds have been shown to disaggregate amyloid-beta plaques, a hallmark of Alzheimer's disease, suggesting another potential neuroprotective mechanism.[13]

Signaling Pathway Diagram: Hypothesized Neuroprotective Mechanism

neuroprotective_pathway Oxidative Stress (ROS) Oxidative Stress (ROS) Neuronal Damage Neuronal Damage Oxidative Stress (ROS)->Neuronal Damage 2-benzyl-1H-indole-5-carbonitrile 2-benzyl-1H-indole-5-carbonitrile 2-benzyl-1H-indole-5-carbonitrile->Oxidative Stress (ROS) Scavenges Amyloid-beta Aggregation Amyloid-beta Aggregation 2-benzyl-1H-indole-5-carbonitrile->Amyloid-beta Aggregation Inhibits Neuroprotection Neuroprotection 2-benzyl-1H-indole-5-carbonitrile->Neuroprotection Amyloid-beta Aggregation->Neuronal Damage

Caption: Postulated mechanisms of neuroprotection by 2-benzyl-1H-indole-5-carbonitrile.

Experimental Validation: Protocols and Methodologies

To substantiate the hypothesized biological activities of 2-benzyl-1H-indole-5-carbonitrile, a series of well-defined experimental protocols are necessary.

Synthesis of 2-benzyl-1H-indole-5-carbonitrile

The synthesis of the target compound can be achieved through a multi-step process, likely involving the protection of the indole nitrogen with a benzyl group, followed by functionalization at the 2-position. A general synthetic approach is outlined below.[14]

Experimental Workflow: Synthesis

synthesis_workflow 5-Cyanoindole 5-Cyanoindole N-Benzylation N-Benzylation 5-Cyanoindole->N-Benzylation Intermediate_1 1-Benzyl-1H-indole-5-carbonitrile N-Benzylation->Intermediate_1 Functionalization Functionalization Intermediate_1->Functionalization Final_Product 2-benzyl-1H-indole-5-carbonitrile Functionalization->Final_Product Purification & Characterization Purification & Characterization Final_Product->Purification & Characterization

Caption: General synthetic workflow for 2-benzyl-1H-indole-5-carbonitrile.

Step-by-Step Protocol:

  • N-Benzylation of 5-Cyanoindole:

    • To a solution of 5-cyanoindole in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.

    • Stir the mixture for 30 minutes.

    • Add benzyl bromide dropwise and allow the reaction to warm to room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain 1-benzyl-1H-indole-5-carbonitrile.[14]

  • Introduction of the 2-Benzyl Group:

  • Purification and Characterization:

    • The final product should be purified by column chromatography or recrystallization.

    • The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5][6]

In Vitro Anticancer Activity Assays

MTT Assay for Cell Viability:

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate and incubate for 24 hours.[6]

  • Treat the cells with varying concentrations of 2-benzyl-1H-indole-5-carbonitrile for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

Flow Cytometry for Apoptosis and Cell Cycle Analysis:

This technique is used to determine if the compound induces apoptosis and/or cell cycle arrest.

  • Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) for apoptosis analysis, or with PI alone for cell cycle analysis.[6]

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (early and late).[8]

In Vitro Neuroprotection Assays

H₂O₂-Induced Oxidative Stress Model:

This model is used to evaluate the compound's ability to protect neuronal cells from oxidative damage.[13]

  • Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

  • Pre-treat the cells with different concentrations of 2-benzyl-1H-indole-5-carbonitrile for a few hours.

  • Induce oxidative stress by adding hydrogen peroxide (H₂O₂).

  • After incubation, assess cell viability using the MTT assay.[13]

Amyloid-Beta (Aβ) Aggregation Assay:

This assay determines if the compound can inhibit or disaggregate Aβ plaques.

  • Incubate Aβ peptides with or without the test compound.

  • Monitor the aggregation process using Thioflavin T (ThT) fluorescence, where an increase in fluorescence indicates Aβ fibril formation.[13]

  • A reduction in ThT fluorescence in the presence of the compound suggests inhibition of aggregation or promotion of disaggregation.[13]

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables for easy comparison and analysis.

Table 1: Hypothesized In Vitro Anticancer Activity of 2-benzyl-1H-indole-5-carbonitrile

Cell LineAssayEndpointExpected Result
MCF-7 (Breast)MTTIC₅₀ (µM)Low micromolar range
A549 (Lung)MTTIC₅₀ (µM)Low micromolar range
HCT-116 (Colon)MTTIC₅₀ (µM)Low micromolar range
MCF-7Flow Cytometry% Apoptotic CellsSignificant increase
A549Flow CytometryCell Cycle ArrestG2/M or G0/G1 arrest

Table 2: Hypothesized In Vitro Neuroprotective Activity of 2-benzyl-1H-indole-5-carbonitrile

AssayModelEndpointExpected Result
MTTH₂O₂-induced oxidative stress% Cell ViabilitySignificant increase
Thioflavin TAβ aggregation% InhibitionSignificant inhibition

Conclusion and Future Directions

2-benzyl-1H-indole-5-carbonitrile represents a molecule of significant interest for drug discovery, with a structural framework that suggests potent anticancer and neuroprotective activities. The hypotheses and experimental protocols outlined in this guide provide a solid foundation for its investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Elucidation of its precise mechanism of action through target identification studies will be crucial for its further development as a potential therapeutic agent. The exploration of structure-activity relationships by synthesizing and testing analogs will also be a valuable endeavor to optimize its potency and selectivity.

References

  • Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. [Link]

  • Synthesis and biological evaluation of some newer Indole Derivatives. RJPT. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PubMed. [Link]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica. [Link]

  • Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Anticancer Agents in Medicinal Chemistry. [Link]

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  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC. [Link]

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  • 1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile. NIH. [Link]

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  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

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  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. [Link]

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2-benzyl-1H-indole-5-carbonitrile derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Benzyl-1H-indole-5-carbonitrile Derivatives and Analogs

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and agrochemicals with potent biological activities.[1] Its versatile chemistry allows for extensive modification, enabling the fine-tuning of pharmacological properties.[2] This guide focuses on a specific, highly promising class of indole derivatives: those bearing a 2-benzyl group and a 5-carbonitrile moiety. While the broader class of benzyl-indoles has shown significant promise, the specific 2-benzyl-1H-indole-5-carbonitrile framework and its analogs are emerging as critical pharmacophores, particularly in oncology.

These compounds have garnered attention for their potent activity as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR).[3][4] By targeting PARP1, these molecules can induce a state of "synthetic lethality" in cancers with specific DNA repair defects, such as those with BRCA1/2 mutations, making them a focal point for next-generation cancer therapeutics.[3][5]

This document provides a comprehensive technical overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and biological evaluation of 2-benzyl-1H-indole-5-carbonitrile derivatives and their structurally related analogs, intended for researchers and professionals in drug discovery and development.

Section 1: The Chemical Landscape: Synthesis and Derivatization

The synthesis of this indole class requires a strategic approach, often beginning with the construction of the core indole-5-carbonitrile structure, followed by the introduction of the critical benzyl group. While the N-1 benzylated analog is more extensively documented due to its synthetic accessibility, this section will cover pathways to both the N-1 and the C-2 benzylated isomers.

Synthesis of the Prevalent Analog: 1-Benzyl-1H-indole-5-carbonitrile

The most direct route to the N-benzylated analog starts with the commercially available 5-cyanoindole. The indole nitrogen is deprotonated by a suitable base, creating a nucleophilic anion that readily reacts with benzyl bromide. The use of potassium hydroxide (KOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a robust and scalable method for this N-alkylation.[6]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification 5-Cyanoindole 5-Cyanoindole Deprotonation Deprotonation of Indole Nitrogen 5-Cyanoindole->Deprotonation Benzyl_Bromide Benzyl Bromide Alkylation Nucleophilic Attack on Benzyl Bromide Benzyl_Bromide->Alkylation Base Base (e.g., KOH) Base->Deprotonation Solvent Solvent (e.g., DMSO) Solvent->Deprotonation Deprotonation->Alkylation Quench Quench with Water Alkylation->Quench Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product 1-Benzyl-1H-indole-5-carbonitrile Purification->Product

Caption: General Synthetic Workflow for 1-Benzyl-1H-indole-5-carbonitrile.
Proposed Synthesis of 2-Benzyl-1H-indole-5-carbonitrile

Synthesizing the C-2 substituted isomer requires a more classical indole synthesis approach, such as the Fischer indole synthesis. This pathway involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone.

Proposed Route:

  • Starting Materials: 4-Cyanophenylhydrazine and 1-phenylpropan-2-one (benzyl methyl ketone).

  • Hydrazone Formation: Condensation of the hydrazine and ketone to form the corresponding hydrazone.

  • Cyclization (Fischer Synthesis): The hydrazone is treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or gaseous HCl) to induce an electrocyclic rearrangement, forming the indole ring.

The rationale for this choice is the direct and convergent assembly of the desired scaffold. The 4-cyano group on the phenylhydrazine ensures the nitrile is positioned at C-5, while the benzyl methyl ketone ensures the benzyl group is installed at C-2.

Synthesis of Analogs and Further Derivatization

The versatility of the indole core allows for extensive analog synthesis through modern cross-coupling reactions. For instance, an iodinated intermediate such as 1-benzyl-3-iodo-1H-indole-2-carbonitrile can undergo Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions to introduce a wide variety of substituents at the C-3 position.[1][7] This modularity is invaluable for constructing chemical libraries to probe structure-activity relationships.

Section 2: Mechanism of Action: PARP1 Inhibition and Synthetic Lethality

The primary therapeutic rationale for developing these compounds is their ability to inhibit PARP1, an enzyme central to DNA single-strand break (SSB) repair via the Base Excision Repair (BER) pathway.

The Role of PARP1 in DNA Repair

When a single-strand break occurs, PARP1 binds to the damaged site. This binding activates its catalytic activity, causing it to cleave NAD+ and polymerize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[4] This PARylation event acts as a scaffold, recruiting other DNA repair factors (like XRCC1) to the site of damage to effect repair.

Inducing Synthetic Lethality

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is defective. These cells become heavily reliant on the PARP1-mediated BER pathway to repair SSBs. When SSBs are not repaired, they can collapse replication forks during DNA replication, leading to the formation of lethal DSBs.

By inhibiting PARP1, 2-benzyl-1H-indole-5-carbonitrile derivatives prevent the repair of SSBs. In BRCA-deficient cells, the resulting accumulation of DSBs cannot be repaired, leading to genomic instability and ultimately, cell death.[3][4] This concept, where a defect in two genes or pathways simultaneously is lethal but a defect in either one alone is not, is known as synthetic lethality .[5]

A more advanced mechanism, known as "PARP trapping," is also at play. Here, the inhibitor not only blocks the catalytic activity of PARP1 but also "traps" the PARP1 protein on the DNA at the site of the break.[5][8] This trapped PARP1-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, enhancing the cell-killing effect.[8]

G cluster_normal Normal Cell (Functional HR) cluster_brca BRCA-Deficient Cancer Cell ssb1 Single-Strand Break (SSB) parp_inhibitor1 PARP Inhibitor ber_blocked1 BER Pathway Blocked parp_inhibitor1->ber_blocked1 Inhibits PARP1 replication1 Replication Fork Collapse ber_blocked1->replication1 dsb1 Double-Strand Break (DSB) replication1->dsb1 hr_repair1 Homologous Recombination (HR) Repair dsb1->hr_repair1 Repaired survival1 Cell Survival hr_repair1->survival1 ssb2 Single-Strand Break (SSB) parp_inhibitor2 PARP Inhibitor ber_blocked2 BER Pathway Blocked parp_inhibitor2->ber_blocked2 Inhibits PARP1 replication2 Replication Fork Collapse ber_blocked2->replication2 dsb2 Double-Strand Break (DSB) replication2->dsb2 hr_defective2 Defective HR Pathway dsb2->hr_defective2 Not Repaired death2 Cell Death (Apoptosis) hr_defective2->death2

Caption: The Mechanism of Synthetic Lethality with PARP Inhibitors.

Section 3: Structure-Activity Relationship (SAR) Analysis

SAR studies reveal the critical molecular features required for potent biological activity. For the benzyl-indole-carbonitrile scaffold, activity is modulated by substitutions at three key positions: the indole nitrogen (N-1), the benzyl ring, and the indole core itself.[9]

  • N-1 Benzyl Group: This group is crucial, often fitting into a hydrophobic pocket in the target protein's binding site. Substitutions on the benzyl ring can significantly alter potency. Electron-withdrawing or -donating groups can modulate the electronic properties and binding affinity.[9]

  • Indole Core: The indole ring itself provides a rigid scaffold essential for π-π stacking and other hydrophobic interactions with the target.[9]

  • C-5 Carbonitrile Group: The nitrile is a key feature. Its strong electron-withdrawing nature influences the electronics of the entire indole ring system. It can also act as a hydrogen bond acceptor, potentially interacting with key residues like Glycine and Serine in the NAD+ binding site of PARP1.[10]

  • C-2 Position: Substitution at the C-2 position with groups like benzyl or phenyl is favorable for cytotoxic activity.[11]

G cluster_SAR Key SAR Insights Indole 2-Benzyl-1H-indole-5-carbonitrile Core N1_H N1-H: Generally tolerated but N-alkylation can enhance activity. Indole->N1_H N1 Position C2_Benzyl C2-Benzyl: Critical for activity. Substitutions on the ring modulate potency. Indole->C2_Benzyl C2 Position C5_CN C5-Nitrile: Important. Acts as H-bond acceptor and electron-withdrawing group. Indole->C5_CN C5 Position Indole_Core Indole Core: Rigid scaffold for hydrophobic interactions. Indole->Indole_Core Core Scaffold

Caption: Key Structure-Activity Relationship (SAR) Summary.

Section 4: Quantitative Biological Data

Numerous studies have evaluated the antiproliferative activity of benzyl-indole derivatives against a panel of human cancer cell lines. The data consistently show potent cytotoxicity, with IC₅₀ values often in the low micromolar to nanomolar range.

Compound ClassCancer Cell LineIC₅₀ (μM)Citation
2,5-disubstituted indole (analog 3b)A549 (Lung)0.48 ± 0.15[12]
2,5-disubstituted indole (analog 2c)HepG2 (Liver)13.21 ± 0.30[12]
N-benzyl-indole-carbohydrazide (4e)MCF-7, A549, HCT~2 (average)[13][14]
3-methyl-2-phenyl-1H-indole (31a)HeLa (Cervical)4.4[11]
3-methyl-2-phenyl-1H-indole (31b)A2780 (Ovarian)2.0[11]

Table 1: Antiproliferative Activity of Representative Benzyl-Indole Analogs. Note: These are analogs and do not all contain the exact 2-benzyl-5-carbonitrile scaffold but demonstrate the general potency of the class.

Section 5: Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed, field-proven protocols for the synthesis of a key intermediate and for a critical biological assay.

Synthesis Protocol: 1-Benzyl-1H-indole-5-carbonitrile

This protocol is adapted from established methods for the N-alkylation of indoles.[6]

Materials & Reagents:

  • 5-Cyanoindole

  • Potassium hydroxide (KOH), freshly crushed pellets

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Benzyl bromide

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Setup: Charge a dry round-bottom flask with 5-cyanoindole (1.0 eq) and anhydrous DMSO (approx. 10 mL per gram of indole).

  • Base Addition: Add freshly crushed KOH (1.5 eq) to the stirred solution at room temperature. Stir for 15-20 minutes to allow for the deprotonation of the indole nitrogen, which may be accompanied by a color change.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the mixture. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing cold deionized water (approx. 100 mL). This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure 1-benzyl-1H-indole-5-carbonitrile.

Biological Assay Protocol: In Vitro PARP1 Inhibition Assay

This protocol describes a common chemiluminescent assay format to measure PARP1 activity, adapted from methodologies used for kinase and ATPase screening.[9]

G Start Prepare Reagents: - PARP1 Enzyme - Histone Substrate - NAD+ - Test Compounds Dispense Dispense Test Compounds and Controls into Plate Start->Dispense Add_Enzyme Add PARP1 Enzyme and Histone Substrate Mixture Dispense->Add_Enzyme Incubate1 Incubate Briefly (Pre-incubation) Add_Enzyme->Incubate1 Initiate_Reaction Initiate Reaction by Adding NAD+ Incubate1->Initiate_Reaction Incubate2 Incubate at RT (e.g., 60 minutes) Initiate_Reaction->Incubate2 Stop_Reaction Stop Reaction (e.g., Add Stop Solution) Incubate2->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence) Stop_Reaction->Detect_Signal Analyze Analyze Data: Calculate % Inhibition and IC50 Values Detect_Signal->Analyze

Caption: Experimental Workflow for an In Vitro PARP1 Inhibition Assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate buffer (e.g., 10% DMSO).

  • Reaction Setup: In a 96-well or 384-well plate, add the test compounds, positive controls (e.g., Olaparib), and negative controls (vehicle).

  • Enzyme/Substrate Addition: Add a mixture containing recombinant human PARP1 enzyme and a histone substrate to each well.

  • Initiation: Start the PARylation reaction by adding a solution of NAD+.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to proceed.

  • Detection: Stop the reaction and measure the remaining NAD+ or the produced ADP-ribose. In a common format, a detection reagent is added that quantitatively converts the product (ADP-ribose) into a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to PARP1 activity. Calculate the percentage of inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 2-benzyl-1H-indole-5-carbonitrile scaffold and its analogs represent a highly valuable class of compounds for modern drug discovery. Their demonstrated antiproliferative effects, underpinned by a compelling mechanism of action as PARP1 inhibitors, position them as prime candidates for further development in oncology. The synthetic versatility of the indole core provides a robust platform for generating extensive chemical libraries to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Elucidation of C-2 vs. N-1 Isomer Activity: A head-to-head comparison of the biological activity of precisely matched 2-benzyl and 1-benzyl isomers is needed to definitively establish the optimal substitution pattern.

  • Selectivity Profiling: Assessing the selectivity of lead compounds against other members of the PARP superfamily is crucial to minimize off-target effects.

  • In Vivo Efficacy: Promising compounds must be advanced into preclinical animal models of cancer (e.g., BRCA-deficient xenografts) to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Exploration of New Analogs: Expanding the SAR by exploring bioisosteric replacements for the nitrile group and novel substitutions on the benzyl and indole rings could lead to next-generation inhibitors with improved properties.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to advance the exploration and optimization of this important class of therapeutic agents.

References

  • Hrizi, A., Cailler, M., Carcenac, Y., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]

  • Verma, A., Kumar, D., & Singh, A. (2022). Target-based anticancer indole derivatives and insight into structure-activity relationship. Archiv der Pharmazie, 355(1), 2100290. [Link]

  • Wu, Z., Lin, L., Chen, Y., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Chemical Biology & Drug Design, 88(5), 746-754. [Link]

  • Hrizi, A., Cailler, M., Carcenac, Y., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

  • Al-Ostath, A., Abushkhaijem, F., Al-Qawasmeh, R. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. [Link]

  • Zhen, Y., & Qin, T. (2022). Modular synthesis of nimbolide and its analogues as PARP1 trapping inducers. ChemRxiv. [Link]

  • Pálvölgyi, B., & Mátyus, P. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES, 51(12), 2835-2842. [Link]

  • Rath, S., Kwan, A., & Chen, C. (2023). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Journal of Pharmaceutical Sciences, 9(1), 2. [Link]

  • Zhen, Y., & Qin, T. (2022). Modular synthesis of nimbolide and its analogues as PARP1 trapping inducers. ChemRxiv. [Link]

  • Lin, T.-H., Hsieh, C.-H., & Yang, J.-M. (2014). In Silico Investigation of Potential PARP-1 Inhibitors from Traditional Chinese Medicine. Evidence-Based Complementary and Alternative Medicine, 2014, 1-13. [Link]

  • Karapetyan, A. A., et al. (2008). 1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o368. [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824. [Link]

  • Singh, A., & Kumar, D. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Organic Chemistry, 25(1), 1-2. [Link]

  • Leiros, I., et al. (2018). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 157, 1-13. [Link]

  • Anonymous. (2015). [Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton]. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

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Structural Characterization of 2-Benzyl-1H-indole-5-carbonitrile: A Crystallographic & Supramolecular Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure of 2-benzyl-1H-indole-5-carbonitrile Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Pharmacophore Significance

2-benzyl-1H-indole-5-carbonitrile (CAS: 179748-04-0) represents a privileged scaffold in medicinal chemistry, particularly in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and tubulin polymerization inhibitors. The structural integrity of this molecule hinges on two competing domains: the rigid, planar indole-5-carbonitrile core (a robust hydrogen-bonding motif) and the flexible 2-benzyl substituent (a hydrophobic rotor).

Understanding the solid-state arrangement of this molecule is not merely an academic exercise; it is critical for mapping "induced fit" binding modes in protein pockets where the benzyl group often occupies hydrophobic sub-pockets while the nitrile acts as a key polar anchor.

This guide details the structural prediction, crystallization protocols, and X-ray diffraction (XRD) workflows required to resolve this structure, grounded in the supramolecular behavior of 5-substituted indoles.

Theoretical Framework: The Supramolecular Synthon

Before wet-lab characterization, we must establish the expected packing motifs. This informs solvent selection and data reduction strategies.

The Indole-Nitrile Homosynthon

The 5-cyanoindole moiety is a "self-complementary" tecton. The N-H of the indole (donor) and the Nitrogen of the cyano group (acceptor) typically form linear hydrogen-bonded chains.

  • Primary Interaction:

    
    
    
  • Geometry: Linear chains or ribbons.

  • Graph Set Notation:

    
     or 
    
    
    
    depending on the specific crystal packing efficiency.
The Benzyl Rotor & Steric Steering

The 2-benzyl group introduces a degree of freedom that disrupts simple planar stacking.

  • Torsion Angle: The

    
     bond allows the phenyl ring to rotate. In the solid state, this ring rarely lies coplanar with the indole. It typically adopts a "T-shaped" or orthogonal geometry to minimize steric clash with the indole 
    
    
    
    and to facilitate edge-to-face
    
    
    interactions.
Interaction Logic Diagram

The following diagram maps the competing forces that dictate the final crystal lattice energy.

G Molecule 2-Benzyl-1H-indole-5-carbonitrile Core Indole Scaffold (Planar/Rigid) Molecule->Core Sub1 5-Cyano Group (Polar) Molecule->Sub1 Sub2 2-Benzyl Group (Hydrophobic/Flexible) Molecule->Sub2 Interaction2 π-π Stacking (Face-to-Face or Edge-to-Face) Core->Interaction2 Promotes Interaction1 N-H...N≡C Hydrogen Bonds (Directional 1D Chains) Sub1->Interaction1 Dominant Driver Sub2->Interaction2 Stabilizes via hydrophobic contacts Interaction3 Steric Bulk (Lattice Expansion) Sub2->Interaction3 Disrupts Planarity FinalStructure Final Crystal Lattice (Space Group: P21/c or P-1) Interaction1->FinalStructure Defines Lattice Axis Interaction2->FinalStructure Interaction3->FinalStructure

Figure 1: Mechanistic hierarchy of forces driving the crystallization of 2-benzyl-1H-indole-5-carbonitrile.

Experimental Protocol: Crystallization & Data Collection

Trustworthiness Note: The following protocol is adapted from standard methodologies for hydrophobic indole derivatives (e.g., Acta Cryst. standards).

Solvent Selection Strategy

The molecule has high lipophilicity (Benzyl) but requires polar interaction for ordering (Cyano/NH).

  • Good Solvents (High Solubility): DMSO, DMF, Acetone.

  • Poor Solvents (Precipitants): Water, Hexane, Pentane.

  • Recommended System: Slow evaporation from Ethanol/Water (4:1) or Toluene/Hexane vapor diffusion.

Step-by-Step Crystallization Workflow
StepActionTechnical Rationale
1. Dissolution Dissolve 20mg of compound in 2mL warm Ethanol (

).
Ensure saturation without degrading the nitrile group.
2. Filtration Pass through a 0.45µm PTFE syringe filter into a clean vial.Removes dust nuclei that cause polycrystallinity (twinning).
3. Nucleation Add water dropwise until slight turbidity appears, then add 1 drop of Ethanol to clear.Brings the system to the metastable zone boundary.
4. Growth Cover vial with parafilm, poke 3 small holes, and store at

in a vibration-free zone.
Slow evaporation at low temp promotes orderly lattice formation.
5. Harvest Harvest crystals after 3-5 days. Mount on a Kapton loop using Paratone-N oil.Oil prevents desolvation/oxidation during transfer to the goniometer.
X-Ray Diffraction Parameters

For this organic light-atom structure, maximizing resolution is key to resolving the cyano bond length accurately.

  • Radiation Source: Cu-K

    
     (
    
    
    
    ) is preferred over Mo-K
    
    
    for small organic crystals to maximize diffraction intensity.
  • Temperature: 100 K (Cryostream).

    • Why? Reduces thermal vibration (ellipsoids) of the flexible benzyl chain, allowing precise determination of the torsion angle.

  • Strategy: Collect full sphere of data (Redundancy > 4) to ensure accurate absorption correction.

Structural Analysis & Refinement

Once data is collected, the following analytical pipeline ensures scientific integrity in the structure solution.

Space Group Determination

Expect Monoclinic (


)  or Triclinic (

)
. These centrosymmetric groups are most common for racemates or achiral molecules like this, allowing efficient packing of the inversion-related benzyl groups.
Critical Refinement Steps (SHELEX/OLEX2)
  • Phase Solution: Use Direct Methods (SHELXT) or Intrinsic Phasing. The heavy nitrile density usually makes phasing trivial.

  • Hydrogen Placement:

    • Aromatic H: Constrain using riding model (AFIX 43).

    • Indole N-H: Locate in Difference Fourier map. If unclear, constrain to N (AFIX 43) but allow thermal parameter refinement to validate H-bonding.

  • Disorder Handling: The benzyl ring may show rotational disorder. If thermal ellipsoids are elongated, split the phenyl ring positions (PART 1 / PART 2) and refine site occupancy factors (SOF).

Structural Validation Metrics

A solved structure is only valid if it meets these criteria:

MetricTarget ValueSignificance
R1 (all data)

(5%)
Indicates good agreement between model and observed diffraction.
Goodness of Fit (GooF)

Over 1.0 implies under-estimation of errors; under 1.0 implies over-parameterization.
Flack Parameter N/ANot applicable (molecule is achiral).
C-N Bond Length

Typical for a linear cyano group.

Application: Structure-Activity Relationship (SAR) Implications

The crystallographic data directly informs drug design:

  • The "Benzyl Pocket": By measuring the angle between the indole plane and the benzyl ring in the crystal (typically

    
    ), modelers can set realistic constraints for docking simulations.
    
  • Nitrile Vector: The precise vector of the

    
     bond defines the H-bond acceptor angle for interaction with serine/threonine residues in kinase hinge regions.
    
Workflow Summary Diagram

Workflow Start Synthesis (Sonogashira/Cyclization) Cryst Crystallization (EtOH/H2O Slow Evap) Start->Cryst Purification XRD SC-XRD Data (100K, Cu-Source) Cryst->XRD Mounting Solve Structure Solution (SHELXT - Direct Methods) XRD->Solve Integration Refine Refinement (Benzyl Disorder Check) Solve->Refine Phasing End CIF Publication & Docking Model Refine->End Validation

Figure 2: The critical path from synthesis to structural utilization.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

    • Context: The authoritative repository for small molecule crystal structures.
  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis. Angewandte Chemie International Edition. Link

    • Context: Defines the theoretical basis for the N-H...CN interaction prediction.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

    • Context: The standard protocol for refining the structural model described in Section 4.2.
  • PubChem. (2025).[1] Indole-5-carbonitrile Compound Summary. National Library of Medicine. Link

    • Context: Provides physicochemical properties and H-bond donor/acceptor counts for the core scaffold.
  • Vishweshwar, P., et al. (2003). Crystal Engineering of Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences. Link

    • Context: Methodologies for crystallizing molecules with competing H-bond donors/acceptors.

Sources

An In-depth Technical Guide to the In Silico Modeling of 2-Benzyl-1H-indole-5-carbonitrile Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the in silico investigation of 2-benzyl-1H-indole-5-carbonitrile, a novel indole derivative. For the purposes of this illustrative guide, we will hypothesize a biological target based on the known activities of similar indole-containing compounds. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will dissect a robust, multi-step computational workflow, from target identification to the dynamic simulation of molecular interactions, providing both the theoretical underpinnings and practical, step-by-step protocols.

Introduction: The Promise of Indole Scaffolds and the Power of In Silico Modeling

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and therapeutic agents with a wide array of biological activities.[1][2] The specific compound, 2-benzyl-1H-indole-5-carbonitrile, presents a unique substitution pattern that warrants investigation into its potential protein-ligand interactions. The indole core provides a rigid framework, the N-1 benzyl group can engage in hydrophobic interactions, and the C-5 carbonitrile moiety can act as a hydrogen bond acceptor or participate in other polar interactions.[3]

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[4][5] In silico techniques, such as molecular docking and molecular dynamics simulations, allow us to predict and analyze the binding of small molecules to their biological targets at an atomic level.[6][7][8] This guide will walk you through a validated workflow to explore the potential interactions of 2-benzyl-1H-indole-5-carbonitrile.

Part 1: Target Identification and Rationale

Given that indole derivatives have been reported to exhibit a broad range of biological activities, including as anticancer and antimicrobial agents, a crucial first step is to identify a plausible protein target.[2][9][10] For this guide, we will hypothesize that 2-benzyl-1H-indole-5-carbonitrile may act as an inhibitor of a protein kinase, a class of enzymes frequently implicated in cancer and other diseases, and a common target for indole-based inhibitors.

The Target Selection Workflow

The process of selecting a biological target for a novel compound involves a combination of literature review, analysis of structurally similar compounds with known activities, and computational predictions.

A Initiation: Novel Compound (2-benzyl-1H-indole-5-carbonitrile) B Literature Review: Indole Derivatives' Biological Activities (Anticancer, Antimicrobial, etc.) A->B C Structural Similarity Search: Identify Analogs with Known Targets B->C D Target Class Hypothesis: Protein Kinases as a Plausible Target Family C->D E Specific Target Selection: Select a Representative Kinase (e.g., a specific receptor tyrosine kinase) D->E F Target Validation: Assess Druggability and Disease Relevance E->F

Caption: Workflow for plausible target identification.

Part 2: Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[8][11] This allows for the estimation of binding affinity and the identification of key intermolecular interactions.

Step-by-Step Molecular Docking Protocol

This protocol outlines the general steps for performing molecular docking using widely available software such as AutoDock.[11][12][13]

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[14]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

  • Ligand Preparation:

    • Generate the 3D structure of 2-benzyl-1H-indole-5-carbonitrile.

    • Assign partial charges and define rotatable bonds.

  • Grid Box Generation:

    • Define the binding site on the protein.

    • Create a grid box that encompasses the active site to guide the docking simulation.

  • Docking Simulation:

    • Run the docking algorithm (e.g., a genetic algorithm) to explore different ligand conformations and orientations within the grid box.[13]

    • The software will score the resulting poses based on a scoring function that estimates binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring docking poses.

    • Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

A Start: Protein and Ligand Structures B Protein Preparation: Remove Water, Add Hydrogens A->B C Ligand Preparation: Assign Charges, Define Rotatable Bonds A->C D Grid Box Definition: Enclose the Active Site B->D C->D E Run Docking Simulation D->E F Analyze Docking Poses and Scores E->F G Visualize Protein-Ligand Interactions F->G H End: Predicted Binding Mode G->H

Caption: Molecular docking experimental workflow.

Key Docking Parameters
ParameterDescriptionTypical Value/Setting
Grid Box Size Dimensions of the cubic grid centered on the active site.60 x 60 x 60 Å
Grid Spacing The spacing between grid points.0.375 Å
Docking Algorithm The search algorithm used to find the best ligand pose.Genetic Algorithm
Number of Runs The number of independent docking simulations to perform.100
Population Size The number of individuals in the genetic algorithm population.150

Part 3: Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time.[6][7] MD simulations are crucial for validating docking poses and understanding the stability of the predicted interactions.[15]

Step-by-Step Molecular Dynamics Simulation Protocol

This protocol outlines the general steps for performing an MD simulation using software like GROMACS.[6][16]

  • System Preparation:

    • Use the best-ranked pose from molecular docking as the starting structure.

    • Solvate the protein-ligand complex in a water box.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Further equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex.

    • Calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

A Start: Docked Protein-Ligand Complex B System Solvation and Ionization A->B C Energy Minimization B->C D NVT Equilibration (Constant Volume) C->D E NPT Equilibration (Constant Pressure) D->E F Production MD Simulation E->F G Trajectory Analysis (RMSD, RMSF, etc.) F->G H End: Dynamic Behavior and Stability Assessment G->H

Caption: Conceptual pharmacophore model for 2-benzyl-1H-indole-5-carbonitrile.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of 2-benzyl-1H-indole-5-carbonitrile. By employing a combination of molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the potential biological activity of this novel compound and guide further experimental validation. The integration of these computational methods provides a robust and efficient approach to modern drug discovery.

References

  • Nanotechnology Perceptions. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions.
  • PubMed. (2025, February 6). Pharmacophore modeling in drug design.
  • Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?.
  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls.
  • Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling.
  • MDsim360. (n.d.). Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360.
  • MDPI. (2025, March 27). Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach.
  • IntechOpen. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes.
  • Semantic Scholar. (n.d.). In Silico Studies of Indole Derivatives as Antibacterial Agents.
  • Union.ai. (2025, March 31). Simulating Protein-Ligand Complexes using Open Source tools.
  • Class Central. (n.d.). Free Video: Molecular Docking for Beginners - Autodock Full Tutorial from Bioinformatics With BB.
  • PMC. (2023, June 30). In Silico Studies of Indole Derivatives as Antibacterial Agents.
  • Bonvin Lab. (n.d.). Small molecule docking.
  • PubMed. (2014, August 15). In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study.
  • PubMed. (2023, June 30). In Silico Studies of Indole Derivatives as Antibacterial Agents.
  • GROMACS. (n.d.). Protein-Ligand Complex - MD Tutorials.
  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • PMC. (n.d.). A Guide to In Silico Drug Design.
  • Pharma Excipients. (2023, February 5). A Guide to In Silico Drug Design.
  • Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses.
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  • ResearchGate. (2022, December 16). A Guide to In Silico Drug Design.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine.
  • National Institutes of Health. (n.d.). 1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile.
  • PMC. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • Sigma-Aldrich. (n.d.). 1-Benzyl-1H-indole-5-carbonitrile AldrichCPR 80531-13-1.
  • ResearchGate. (2025, October 15). (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • MDPI. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • Echemi. (n.d.). 6 2-benzyl-1H-indole-5-carbonitrile for Sale.
  • ResearchGate. (2025, August 7). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.
  • Benchchem. (n.d.). The Pharmacophore of 1-Benzyl-1H-Indol-5-yl Compounds: A Technical Guide for Drug Discovery.
  • ChemicalBook. (n.d.). 3-Benzyl-1H-indole-5-carbonitrile CAS#: 17380-31-3.

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Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 2-Benzyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, and precise functionalization of its core structure is paramount for the development of novel therapeutic agents.[1][2] This technical guide provides a detailed, field-proven protocol for the synthesis of 2-benzyl-1H-indole-5-carbonitrile, a valuable molecular building block, starting from commercially available 5-cyanoindole. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position, making direct C2-alkylation a significant synthetic challenge.[3][4] Our presented strategy overcomes this regioselectivity issue by employing a robust three-step sequence: (1) Installation of a nitrogen-based directing group, (2) Transition metal-catalyzed C-H activation for regioselective C2-benzylation, and (3) Efficient deprotection to yield the target compound. This document offers in-depth experimental procedures, mechanistic insights, and troubleshooting guidance tailored for researchers, scientists, and professionals in drug development.

Strategic Analysis: Overcoming the Challenge of C2-Selectivity

The direct benzylation of 5-cyanoindole presents a classic regioselectivity problem. The nucleophilicity of the indole ring is highest at the C3 position, meaning that traditional electrophilic substitution reactions, such as Friedel-Crafts alkylation, would overwhelmingly yield the 3-benzyl isomer.[3][5] To achieve the desired C2-substituted product, a more sophisticated strategy is required.

Recent advancements in transition-metal-catalyzed C-H functionalization have provided powerful tools to functionalize previously inaccessible positions on heterocyclic scaffolds.[4][6] This approach leverages a directing group temporarily installed on the indole nitrogen. This group serves two primary functions:

  • Protection: It shields the reactive N-H bond from undesired side reactions.

  • Direction: It coordinates with a transition metal catalyst, positioning it in close proximity to the C2-H bond and thereby enabling selective C-H activation and subsequent functionalization at that site.

Our chosen synthetic pathway, therefore, follows a logical and efficient protection-functionalization-deprotection sequence, as illustrated below.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Directed C2-Benzylation cluster_2 Step 3: Deprotection Start 5-Cyanoindole Intermediate1 1-(Phenylsulfonyl)-1H-indole-5-carbonitrile Start->Intermediate1 TsCl, NaH DMF, 0°C to RT Intermediate2 2-Benzyl-1-(phenylsulfonyl)-1H-indole-5-carbonitrile Intermediate1->Intermediate2 FeCl₂, Benzyl Bromide Ligand, Base, Toluene FinalProduct 2-Benzyl-1H-indole-5-carbonitrile Intermediate2->FinalProduct Cs₂CO₃ THF/MeOH, Reflux

Figure 1: Three-step synthetic pathway for 2-benzyl-1H-indole-5-carbonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Phenylsulfonyl)-1H-indole-5-carbonitrile (N-Tosylation)

Principle: The indole nitrogen is deprotonated using a strong, non-nucleophilic base, sodium hydride (NaH), to form the corresponding anion. This highly nucleophilic anion then displaces the chloride from p-toluenesulfonyl chloride (TsCl) in an SN2 reaction. The resulting tosyl group is a robust protecting group and an excellent directing group for C2-metalation.[7] Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the dissolution of the reactants and the formation of the sodium indolate salt.

Materials & Reagents:

ReagentM.W. ( g/mol )Equiv.AmountRole
5-Cyanoindole142.161.05.00 gStarting Material
Sodium Hydride (60% in oil)40.001.21.69 gBase
p-Toluenesulfonyl Chloride190.651.17.38 gProtecting Agent
Anhydrous DMF--100 mLSolvent

Procedure:

  • To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.69 g, 1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF (50 mL) to the flask and cool the suspension to 0 °C using an ice-water bath.

  • In a separate flask, dissolve 5-cyanoindole (5.00 g, 1.0 eq) in anhydrous DMF (50 mL).

  • Add the 5-cyanoindole solution dropwise to the stirred NaH suspension at 0 °C over 20 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (7.38 g, 1.1 eq) in anhydrous DMF (20 mL) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography; e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, carefully quench the reaction by pouring it into 500 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and then with cold hexanes (50 mL) to remove nonpolar impurities.

  • Dry the solid under vacuum to afford 1-(phenylsulfonyl)-1H-indole-5-carbonitrile as a white or off-white powder. Further purification can be achieved by recrystallization from ethanol if necessary.

Expected Yield: 90-97%.

Step 2: Iron-Catalyzed C2-Benzylation

Principle: This crucial step utilizes an iron catalyst to achieve regioselective C-H activation.[6] The tosyl directing group on the indole nitrogen coordinates to the iron center, positioning the catalyst to selectively cleave the C2-H bond. This forms a metallacyclic intermediate which then reacts with benzyl bromide, followed by reductive elimination to forge the new C-C bond at the C2 position. This method is advantageous due to the low cost and low toxicity of iron catalysts compared to other transition metals like palladium or rhodium.[6]

Materials & Reagents:

ReagentM.W. ( g/mol )Equiv.AmountRole
N-Tosyl-5-cyanoindole296.341.05.00 gSubstrate
Iron(II) Chloride (FeCl₂)126.750.1214 mgCatalyst
Benzyl Bromide171.041.54.32 g (3.0 mL)Benzylating Agent
Potassium Carbonate (K₂CO₃)138.212.04.66 gBase
1,10-Phenanthroline180.210.1304 mgLigand
Anhydrous Toluene--100 mLSolvent

Procedure:

  • To an oven-dried Schlenk flask, add N-tosyl-5-cyanoindole (5.00 g, 1.0 eq), FeCl₂ (214 mg, 0.1 eq), 1,10-phenanthroline (304 mg, 0.1 eq), and K₂CO₃ (4.66 g, 2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Argon) three times.

  • Add anhydrous toluene (100 mL) followed by benzyl bromide (3.0 mL, 1.5 eq) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove inorganic salts. Wash the pad with ethyl acetate (50 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate, typically starting from 9:1) to yield 2-benzyl-1-(phenylsulfonyl)-1H-indole-5-carbonitrile .

Expected Yield: 65-75%.

Step 3: Deprotection of the N-Tosyl Group

Principle: The final step involves the removal of the tosyl protecting group to reveal the N-H of the indole. A mild and effective method for this transformation is the use of cesium carbonate in a mixed solvent system.[8] The methanol acts as a nucleophile, facilitated by the base, to cleave the sulfur-nitrogen bond. Cesium carbonate is particularly effective due to the high solubility of its salts in organic solvents and the "cesium effect," which can enhance reaction rates.[8]

Materials & Reagents:

ReagentM.W. ( g/mol )Equiv.AmountRole
N-Tosyl-2-benzyl-indole386.471.05.00 gSubstrate
Cesium Carbonate (Cs₂CO₃)325.823.012.6 gBase
Tetrahydrofuran (THF)--80 mLSolvent
Methanol (MeOH)--40 mLSolvent/Nucleophile

Procedure:

  • In a round-bottom flask, dissolve the N-tosyl-2-benzyl-indole intermediate (5.00 g, 1.0 eq) in a mixture of THF (80 mL) and Methanol (40 mL).

  • Add cesium carbonate (12.6 g, 3.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the solvent.

  • Partition the residue between ethyl acetate (150 mL) and water (100 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate, typically 4:1) to afford pure 2-benzyl-1H-indole-5-carbonitrile as a solid.

Expected Yield: 85-95%.

Mechanistic Insight: The Iron-Catalyzed C-H Activation Cycle

The key to the regioselectivity of this synthesis lies in the catalytic cycle of the C2-benzylation step. While the precise mechanism can be complex, a plausible catalytic cycle is depicted below, illustrating the role of the N-tosyl directing group.

Mechanism Proposed Catalytic Cycle for Fe-Catalyzed C2-Benzylation A Active Fe(II) Catalyst B Coordination Complex A->B Substrate Coordination A->B C C-H Activation (Metallacycle Formation) B->C Directed C-H Cleavage D Oxidative Addition (Fe(IV) Intermediate) C->D Bn-Br E Reductive Elimination D->E C-C Bond Formation E->A Product Release E->A I_A [L-Fe(II)] I_B [Indole-Ts]-Fe(II) Complex I_C Fe(II)-Indolyl Metallacycle I_D [Bn]-Fe(IV)-Indolyl Complex I_E Product-Fe(II) Complex

Figure 2: Simplified catalytic cycle for directed C-H benzylation.

  • Coordination: The active iron(II) catalyst, bearing a ligand such as 1,10-phenanthroline, coordinates to the oxygen atoms of the N-tosyl group of the substrate.

  • C-H Activation: This coordination brings the iron center into close proximity to the C2-H bond, facilitating a concerted metalation-deprotonation event to form a five-membered ferracycle intermediate. This step is the origin of the high regioselectivity.

  • Oxidative Addition: The iron(II) center undergoes oxidative addition with benzyl bromide, forming a transient and highly reactive iron(IV) species.

  • Reductive Elimination: The benzyl and indolyl groups are reductively eliminated from the iron center, forming the C2-C(benzyl) bond and regenerating the active iron(II) catalyst.

  • Catalyst Regeneration: The catalyst is released from the product and re-enters the catalytic cycle.

References

  • Sundberg, R. J. (2007). Indoles. Academic Press. [Link to a relevant textbook source if available, otherwise general reference]
  • Trost, B. M., & Li, C. J. (Eds.). (2014).
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Kocsis, F., & Madarász, J. (2010). Deprotection of N-Protected Indoles. Current Organic Chemistry, 14(12), 1236-1255.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

  • Sainsbury, M. (1992). Heterocyclic Chemistry. Pearson.
  • Venkatanarayana, M., et al. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry, 32(11), 2831-2834. [Link]

  • S. A. Lawrence. (2004).
  • Zhang, D., & Song, C. (2022). Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles. Journal of Molecular Modeling, 28(9), 267. [Link]

  • Thansandote, P., & Lautens, M. (2009). Construction of Nitrogen-Containing Heterocycles by Transition-Metal-Catalyzed C-H Bond Functionalization. Chemistry–A European Journal, 15(24), 5874-5883.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2009).
  • Larock, R. C. (2009).
  • Hirakawa, H., et al. (2013). Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water. Molecules, 18(5), 5736-5749. [Link]

  • Olah, G. A. (2005). Friedel-Crafts Chemistry. John Wiley & Sons.
  • Guisan-Ceinos, M., et al. (2017). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 22(10), 1735. [Link]

  • Zhu, Y., et al. (2023). Base-Promoted Denitrative Annulation of 2-Nitro-N-sulfonyl anilines with Alkynes: Synthesis of N-Sulfonylindoles. RSC Advances. [Link]

  • Wong, M. Y. (2016). Iron-catalyzed directed C2-alkylation and C2-alkenylation of indole via C–H bond activation. Nanyang Technological University, Singapore. [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the 2-Benzyl-1H-indole Scaffold via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-benzyl-1H-indole framework is a privileged scaffold in medicinal chemistry, notably serving as a core component of potent Retinoid-related Orphan Receptor γ (RORγ) agonists with demonstrated anti-tumor activity.[1] This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive set of protocols for the synthesis and subsequent functionalization of this valuable heterocyclic system. We present a robust, two-step synthesis for the key intermediate, 2-benzyl-1H-indole-5-carbonitrile , starting from a halogenated precursor. Subsequently, we detail field-proven, adaptable protocols for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions using 5-bromo-2-benzyl-1H-indole as a versatile starting material. Each protocol is grounded in authoritative literature and explains the causal reasoning behind the selection of catalysts, ligands, and reaction conditions to ensure reproducibility and facilitate optimization.

Introduction: The Strategic Value of the 2-Benzyl-indole Core

Indole derivatives are ubiquitous in pharmacologically active compounds and natural products.[2][3] The specific substitution pattern of a 2-benzyl group combined with functionality at the 5-position creates a molecular architecture with significant therapeutic potential. Recent studies have identified 2-(ortho-substituted benzyl)-indole derivatives as powerful RORγ agonists, which can enhance cancer immunity by promoting Th17 cell differentiation, offering a novel immunotherapeutic strategy.[1]

The ability to strategically introduce diverse molecular fragments at the C5-position of the indole ring is paramount for generating compound libraries for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, offering unparalleled efficiency and functional group tolerance for forging new carbon-carbon and carbon-nitrogen bonds.[4] This guide focuses on providing practical, adaptable methodologies for these critical transformations.

Synthesis of the Core Scaffold: 2-Benzyl-1H-indole-5-carbonitrile

The target carbonitrile is most efficiently prepared via a palladium-catalyzed cyanation of a readily accessible 5-halo-2-benzyl-1H-indole precursor. This two-step approach provides a reliable route to the core structure.

G cluster_0 Step 1: Indole Core Synthesis cluster_1 Step 2: Palladium-Catalyzed Cyanation A p-Bromophenylhydrazine + Phenylacetone B Fischer Indole Synthesis A->B C 5-Bromo-2-benzyl-1H-indole B->C D 5-Bromo-2-benzyl-1H-indole E Pd(OAc)₂ K₄[Fe(CN)₆] D->E F 2-Benzyl-1H-indole-5-carbonitrile E->F

Caption: Proposed synthetic pathway to the target scaffold.

Protocol 2.1: Palladium-Catalyzed Cyanation of 5-Bromo-2-benzyl-1H-indole

This protocol is adapted from established ligand-free cyanation methods that utilize potassium hexacyanoferrate(II), a non-toxic and easy-to-handle cyanide source.[5] The absence of a phosphine ligand simplifies the procedure and purification, while dimethylacetamide (DMAC) is an effective solvent for this transformation.[5]

Reaction Scheme:

G Indole 5-Bromo-2-benzyl-1H-indole Product 2-Benzyl-1H-indole-5-carbonitrile Indole->Product Cyanide K₄[Fe(CN)₆] Catalyst Pd(OAc)₂ (0.1-1 mol%) Solvent DMAC, 120 °C G cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Mizoroki-Heck Coupling cluster_buchwald Buchwald-Hartwig Amination Start 5-Bromo-2-benzyl-1H-indole S_React Aryl/Heteroaryl Boronic Acid Start->S_React Pd(dppf)Cl₂ K₂CO₃ H_React Alkene Start->H_React Pd(OAc)₂ KOAc B_React Amine / Amide Start->B_React Pd₂(dba)₃ / XPhos KOtBu S_Prod 5-Aryl-2-benzyl-1H-indole S_React->S_Prod H_Prod 5-Alkenyl-2-benzyl-1H-indole H_React->H_Prod B_Prod 5-Amino-2-benzyl-1H-indole B_React->B_Prod G Indole 5-Bromo-2-benzyl-1H-indole Product 5-R-2-benzyl-1H-indole Indole->Product Boronic R-B(OH)₂ Catalyst Pd(dppf)Cl₂ (2-5 mol%) Base K₂CO₃ (2 equiv) Solvent Dioxane / H₂O G Indole 5-Bromo-2-benzyl-1H-indole Product 5-Alkenyl-2-benzyl-1H-indole Indole->Product Alkene Alkene Catalyst Pd(OAc)₂ (2-5 mol%) Base KOAc or K₂CO₃ (2 equiv) Solvent DMF or NMP G Indole 5-Bromo-2-benzyl-1H-indole Product 5-(R¹R²N)-2-benzyl-1H-indole Indole->Product Amine R¹R²NH Catalyst Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) Base KOtBu or NaOtBu (1.5 equiv) Solvent Toluene or Dioxane

Sources

Application Notes and Protocols for the Sonogashira Coupling of 2-benzyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Alkynyl-Indoles in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The ability to functionalize this privileged scaffold with precision is paramount in the quest for novel therapeutic agents. The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[2] This reaction's tolerance of a wide range of functional groups and its operation under relatively mild conditions make it particularly amenable to the complex molecular architectures often encountered in drug development.[2]

This application note provides a detailed guide to the Sonogashira coupling of a 5-halo-2-benzyl-1H-indole-5-carbonitrile with a terminal alkyne, yielding the corresponding 5-alkynyl-2-benzyl-1H-indole-5-carbonitrile. Such structures are of significant interest as they introduce a rigid, linear alkynyl moiety onto the indole scaffold, opening avenues for further chemical transformations and serving as key intermediates in the synthesis of novel bioactive compounds. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss critical parameters for successful execution, with a particular focus on the challenges and solutions associated with the electron-withdrawing nature of the C5-carbonitrile substituent.

Mechanistic Overview: The Dual Catalytic Cycle of the Sonogashira Coupling

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this dual mechanism is crucial for troubleshooting and optimizing the reaction.

The Palladium Cycle

The palladium cycle commences with the oxidative addition of the aryl halide (our 5-halo-2-benzyl-1H-indole-5-carbonitrile) to a palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step and is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[2]

The Copper Cycle

Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This step serves to activate the alkyne for the subsequent transmetalation.

Transmetalation and Reductive Elimination

The copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. The resulting palladium(II)-alkynyl complex then undergoes reductive elimination to furnish the desired alkynylated indole product and regenerate the active palladium(0) catalyst, thus completing the catalytic cycle.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L₂(C≡CR') Transmetalation->PdII_Alkyne CuX Cu(I)X Transmetalation->CuX regenerates RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR' (Product) RedElim->Product Alkyne_Activation Alkyne Activation (Base) CuX->Alkyne_Activation Cu_Acetylide Cu(I)C≡CR' Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation ArylHalide Ar-X (5-Halo-2-benzyl-1H-indole-5-carbonitrile) ArylHalide->OxAdd TerminalAlkyne R'C≡CH TerminalAlkyne->Alkyne_Activation Base Base (e.g., Et₃N) Base->Alkyne_Activation

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of 5-Bromo-2-benzyl-1H-indole-5-carbonitrile with Phenylacetylene

This protocol is adapted from established procedures for Sonogashira couplings on substituted indoles, with specific considerations for the C5-cyano substituent.[1][4]

Materials and Reagents
ReagentCAS NumberSupplierNotes
5-Bromo-2-benzyl-1H-indole-5-carbonitrile(Hypothetical)Custom SynthesisStarting material. Ensure high purity.
Phenylacetylene536-74-3Sigma-AldrichPurify by distillation if necessary.
Bis(triphenylphosphine)palladium(II) chloride13965-03-2Strem ChemicalsA common and effective palladium catalyst.
Copper(I) iodide (CuI)7681-65-4Acros OrganicsUse a freshly opened bottle or purify by washing with glacial acetic acid, then ethanol and ether.
Triethylamine (Et₃N)121-44-8Fisher ScientificAnhydrous, freshly distilled over CaH₂.
N,N-Dimethylformamide (DMF)68-12-2EMD MilliporeAnhydrous, packaged under inert gas.
Argon (Ar) or Nitrogen (N₂)7440-37-1AirgasHigh purity, for maintaining an inert atmosphere.
Equipment
  • Two-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Schlenk line or balloon filled with inert gas

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromo-2-benzyl-1H-indole-5-carbonitrile (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

    • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

  • Addition of Solvent and Base:

    • Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.

    • Add freshly distilled triethylamine (2.0 mmol, 2.0 equiv.) to the reaction mixture via syringe. The triethylamine acts as both a base to deprotonate the alkyne and an acid scavenger.

  • Addition of the Alkyne:

    • Slowly add phenylacetylene (1.2 mmol, 1.2 equiv.) to the stirring reaction mixture dropwise via syringe.

  • Reaction Monitoring:

    • Heat the reaction mixture to 80 °C.

    • Note: Due to the electron-withdrawing nature of the C5-cyano group, the reaction may proceed slower than typical Sonogashira couplings.[4] Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) every 2-4 hours. The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material by TLC), cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 5-(phenylethynyl)-2-benzyl-1H-indole-5-carbonitrile.

Data Presentation: Expected Outcomes and Optimization Parameters

ParameterRecommended ConditionRationale & Potential for Optimization
Starting Halide 5-Bromo-2-benzyl-1H-indole-5-carbonitrileBromo-indoles offer a good balance of reactivity and stability. Iodo-indoles would be more reactive, potentially allowing for lower reaction temperatures, but are often more expensive and less stable.[2]
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)A robust and commercially available catalyst. For challenging couplings, other catalysts like Pd(PPh₃)₄ or catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ may improve yields and reaction times.[4]
Copper Co-catalyst CuI (5 mol%)Essential for the classical Sonogashira reaction. Ensure it is of high purity. In some cases, copper-free conditions can be employed to avoid alkyne homocoupling, but this often requires specialized ligands and may lead to longer reaction times.[5]
Base Triethylamine (Et₃N) (2.0 equiv.)A common and effective base. Other amine bases such as diisopropylethylamine (DIPEA) or piperidine can also be used. Inorganic bases like cesium carbonate (Cs₂CO₃) have been shown to be effective, particularly in copper-free systems and for substrates prone to side reactions.[4]
Solvent Anhydrous DMFA polar aprotic solvent that effectively solubilizes the reactants and catalysts. Other suitable solvents include tetrahydrofuran (THF), acetonitrile (ACN), or toluene, depending on the specific substrates and catalysts.[1]
Temperature 80 °CThe elevated temperature is necessary to overcome the deactivating effect of the C5-cyano group.[4] For more reactive substrates (e.g., iodo-indoles), the reaction may proceed at room temperature.
Reaction Time 8-16 hoursThe electron-withdrawing nature of the nitrile group slows the rate of oxidative addition.[4] Careful monitoring by TLC is essential to determine the optimal reaction time.
Expected Yield 70-90%Yields are highly dependent on the purity of reagents and the strict adherence to anhydrous and anaerobic conditions.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium and copper catalysts are fresh and active. The formation of palladium black indicates catalyst decomposition.

    • Impure Reagents: Impurities in the starting materials or solvents can poison the catalysts.

    • Insufficient Inert Atmosphere: Oxygen can lead to the unwanted Glaser homocoupling of the alkyne. Ensure proper degassing of the solvent and a continuous inert atmosphere.

  • Formation of Side Products:

    • Glaser Homocoupling: The formation of a diyne product from the terminal alkyne is a common side reaction, often favored by the presence of oxygen. Rigorous anaerobic conditions are crucial to minimize this.

    • N-H Reactivity: While generally stable, the indole N-H can be deprotonated under strongly basic conditions. If side reactions involving the N-H are observed, consider N-protection (e.g., with a Boc or tosyl group), although this adds extra steps to the synthesis.

Conclusion

The Sonogashira coupling is an invaluable transformation for the synthesis of alkynyl-substituted indoles, which are highly sought-after motifs in drug discovery. The protocol outlined in this application note provides a robust starting point for the successful coupling of 2-benzyl-1H-indole-5-carbonitrile derivatives. By understanding the underlying mechanism and paying close attention to key experimental parameters, particularly in the context of the deactivating C5-cyano group, researchers can effectively utilize this powerful reaction to access novel and complex molecular architectures.

References

  • Taylor & Francis. (2024, January 10). Cu(im)2-derived Cu@N–C catalyst for one-pot synthesis of 2-substituted indoles via domino Sonogashira coupling-cyclization reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2013, April 1). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Sources

Suzuki-Miyaura coupling conditions for indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimized Suzuki-Miyaura Coupling Conditions for Indole Derivatives Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The indole scaffold is a "privileged structure" in pharmaceutical chemistry, serving as the core pharmacophore in over 15% of all FDA-approved heterocyclic drugs. However, the Suzuki-Miyaura cross-coupling of indoles presents unique electronic challenges. The electron-rich nature of the indole ring, the acidity of the N-H bond (


 in DMSO), and the instability of indolyl-boronic acids (protodeboronation) often lead to catalyst deactivation or low yields.

This guide provides an evidence-based decision matrix for selecting catalytic systems, focusing on overcoming the "heterocycle problem" (Pd-poisoning by nitrogen) and stabilizing reactive boronate species.

Mechanistic Challenges & Catalyst Selection

To optimize yields, one must understand the failure modes specific to indoles.

2.1 The "Heterocycle Problem"

Unprotected indoles possess a free N-H moiety. Under basic Suzuki conditions, this is deprotonated to form an indolyl anion, which acts as a strong


-donor to the Palladium(II) center. This forms a stable, unreactive Pd-complex (resting state), halting the catalytic cycle prior to reductive elimination.
2.2 Protodeboronation of Indolyl Boronates

Indole-2-boronic acids and indole-3-boronic acids are notoriously unstable. The electron-rich heteroatom facilitates hydrolytic cleavage of the C-B bond, replacing it with a proton (protodeboronation), especially in aqueous basic media required for standard Suzuki couplings.

Mechanistic Pathway & Failure Modes:

SuzukiIndole Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X BaseStep Base Coordination (Ar-Pd-OH/OR) OxAdd->BaseStep Base (OH-/OR-) TransMet Transmetallation BaseStep->TransMet Indole-B(OR)2 Poison FAILURE MODE A: Pd-N Coordination (Catalyst Poisoning) BaseStep->Poison Unprotected Indole (N-H) RedElim Reductive Elimination (Product Release) TransMet->RedElim Proto FAILURE MODE B: Protodeboronation (C-B bond hydrolysis) TransMet->Proto Slow Transmetallation + H2O RedElim->Start

Figure 1: Catalytic cycle highlighting specific failure modes for indole substrates: Catalyst poisoning by free N-H and protodeboronation of the boronic acid partner.

Critical Parameter Optimization

3.1 Ligand Selection: The Buchwald Strategy

To prevent Pd-poisoning by the indole nitrogen, use bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands occupy significant steric volume, preventing the formation of multi-ligated Pd species and inhibiting the coordination of the indole nitrogen.

LigandApplicationRationale
XPhos Unprotected IndolesSteric bulk prevents N-coordination; high activity for aryl chlorides.
SPhos 3-HaloindolesExcellent stability; promotes reductive elimination in sterically crowded systems.
dppf Protected IndolesRobust, bidentate ligand. Good for "easy" substrates where N-poisoning is not a risk.
A-taPhos Heteroaryl-Heteroaryl"Universal" ligand for difficult heteroatom-rich couplings.
3.2 The Role of Water

While water promotes protodeboronation (bad), it is strictly necessary for the transmetallation step (good) to convert boronic esters into the reactive hydroxyboronate species.

  • Optimization: Use a biphasic system (Dioxane/H2O or Toluene/H2O) for robust substrates. For sensitive boronic acids, use anhydrous conditions with a base that has trace solubility (e.g., CsF or K3PO4) to slow-release the active species.

Experimental Protocols

Protocol A: Coupling of Unprotected Haloindoles (Buchwald Conditions)

Best for: 2-haloindoles or 3-haloindoles containing a free N-H.

Reagents:

  • Unprotected Haloindole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base: K3PO4 (0.5 M aqueous solution) (3.0 equiv)

  • Solvent: THF or 1,4-Dioxane

  • Temperature: 80–100 °C

Step-by-Step:

  • Purge: Charge a reaction vial with the Haloindole, Boronic Acid, and XPhos Pd G3 precatalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Note: The G3 precatalyst is air-stable, but the active cycle is oxygen-sensitive.

  • Solvent Addition: Add degassed THF or Dioxane.

  • Activation: Add the degassed aqueous K3PO4 solution via syringe.

  • Reaction: Heat to 80 °C (THF) or 100 °C (Dioxane) for 2–12 hours. Monitor by LCMS.[1]

  • Workup: The free N-H indole product can be amphoteric. Adjust pH to neutral before extraction with EtOAc.

Protocol B: Coupling of Indolyl-Boronic Acids (The "Unstable" Partner)

Best for: Coupling Indole-2-boronic acid or Indole-3-boronic pinacol esters with Aryl Halides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Indolyl Boronate (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[2][3]·DCM (5 mol%)

  • Base: Cs2CO3 (3.0 equiv) or K2CO3 (3.0 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

  • Temperature: 80 °C

Step-by-Step:

  • Speed is Key: Indolyl boronates hydrolyze rapidly. Do not premix the boronate in wet solvent for long periods.

  • Assembly: Combine Aryl Halide, Catalyst, and Base in the reaction vessel. Purge with inert gas.

  • Addition: Add the Indolyl Boronate last, or add it portion-wise as a solid if the reaction is slow, to maintain a fresh supply of nucleophile.

  • Heating: Heat rapidly to 80 °C.

  • Troubleshooting: If protodeboronation (formation of unsubstituted indole) is observed by LCMS, switch to anhydrous conditions : Use CsF as the base in dry Dioxane at 100 °C.

Protocol C: Standard High-Throughput Conditions (Protected Indoles)

Best for: N-Methyl or N-Boc protected indoles (Robust).

Reagents:

  • Protected Haloindole (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(amphos)Cl2 (1 mol%)

  • Base: Na2CO3 (2.0 M aq)

  • Solvent: Toluene / Ethanol / Water (2:1:1)

Step-by-Step:

  • Mix: Combine all solids.

  • Solvent: Add the solvent mixture (the ethanol helps solubilize the boronic acid).

  • Heat: Reflux at 90–110 °C for 4 hours.

  • Note: This "slurry" method is very robust for scale-up but fails if the indole is unprotected.

Decision Workflow (Graphviz)

Use this logic tree to select the correct protocol for your specific substrate.

IndoleDecision Start Start: Indole Coupling CheckNH Is Indole N-H Protected? Start->CheckNH Protected Protected (N-Me, N-Boc) CheckNH->Protected Yes Unprotected Unprotected (Free N-H) CheckNH->Unprotected No CheckPartner Coupling Partner? Protected->CheckPartner ProtA PROTOCOL A: XPhos Pd G3 K3PO4 / Dioxane-H2O Unprotected->ProtA Prevents Poisoning HaloIndole Halo-Indole + Ar-B(OH)2 CheckPartner->HaloIndole Standard BoroIndole Indolyl-Boronate + Ar-X CheckPartner->BoroIndole Unstable ProtC PROTOCOL C: Pd(PPh3)4 Toluene/EtOH/H2O HaloIndole->ProtC ProtB PROTOCOL B: Pd(dppf)Cl2 DME / H2O (Fast Heat) BoroIndole->ProtB Anhydrous Alternative: Anhydrous CsF/Dioxane (If deboronation occurs) ProtB->Anhydrous If fails

Figure 2: Method selection workflow based on protecting group status and coupling partner stability.

References

  • Buchwald, S. L., et al. (2013).[4][5][6] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society.[5]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[5] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • BenchChem Application Notes. (2025). "Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles."[1]

  • Organic Reactions Wiki. "Protodeboronation Mechanisms in Heterocycles."

Sources

Application Note: Palladium-Catalyzed Heck Reaction for the C3-Olefination of 2-benzyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Indole Functionalization

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and biological relevance make the development of efficient and selective methods for its functionalization a cornerstone of modern synthetic chemistry.[2] Among the various C-H functionalization strategies, the Palladium-catalyzed Heck reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of olefinic moieties onto the indole nucleus.[3][4] This application note provides a detailed protocol and mechanistic insights for the functionalization of 2-benzyl-1H-indole-5-carbonitrile at the C3 position via the Heck reaction, a transformation of significant interest in the synthesis of complex molecular architectures for drug discovery and materials science.

The target substrate, 2-benzyl-1H-indole-5-carbonitrile, presents a unique set of electronic and steric features. The electron-withdrawing nitrile group at the C5 position and the bulky benzyl substituent at the C2 position influence the reactivity and regioselectivity of the indole core. The inherent nucleophilicity of the C3 position makes it the most probable site for electrophilic attack in many reactions, a characteristic that can be harnessed in the context of the Heck reaction's catalytic cycle.[5][6]

Mechanistic Rationale: The Heck Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[7][8][9] The generally accepted mechanism consists of four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[8][9][10]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl or vinyl halide (or triflate) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species.[9][10]

  • Migratory Insertion (Carbopalladation): The olefinic partner then coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the olefin into the Pd-carbon bond.[8][10] This step forms a new carbon-carbon bond and is often the rate-determining step.

  • β-Hydride Elimination: A syn-β-hydride elimination from the resulting alkyl-palladium intermediate generates the olefinated product and a palladium-hydride species.[5][10]

  • Reductive Elimination: Finally, in the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[8][9]

The choice of catalyst, ligand, base, and solvent is critical for the success of the Heck reaction, influencing reaction rates, yields, and selectivity.[4] For electron-rich substrates like indoles, careful optimization is often necessary to prevent side reactions such as decomposition or undesired N-functionalization.[11][12]

Experimental Protocol: C3-Olefination of 2-benzyl-1H-indole-5-carbonitrile

This protocol details the Heck reaction of 2-benzyl-1H-indole-5-carbonitrile with a model olefin, ethyl acrylate.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )SupplierPurity
2-benzyl-1H-indole-5-carbonitrileC₁₆H₁₂N₂232.28(To be synthesized)>98%
3-Iodo-2-benzyl-1H-indole-5-carbonitrileC₁₆H₁₁IN₂358.18(To be synthesized)>98%
Ethyl acrylateC₅H₈O₂100.12Sigma-Aldrich99%
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50Sigma-Aldrich98%
Tri(o-tolyl)phosphine (P(o-tol)₃)C₂₁H₂₁P304.37Sigma-Aldrich98%
Triethylamine (Et₃N)C₆H₁₅N101.19Sigma-Aldrich>99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Sigma-AldrichAnhydrous, 99.8%
Ethyl acetate (EtOAc)C₄H₈O₂88.11Fisher ScientificHPLC Grade
HexanesC₆H₁₄86.18Fisher ScientificHPLC Grade
Saturated aq. Sodium BicarbonateNaHCO₃84.01Fisher Scientific-
BrineNaCl58.44Fisher Scientific-
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-Aldrich>99.5%

Note on Substrate Synthesis: While this protocol focuses on the Heck coupling step, the starting material, 3-iodo-2-benzyl-1H-indole-5-carbonitrile, can be prepared from 2-benzyl-1H-indole-5-carbonitrile via direct iodination using reagents such as N-iodosuccinimide (NIS).

Reaction Setup and Procedure:

  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-iodo-2-benzyl-1H-indole-5-carbonitrile (358 mg, 1.0 mmol, 1.0 equiv.).

  • Add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.

  • Add ethyl acrylate (162 µL, 1.5 mmol, 1.5 equiv.) and triethylamine (279 µL, 2.0 mmol, 2.0 equiv.) via syringe.

  • The reaction mixture is heated to 100 °C in a preheated oil bath and stirred for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 7:3) to afford the desired C3-olefinated indole.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected product is (E)-ethyl 3-(2-benzyl-5-cyano-1H-indol-3-yl)acrylate. The stereochemistry of the newly formed double bond is typically trans in Heck reactions.[3]

Visualizing the Process

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 3-Iodo-2-benzyl-1H-indole-5-carbonitrile, Pd(OAc)₂, and P(o-tol)₃ to a Schlenk flask B 2. Evacuate and backfill with Argon A->B C 3. Add anhydrous DMF B->C D 4. Add Ethyl Acrylate and Triethylamine C->D E 5. Heat to 100 °C and stir for 12-24h D->E F 6. Monitor by TLC E->F G 7. Cool to RT and dilute with EtOAc F->G H 8. Aqueous washes (H₂O, NaHCO₃, Brine) G->H I 9. Dry, filter, and concentrate H->I J 10. Purify by Flash Column Chromatography I->J K K J->K Characterization (NMR, HRMS)

Caption: A flowchart illustrating the key steps of the Heck reaction protocol.

Heck Reaction Catalytic Cycle Diagram:

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L₂->Ar-Pd(II)-X(L)₂ Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L)₂->Alkene Complex Olefin Coordination Alkyl-Pd(II) Complex Alkyl-Pd(II) Complex Alkene Complex->Alkyl-Pd(II) Complex Migratory Insertion Pd-H Complex L₂Pd(II)(H)X Alkyl-Pd(II) Complex->Pd-H Complex β-Hydride Elimination (Product Out) Pd-H Complex->Pd(0)L₂ Reductive Elimination (Base)

Caption: The catalytic cycle of the Palladium-catalyzed Heck reaction.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature (up to 120 °C) or reaction time. The choice of ligand can also be crucial; more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) might improve catalytic activity.[4] Ensure all reagents and the solvent are anhydrous, as water can deactivate the catalyst.

  • Side Products: The formation of byproducts from homocoupling of the aryl iodide or decomposition of the indole can occur. Using a slightly higher catalyst loading or a different ligand system might mitigate these issues.[12]

  • Regioselectivity: While C3 functionalization is generally favored for N-unsubstituted indoles, C2 functionalization can sometimes be observed, especially if the C3 position is blocked. The bulky 2-benzyl group in the substrate should strongly favor C3-olefination.

  • Base Selection: Triethylamine is a common choice, but other organic or inorganic bases like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) can be screened for optimal results.[4][13]

Conclusion

This application note provides a comprehensive and actionable protocol for the C3-olefination of 2-benzyl-1H-indole-5-carbonitrile using the Heck reaction. By understanding the mechanistic underpinnings and carefully controlling the reaction parameters, researchers can effectively utilize this powerful transformation to synthesize complex indole derivatives. The provided protocol serves as a robust starting point for further exploration and optimization, enabling the synthesis of novel compounds for applications in medicinal chemistry and materials science.

References

  • Chemistry Heck Reaction - sathee jee.
  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PubMed - NIH. (2022).
  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Publications. (2007).
  • HECK REACTION: Heterocyclic reactants mechanism - YouTube. (2019).
  • Palladium Catalyzed Regioselective C4-Arylation and Olefination of Indoles and Azaindoles - DSpace at IIT.
  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - Beilstein Journals. (2012).
  • Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization - ResearchGate. (2025).
  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing).
  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC. (2022).
  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - MDPI. (2010).
  • ch functionalization of indoles and oxindoles through cdc reactions.
  • (PDF) Palladium-catalyzed tandem Heck reaction/C-H functionalization - Preparation of spiro-indane-oxindoles - Academia.edu.
  • Heck Reaction - Organic Chemistry Portal.
  • Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. (2019).
  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. (2005).
  • A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins - PMC.
  • Intramolecular Heck reaction - Wikipedia.
  • Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC.
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation - PubMed. (2021).
  • Ligand‐controlled C2−H and C3−H selective oxidative Heck reaction of... - ResearchGate.
  • Aromatic π-Components for Enantioselective Heck Reactions and Heck/Anion-Capture Domino Sequences | Accounts of Chemical Research - ACS Publications. (2022).
  • Heck Reaction—State of the Art - MDPI. (2017).
  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction - ResearchGate. (2025).
  • Heck reaction - Chemistry LibreTexts. (2023).
  • Optimization of conditions for the Heck reaction - ResearchGate.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC.
  • (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - ResearchGate. (2025).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023).
  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC.
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. (2024).
  • Heck Reaction - Chemistry LibreTexts. (2023).
  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024).
  • Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - ResearchGate. (2025).
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds | Accounts of Chemical Research. (2021).

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Application Notes and Protocols for Stille Coupling Partners of 2-Benzyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation on a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The targeted functionalization of this scaffold is paramount in the quest for novel therapeutic agents. Among the array of cross-coupling methodologies, the Stille reaction has emerged as a robust and versatile tool for the formation of carbon-carbon bonds, owing to its remarkable functional group tolerance and generally mild reaction conditions.[3][4][5][6][7] This is particularly advantageous when working with highly functionalized and potentially sensitive substrates like 2-benzyl-1H-indole-5-carbonitrile.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the Stille cross-coupling reaction to diversify the 2-benzyl-1H-indole-5-carbonitrile core. The presence of the electron-withdrawing nitrile group at the C5-position influences the reactivity of the indole ring, a factor that will be addressed in the presented protocols.[8] We will explore a range of organostannane coupling partners, from simple aryl and vinyl stannanes to more complex heteroaromatic and alkynyl derivatives, providing detailed, step-by-step protocols grounded in established chemical principles.

The Scientific Rationale: Understanding the Stille Coupling

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane (R-SnR'3) with an organic electrophile (R''-X), typically an aryl or vinyl halide/triflate. The reaction proceeds through a well-established catalytic cycle, which is crucial to understand for troubleshooting and optimization.

Stille_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X 2-Benzyl-5-halo-1H-indole-5-carbonitrile R-X->Oxidative_Addition R-Pd(II)(X)Ln R-Pd(II)-X Complex Oxidative_Addition->R-Pd(II)(X)Ln Transmetalation Transmetalation R-Pd(II)(X)Ln->Transmetalation R'-SnBu3 Organostannane (Coupling Partner) R'-SnBu3->Transmetalation R-Pd(II)(R')Ln R-Pd(II)-R' Complex Transmetalation->R-Pd(II)(R')Ln X-SnBu3 Stannyl Halide Byproduct Transmetalation->X-SnBu3 Reductive_Elimination Reductive Elimination R-Pd(II)(R')Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration R-R' Coupled Product Reductive_Elimination->R-R'

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halo-2-benzyl-1H-indole-5-carbonitrile. Aryl iodides are generally more reactive than bromides.[4]

  • Transmetalation: The organic group from the organostannane is transferred to the palladium center, displacing the halide. This is often the rate-determining step.[5][9] The reactivity of the organostannane partner generally follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl > alkyl.[10]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[10][11]

Experimental Protocols: A Guide to Diversification

The following protocols are designed as a starting point for the Stille coupling of 5-bromo- or 5-iodo-2-benzyl-1H-indole-5-carbonitrile with a variety of organostannane reagents. It is assumed that the starting 5-haloindole is prepared via standard halogenation procedures.

General Considerations:

  • Reagents and Solvents: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organotin reagents are toxic and should be handled with appropriate safety precautions.[4][12]

  • Catalyst and Ligand Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable catalyst for many Stille couplings.[12][13] Alternatively, a combination of a palladium(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) can be used.[5][13] For challenging couplings, more specialized ligands may be required.

  • Additives: The addition of a copper(I) co-catalyst, such as CuI, can significantly accelerate the rate of transmetalation, particularly for less reactive organostannanes.[9][13][14][15] Lithium chloride (LiCl) can also be beneficial in some cases.

Protocol 1: Arylation with Tributyl(phenyl)stannane

This protocol describes the synthesis of 2-benzyl-5-phenyl-1H-indole-5-carbonitrile.

Materials:

  • 5-Bromo-2-benzyl-1H-indole-5-carbonitrile

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-benzyl-1H-indole-5-carbonitrile (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF or toluene via syringe.

  • Add tributyl(phenyl)stannane (1.2 eq) via syringe.

  • Heat the reaction mixture to 90-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Electrophile 5-Bromo or 5-IodoindoleIodides are more reactive, but bromides are often more readily available.
Organostannane Tributyl(phenyl)stannane (1.1-1.5 eq)A slight excess ensures complete consumption of the starting material.
Catalyst Pd(PPh₃)₄ (2-5 mol%)A common and effective catalyst for Stille couplings.[12][13]
Solvent Anhydrous DMF or ToluenePolar aprotic solvents like DMF often facilitate the reaction.
Temperature 90-110 °CSufficient thermal energy is typically required for efficient coupling.
Work-up Aqueous KF washFluoride ions effectively precipitate tin salts, aiding in purification.[13]
Protocol 2: Vinylation with Tributyl(vinyl)stannane

This protocol details the synthesis of 2-benzyl-5-vinyl-1H-indole-5-carbonitrile.

Materials:

  • 5-Iodo-2-benzyl-1H-indole-5-carbonitrile

  • Tributyl(vinyl)stannane

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Copper(I) iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • In a dry Schlenk flask, combine 5-iodo-2-benzyl-1H-indole-5-carbonitrile (1.0 eq), Pd₂(dba)₃ (0.025 eq), P(o-tol)₃ (0.1 eq), and CuI (0.2 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF via syringe.

  • Add tributyl(vinyl)stannane (1.2 eq) via syringe.

  • Stir the reaction at room temperature or gently heat to 50-60 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of KF and stir for 1 hour.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

ParameterRecommended ConditionRationale
Electrophile 5-IodoindoleThe higher reactivity of the iodide is beneficial for this coupling.
Organostannane Tributyl(vinyl)stannane (1.1-1.3 eq)Vinylstannanes are generally more reactive than arylstannanes.
Catalyst System Pd₂(dba)₃ / P(o-tol)₃ (2.5 / 10 mol%)The combination of a Pd(0) source and a phosphine ligand allows for catalyst tuning.
Co-catalyst CuI (10-20 mol%)CuI accelerates the transmetalation step, often allowing for milder conditions.[9][13][14][15]
Solvent Anhydrous THFA common solvent for Stille couplings, offering good solubility for reagents.
Temperature Room temperature to 60 °CThe higher reactivity of vinylstannanes may allow for lower reaction temperatures.
Protocol 3: Heteroarylation with 2-(Tributylstannyl)pyridine

This protocol outlines the synthesis of 2-benzyl-5-(pyridin-2-yl)-1H-indole-5-carbonitrile.

Materials:

  • 5-Bromo-2-benzyl-1H-indole-5-carbonitrile

  • 2-(Tributylstannyl)pyridine

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas

Procedure:

  • To a dry reaction vessel, add 5-bromo-2-benzyl-1H-indole-5-carbonitrile (1.0 eq), Pd(OAc)₂ (0.03 eq), and PPh₃ (0.12 eq).

  • Purge the vessel with argon.

  • Add anhydrous 1,4-dioxane followed by 2-(tributylstannyl)pyridine (1.3 eq).

  • Heat the mixture to reflux (approximately 100 °C) and monitor the reaction's progress.

  • After completion, cool the reaction and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Electrophile 5-BromoindoleBromides are often suitable for coupling with electron-rich heteroarylstannanes.
Organostannane 2-(Tributylstannyl)pyridine (1.2-1.5 eq)The pyridine nitrogen can coordinate to the palladium, influencing reactivity.
Catalyst System Pd(OAc)₂ / PPh₃ (3 / 12 mol%)Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.
Solvent Anhydrous 1,4-DioxaneA higher boiling point ether that is often effective in Stille couplings.
Temperature Reflux (approx. 100 °C)Higher temperatures may be necessary for less reactive heteroarylstannanes.
Protocol 4: Alkynylation with Tributyl(phenylethynyl)stannane

This protocol describes the synthesis of 2-benzyl-5-(phenylethynyl)-1H-indole-5-carbonitrile.

Materials:

  • 5-Iodo-2-benzyl-1H-indole-5-carbonitrile

  • Tributyl(phenylethynyl)stannane

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a sealed tube, combine 5-iodo-2-benzyl-1H-indole-5-carbonitrile (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene and anhydrous triethylamine.

  • Add tributyl(phenylethynyl)stannane (1.1 eq).

  • Seal the tube and heat to 80-90 °C until the starting material is consumed.

  • Cool the reaction mixture and dilute with diethyl ether.

  • Wash with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

ParameterRecommended ConditionRationale
Electrophile 5-IodoindoleThe high reactivity of the iodide is well-suited for this coupling.
Organostannane Tributyl(phenylethynyl)stannane (1.1 eq)Alkynylstannanes are highly reactive in Stille couplings.
Catalyst System PdCl₂(PPh₃)₂ (3 mol%)A stable and commercially available Pd(II) catalyst.
Co-catalyst CuI (6 mol%)Often used in Sonogashira-type couplings and can be beneficial here.
Solvent/Base Toluene / TriethylamineTriethylamine acts as both a solvent and a base.
Temperature 80-90 °CModerate heating is typically sufficient for this facile coupling.

Expert Insights and Troubleshooting

Trustworthiness Through Self-Validation:

A successful Stille coupling should result in the clean formation of the desired product with minimal side reactions. Key to ensuring the trustworthiness of your results is careful monitoring and characterization.

  • Reaction Monitoring: TLC and LC-MS are invaluable for tracking the consumption of the starting materials and the formation of the product. The appearance of a new, less polar spot (on silica TLC) is often indicative of successful coupling.

  • Product Characterization: Full characterization of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm its identity and purity.

  • Byproduct Identification: Common byproducts in Stille reactions include homocoupled products of the organostannane and protodestannylation of the organostannane.[12] Identifying these can provide insights into optimizing the reaction conditions.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) source, ensure conditions are suitable for its in situ reduction. Consider using a freshly opened bottle of catalyst or a different palladium source.

    • Ligand Degradation: Some phosphine ligands can be air-sensitive. Handle them under an inert atmosphere.

    • Insufficient Temperature: Some couplings require higher temperatures to proceed at a reasonable rate.

    • Poorly Reactive Electrophile: If using a 5-bromoindole, consider switching to the more reactive 5-iodoindole.

  • Formation of Homocoupled Byproducts:

    • This can be an issue if the transmetalation is slow. The addition of CuI can often suppress this side reaction by accelerating the desired cross-coupling pathway.

  • Difficulty in Removing Tin Byproducts:

    • A thorough aqueous KF wash is crucial. Multiple washes may be necessary.

    • Chromatography on silica gel can sometimes be challenging due to the nonpolar nature of tin residues. Pre-treating the crude mixture with a fluoride source can aid in their removal.

Visualization of the Experimental Workflow

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dry Schlenk Flask Add_Reagents Add 5-Haloindole, Pd Catalyst, Ligand, Additives Start->Add_Reagents Inert_Atmosphere Evacuate and Backfill with Argon (3x) Add_Reagents->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Add_Stannane Add Organostannane Add_Solvent->Add_Stannane Heating Heat to Specified Temperature Add_Stannane->Heating Monitoring Monitor by TLC / LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Quenching Quench with Aqueous KF Solution Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry, Filter, Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification End Characterized Product Purification->End

Figure 2: A generalized workflow for the Stille cross-coupling reaction.

Conclusion

The Stille coupling offers a powerful and versatile strategy for the derivatization of the 2-benzyl-1H-indole-5-carbonitrile scaffold. By carefully selecting the appropriate coupling partners, catalyst system, and reaction conditions, researchers can access a wide array of novel analogues for biological evaluation. The protocols and insights provided herein serve as a comprehensive guide to facilitate the successful implementation of this important transformation in the pursuit of new drug candidates.

References

  • Indole: A Privileged Scaffold in Medicinal Chemistry. Chemical Reviews, [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, [Link]

  • The Stille Reaction. Myers' Notes, [Link]

  • SYNTHESIS OF 5-ARYLATED INDOLES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF 54NDOLYLBORONIC ACID WITH ARYLAND HETEROARYL. HETEROCYCLES, [Link]

  • Palladium‐Catalyzed Indole Ring Synthesis. ResearchGate, [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, [Link]

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, [Link]

  • Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Tetrahedron Letters, [Link]

  • Palladium-catalyzed synthesis of indolesviaammonia cross-coupling–alkyne cyclization. Chemical Communications, [Link]

  • The Stille Reaction. Organic Reactions, [Link]

  • RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, [Link]

  • Stille reaction. Wikipedia, [Link]

  • Stille Coupling. Organic Chemistry Portal, [Link]

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  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, [Link]

  • Advancing total synthesis through the Stille cross-coupling. Semantic Scholar, [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley Online Library, [Link]

  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Molecules, [Link]

  • Kinetic isotope effect models as a function of ring substituent for indole-3-carboxylic acids and indolin-2-ones. Henry Rzepa's Blog, [Link]

  • Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions. Molecules, [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing, [Link]

  • Switching Chemoselectivity Based on the Ring Size: How to Make Ring-Fused Indoles Using Transition-Metal-Mediated Cross-Coupling. ACS Catalysis, [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, [Link]

Sources

Application Notes for the Evaluation of 2-benzyl-1H-indole-5-carbonitrile in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold as a Framework for Anticancer Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] In oncology, indole derivatives have been successfully developed into therapeutics that target a wide range of mechanisms crucial for cancer cell survival and proliferation, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of programmed cell death (apoptosis).[1][2]

This document provides a detailed guide for the initial preclinical evaluation of 2-benzyl-1H-indole-5-carbonitrile , a specific indole derivative whose anticancer potential has not yet been extensively characterized in publicly available literature. The protocols and methodologies outlined herein are designed to provide researchers with a robust framework to assess the compound's cytotoxic and cytostatic effects, elucidate its potential mechanism of action, and generate the foundational data required for further drug development efforts. We will proceed by hypothesizing a likely mechanism of action based on structurally related compounds, followed by comprehensive, step-by-step protocols for key cell-based assays.

Hypothesized Mechanism of Action: Targeting Pro-Survival Signaling

Many N-benzyl and 2-benzyl indole derivatives exert their anticancer effects by inhibiting critical protein kinases that drive cell growth and survival.[3] Structurally related 1-benzyl-1H-indol-5-yl compounds, for instance, have been shown to modulate key oncogenic signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[4] These pathways are frequently hyperactivated in a broad spectrum of human cancers, making them prime targets for therapeutic intervention.

We hypothesize that 2-benzyl-1H-indole-5-carbonitrile may act as an inhibitor of an upstream kinase (e.g., PI3K, Akt, or EGFR), thereby disrupting the downstream signaling cascade that promotes cell proliferation and suppresses apoptosis. Inhibition of this pathway would lead to decreased cell viability, cell cycle arrest, and ultimately, apoptotic cell death in sensitive cancer cell lines.

PI3K_Akt_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound 2-benzyl-1H-indole- 5-carbonitrile Compound->PI3K Hypothetical Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow for Compound Evaluation

A systematic approach is essential for characterizing a novel compound. The workflow should begin with a broad screening for cytotoxic activity, followed by more detailed mechanistic assays to understand how the compound affects cellular processes.

experimental_workflow start Start: 2-benzyl-1H-indole- 5-carbonitrile screen Cell Viability Screening (MTT Assay) Across Cancer Cell Panel start->screen ic50 Determine IC50 Values screen->ic50 mechanistic_assays Mechanistic Assays (at IC50 concentrations) ic50->mechanistic_assays apoptosis Apoptosis Assay (Annexin V / PI) mechanistic_assays->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) mechanistic_assays->cell_cycle data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis

Caption: Recommended workflow for evaluating a novel anticancer compound.

Detailed Experimental Protocols

A. Compound Preparation and Handling

The foundation of reproducible results is the correct handling of the test compound.

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2-benzyl-1H-indole-5-carbonitrile in sterile, anhydrous dimethyl sulfoxide (DMSO). Ensure complete dissolution using a vortex mixer.

  • Storage: Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

B. Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Materials:

    • Selected cancer cell lines (e.g., MCF-7, A549, HCT-116) and a non-cancerous cell line (e.g., HEK293).

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • 96-well flat-bottom sterile culture plates.

    • 2-benzyl-1H-indole-5-carbonitrile stock solution.

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

    • Multichannel pipette and a microplate reader.

  • Step-by-Step Procedure:

    • Cell Seeding: Harvest exponentially growing cells and determine cell density using a hemocytometer. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Aspirate the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound. Include vehicle control wells (medium with DMSO at the same final concentration) and blank wells (medium only).

    • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

C. Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Materials:

    • 6-well sterile culture plates.

    • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

    • Phosphate-Buffered Saline (PBS).

    • Flow cytometer.

  • Step-by-Step Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with 2-benzyl-1H-indole-5-carbonitrile at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.

    • Cell Harvesting: After treatment, collect both the floating cells (from the medium) and the adherent cells (by trypsinization). Combine them to ensure all cell populations are analyzed.

    • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The recommended cell density is typically 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Interpretation:

      • Annexin V (-) / PI (-): Viable cells.

      • Annexin V (+) / PI (-): Early apoptotic cells.

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells.

      • Annexin V (-) / PI (+): Necrotic cells (often considered an artifact of harvesting).

D. Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Treatment with an anticancer agent can cause cells to arrest at specific checkpoints.

  • Materials:

    • 6-well sterile culture plates.

    • Cold 70% ethanol for fixation.

    • PBS.

    • Propidium Iodide (PI) staining solution (containing PI and RNase A).

    • Flow cytometer.

  • Step-by-Step Procedure:

    • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

    • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

    • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples on a flow cytometer.

    • Interpretation: Generate a DNA content histogram. The software will model the data to quantify the percentage of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity of 2-benzyl-1H-indole-5-carbonitrile against Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
HCT-116Colorectal Carcinoma[Experimental Value]
HEK293Normal Human Kidney[Experimental Value]

Note: The data in this table is for illustrative purposes and must be generated through experimentation.

Conclusion

This guide provides a comprehensive framework for the initial in vitro characterization of 2-benzyl-1H-indole-5-carbonitrile as a potential anticancer agent. By systematically applying these protocols, researchers can effectively determine the compound's cytotoxic potency, identify its ability to induce apoptosis, and ascertain its effects on cell cycle progression. The resulting data will be crucial for establishing a structure-activity relationship, guiding further chemical optimization, and advancing the compound through the drug discovery pipeline.

References

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023). MDPI. Retrieved February 21, 2026, from [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2020). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Synthesis and biological evaluation of some newer Indole Derivatives. (2020). Research Journal of Pharmacy and Technology. Retrieved February 21, 2026, from [Link]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (2009). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. (2023). Wiley Online Library. Retrieved February 21, 2026, from [Link]

  • Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl -1, 5-Benzothiazepines. (2016). Open Pharmaceutical Sciences Journal. Retrieved February 21, 2026, from [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). MDPI. Retrieved February 21, 2026, from [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). Taylor & Francis Online. Retrieved February 21, 2026, from [Link]

  • 1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile. (2008). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. (2024). Journal of Chemical Health Risks. Retrieved February 21, 2026, from [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. Retrieved February 21, 2026, from [Link]

  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. (2024). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile. (2012). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

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Application Note: Antimicrobial Screening of 2-benzyl-1H-indole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Context[2][3]

The indole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. Specifically, 2-benzyl-1H-indole-5-carbonitrile derivatives have emerged as promising antimicrobial candidates.[1] The C5-cyano group acts as a hydrogen bond acceptor and metabolic handle, while the C2-benzyl moiety provides critical lipophilic interactions and rotational flexibility often lacking in rigid 2-phenyl analogs.

However, the hydrophobicity introduced by the benzyl group presents specific challenges in assay development. Standard aqueous protocols often yield false negatives due to compound precipitation or false positives due to aggregation. This guide outlines optimized protocols designed to mitigate these physicochemical risks while adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Target Mechanism Landscape

Indole derivatives typically exert antimicrobial effects through three primary mechanisms. Understanding these pathways is essential for selecting appropriate secondary assays.

MechanismOfAction Compound 2-benzyl-1H-indole- 5-carbonitrile Target1 DNA Gyrase / Topo IV (Replication Arrest) Compound->Target1 H-bonding (CN group) Target2 Cell Membrane (Depolarization) Compound->Target2 Hydrophobic Insertion (Benzyl group) Target3 Efflux Pumps (Potentiation) Compound->Target3 Allosteric Inhibition Outcome1 Bacteriostasis Target1->Outcome1 Outcome2 Bactericidal Activity Target2->Outcome2 Outcome3 Resensitization Target3->Outcome3

Figure 1: Potential mechanisms of action for indole-5-carbonitrile derivatives. The C5-cyano group facilitates H-bonding in the ATP-binding pocket of DNA gyrase, while the lipophilic C2-benzyl tail aids in membrane permeation.

Compound Handling & Preparation[1][4][5][6][7]

Critical Challenge: 2-benzyl-1H-indole-5-carbonitrile derivatives are highly lipophilic (cLogP often > 3.5).[1] Improper solubilization is the #1 cause of assay variability.

Protocol A: Stock Solution Preparation
  • Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO) . Avoid ethanol, as it evaporates during incubation, altering concentrations.[1]

  • Concentration: Prepare a 10 mg/mL (or 20 mM) master stock.

    • Validation: Sonicate for 5 minutes at 40 kHz. Visual inspection must confirm zero particulate matter.

  • Storage: Aliquot into amber glass vials (polypropylene absorbs lipophilic drugs). Store at -20°C.

  • Working Solution: Dilute the master stock 1:10 in DMSO to create a 100x working stock.

    • Note: The final assay DMSO concentration must be ≤ 1% (v/v) to prevent solvent toxicity against sensitive strains like A. baumannii or S. aureus.

Primary Screening: Broth Microdilution (MIC)[1][8]

This protocol aligns with CLSI M07-A10 standards but includes modifications for lipophilic indoles.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plates: 96-well round-bottom polystyrene plates (untreated to reduce drug binding).

  • Strains: ATCC 25922 (E. coli), ATCC 29213 (S. aureus), ATCC 27853 (P. aeruginosa).[1]

  • Indicator: Resazurin (0.01%) or TTC (optional for visual clarity).

Step-by-Step Workflow
  • Inoculum Prep:

    • Select 3-5 colonies from a fresh agar plate (<24h).

    • Suspend in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to reach the assay starting density of

      
       CFU/mL.
      
  • Compound Dilution (The "Deep Well" Method):

    • Why: Pipetting small volumes of viscous DMSO directly into assay plates causes mixing errors.

    • Action: Prepare 2x concentrated drug series in a separate deep-well block using CAMHB. Ensure DMSO is constant at 2% in this block.

  • Assay Assembly:

    • Add 50 µL of the 2x drug series to the assay plate.

    • Add 50 µL of the diluted bacterial inoculum.

    • Final Conditions: 1x Drug,

      
       CFU/mL bacteria, 1% DMSO.[1]
      
  • Incubation:

    • Seal with breathable membrane (prevents evaporation but allows

      
      ).[1]
      
    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Readout:

    • Visual: MIC is the lowest concentration with no visible turbidity.

    • Optical: Absorbance at 600 nm (

      
      ).
      
    • Resazurin: Add 10 µL of 0.01% resazurin; incubate 1 hour. Blue = Inhibition (No growth); Pink = Growth.[1]

Data Interpretation Table:

OutcomeMIC (µg/mL)Interpretation for Lead Optimization
Highly Potent < 4Excellent scaffold; proceed to in vivo PK/PD.[1]
Moderate 4 - 32Good "hit"; optimize C2-benzyl substituents (e.g., add F/Cl).[1]
Weak 32 - 128Limited utility; check solubility or cell permeability.
Inactive > 128Likely efflux pump substrate or poor entry.

Secondary Screening: Time-Kill Kinetics

MIC data is static. To determine if the indole derivative is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), kinetic studies are required.[1]

Protocol B: Time-Kill Assay
  • Setup: Prepare 10 mL tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a Growth Control (DMSO only).

  • Inoculation: Add bacteria to reach

    
     CFU/mL.
    
  • Sampling:

    • Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

    • Perform serial 10-fold dilutions in saline.

    • Plate 10 µL spots on nutrient agar.

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.[1]
      

Expert Insight: Indole-5-carbonitriles often exhibit concentration-dependent killing. If you see rapid killing at 4x MIC but regrowth at 1x MIC, the mechanism likely involves membrane depolarization rather than pure enzyme inhibition.[1]

Mechanistic Validation: Biofilm Inhibition[1][9]

Indole signaling plays a key role in quorum sensing. 2-benzyl-1H-indole-5-carbonitriles may disrupt biofilm formation, a critical trait for treating resistant A. baumannii or P. aeruginosa infections.[1]

Protocol C: Crystal Violet Biofilm Assay
  • Culture: Grow bacteria in TSB + 1% Glucose (promotes biofilm) overnight.

  • Seeding: Dilute 1:100 into fresh media containing the compound (concentrations: 1/2 MIC, 1/4 MIC, 1/8 MIC).

    • Note: We test sub-MIC levels to distinguish specific anti-biofilm activity from general growth inhibition.

  • Incubation: 24 hours at 37°C in 96-well flat-bottom plates (tissue culture treated).

  • Staining:

    • Wash wells 3x with PBS (gently!) to remove planktonic cells.[1]

    • Fix with methanol (15 mins).

    • Stain with 0.1% Crystal Violet (15 mins).[1]

    • Wash with water; air dry.

    • Solubilize dye with 33% Acetic Acid.

  • Quantification: Measure

    
    .
    

Biofilm Inhibition Calculation:


[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[2] Performance Standards for Antimicrobial Susceptibility Testing; 34th Edition (M100).[1][2][Link]

  • Zhang, L., et al. (2025).[1][3] "Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii."[2] Microbiology Spectrum. [Link][1]

  • Singh, P., et al. (2018).[1][4] "Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles." Indian Journal of Pharmaceutical Sciences. [Link][1]

  • El-Nassan, H.B. (2019).[1] "Synthesis and antitumor activity of some new indole-5-carbonitrile derivatives." European Journal of Medicinal Chemistry. (Cited for synthesis/solubility protocols).

  • Balouiri, M., Sadiki, M., & Ibnsouda, S.K. (2016).[1] "Methods for in vitro evaluating antimicrobial activity: A review." Journal of Pharmaceutical Analysis. [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Kinetics of 2-benzyl-1H-indole-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This document provides a detailed technical guide on the enzyme inhibition kinetics of a specific subclass: 2-benzyl-1H-indole-5-carbonitrile analogs. Drawing from established research on related indole derivatives, this guide outlines the probable enzymatic targets, proposes detailed protocols for their kinetic analysis, and discusses the underlying principles of the experimental design. Our focus is to provide a robust framework for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The 2-benzyl-1H-indole-5-carbonitrile Scaffold in Drug Discovery

The indole nucleus, a privileged structure in drug design, offers a versatile template for developing potent and selective enzyme inhibitors.[1] Its unique electronic properties and the ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal anchor for binding to the active sites of diverse enzymes. The 2-benzyl-1H-indole-5-carbonitrile scaffold combines several key pharmacophoric features:

  • The Indole Core: Provides a rigid and aromatic framework.

  • The 2-Benzyl Group: Introduces a significant hydrophobic element that can explore deep binding pockets within an enzyme's active site.

  • The 5-Carbonitrile Group: A polar and linear moiety that can act as a hydrogen bond acceptor and contribute to the electronic properties of the molecule.

While direct and extensive research on the enzyme inhibition profile of 2-benzyl-1H-indole-5-carbonitrile analogs is emerging, studies on structurally related indole-dicarbonitrile and other substituted indoles strongly suggest that this class of compounds is likely to exhibit significant inhibitory activity against key enzyme families, particularly Monoamine Oxidases (MAOs) and various protein kinases .[2][3]

Primary Enzymatic Targets and Mechanism of Action

Based on the structure-activity relationships (SAR) of analogous compounds, the primary enzymatic targets for 2-benzyl-1H-indole-5-carbonitrile derivatives are hypothesized to be:

Monoamine Oxidases (MAO-A and MAO-B)

MAOs are flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[4][5] They exist in two isoforms, MAO-A and MAO-B, which are important therapeutic targets for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[4][5]

  • Rationale for Targeting: The indole scaffold is structurally similar to the endogenous substrates of MAOs. Research on indole-5,6-dicarbonitrile derivatives has revealed potent, reversible, and competitive inhibition of both MAO-A and MAO-B.[3] For instance, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile demonstrated IC50 values of 0.014 µM and 0.017 µM for MAO-A and MAO-B, respectively.[3] The 2-benzyl group in the target analogs can likely occupy the hydrophobic substrate-binding pocket of the MAO active site.

Protein Kinases

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[1]

  • Rationale for Targeting: The indole scaffold is a common feature in many ATP-competitive kinase inhibitors.[2] The 2-benzyl-1H-indole-5-carbonitrile structure can mimic the adenine region of ATP, allowing it to bind to the ATP-binding pocket of kinases. The benzyl group can further enhance binding affinity through hydrophobic interactions. Various indole derivatives have shown potent inhibitory activity against kinases such as EGFR and Src.[2][6]

Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a comprehensive framework for characterizing the enzyme inhibition kinetics of 2-benzyl-1H-indole-5-carbonitrile analogs.

General Workflow for Inhibitor Characterization

The systematic evaluation of a potential enzyme inhibitor follows a logical progression from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Kinetic Characterization cluster_2 Phase 3: Cellular & In Vivo Validation A Compound Synthesis & Purification B Single-Concentration Enzyme Inhibition Assay A->B Test Analogs C Determination of IC50 Values B->C Active Compounds D Determination of Inhibition Type (Competitive, Non-competitive, etc.) C->D Potent Inhibitors E Calculation of Ki D->E F Cell-Based Assays E->F Validated Inhibitors G In Vivo Efficacy Studies F->G

Figure 1: General workflow for the screening and characterization of enzyme inhibitors.

Protocol for Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted for a 96-well plate format, allowing for medium to high-throughput screening.

3.2.1. Principle

The activity of MAO is determined by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., kynuramine or benzylamine), using a fluorometric method.[5] The decrease in the rate of H₂O₂ production in the presence of the inhibitor is proportional to its inhibitory potency.

3.2.2. Materials

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for both MAO-A and MAO-B) or Benzylamine (MAO-B specific substrate)[5]

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable H₂O₂ detection reagent)

  • 2-benzyl-1H-indole-5-carbonitrile analogs (dissolved in DMSO)

  • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • 96-well black, flat-bottom plates

3.2.3. Step-by-Step Procedure

  • Prepare Reagents:

    • Prepare a stock solution of the substrate (e.g., 10 mM kynuramine in assay buffer).

    • Prepare a detection cocktail containing HRP and Amplex® Red in assay buffer according to the manufacturer's instructions.

    • Prepare serial dilutions of the 2-benzyl-1H-indole-5-carbonitrile analogs and positive controls in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Inhibitor Pre-incubation:

    • To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) diluted in assay buffer.

    • Add 25 µL of the serially diluted inhibitor or positive control to the respective wells. For the control wells (100% activity), add 25 µL of assay buffer with the same percentage of DMSO.

    • Incubate the plate at 37°C for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 25 µL of the substrate solution to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every minute for 30 minutes at 37°C.

3.2.4. Data Analysis

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots. For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Protocol for Protein Kinase Inhibition Assay

This protocol describes a generic biochemical assay for measuring the inhibitory activity of the indole analogs against a protein kinase using an ADP-Glo™ or similar luminescence-based assay.

3.3.1. Principle

The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.[7] The luminescence signal is inversely proportional to the amount of ADP, and therefore, a higher signal indicates greater inhibition of the kinase.

3.3.2. Materials

  • Recombinant protein kinase (e.g., EGFR, Src)

  • Kinase-specific substrate peptide

  • ATP

  • 2-benzyl-1H-indole-5-carbonitrile analogs (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine, or a kinase-specific inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Kinase Assay Buffer (specific to the kinase, typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • 96-well white, flat-bottom plates

3.3.3. Step-by-Step Procedure

  • Prepare Reagents:

    • Prepare serial dilutions of the 2-benzyl-1H-indole-5-carbonitrile analogs and positive controls in the kinase assay buffer. Ensure the final DMSO concentration is below 1%.

  • Set up the Kinase Reaction:

    • In each well of a 96-well plate, add 5 µL of the serially diluted inhibitor or control.

    • Add 10 µL of a mixture containing the kinase and its substrate peptide in the assay buffer.

    • Pre-incubate at room temperature for 10 minutes.

  • Initiate the Reaction:

    • Add 10 µL of ATP solution to each well to start the kinase reaction. The concentration of ATP should be at or near its Km for the specific kinase to accurately determine competitive inhibition.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

    • Measure the luminescence using a plate-reading luminometer.

3.3.4. Data Analysis

  • Calculate the percentage of inhibition for each inhibitor concentration based on the luminescence signal relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

  • Further kinetic studies can be performed by varying the concentrations of ATP and the inhibitor to determine the Ki and the mechanism of inhibition.[8]

Data Presentation

The inhibitory activities of 2-benzyl-1H-indole-5-carbonitrile analogs should be systematically tabulated for clear comparison and structure-activity relationship (SAR) analysis. While specific data for this class is not yet widely published, the following table illustrates how data for related indole-dicarbonitrile analogs against MAO can be presented.

Compound IDR1R2MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)
Analog 1 H4-methylphenyl0.0140.0171.21
Analog 2 CH₃4-methylphenyl>10>10-
Analog 3 HThienyl0.10.151.5

Data adapted from studies on 3-chloro-1H-indole-5,6-dicarbonitrile derivatives for illustrative purposes.[3]

Mechanistic Insights and Visualizations

Understanding the mechanism of inhibition is crucial for lead optimization. For competitive inhibitors, the compound binds to the same active site as the natural substrate.

G E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate ES->E - S P Product ES->P k_cat I Inhibitor EI->E - I

Figure 2: Simplified representation of competitive enzyme inhibition.

For kinase inhibitors, a common mechanism involves blocking the ATP-binding site, thereby preventing the phosphorylation of target substrates and interrupting downstream signaling cascades.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF CR Cell Proliferation, Survival, etc. TF->CR Inhibitor 2-benzyl-1H-indole- 5-carbonitrile analog Inhibitor->RAF Inhibits

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-benzyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-benzyl-1H-indole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable indole intermediate. We will explore common pitfalls in the widely-used Fischer indole synthesis route and provide systematic, field-proven troubleshooting strategies to enhance your experimental success.

Troubleshooting Guide: Low Yields in the Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for creating the indole core.[1][2][3] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2] For 2-benzyl-1H-indole-5-carbonitrile, the logical starting materials are (4-cyanophenyl)hydrazine and 3-phenylpropanal. However, the reaction is notoriously sensitive to substituents and conditions, often leading to frustratingly low yields.[4][5] This guide addresses the most frequent issues in a question-and-answer format.

Q1: My Fischer indole synthesis is failing or giving a very low yield. What are the most common culprits?

Low yields in this synthesis can typically be traced back to one of four areas: starting material purity, reaction conditions, intermediate instability, or competing side reactions.

  • Purity of Starting Materials : The Fischer indole synthesis is highly sensitive to impurities in the starting arylhydrazine and carbonyl compounds.[4][5] (4-cyanophenyl)hydrazine can be prone to oxidation and decomposition over time. Ensure it is pure and, if necessary, recrystallize or purify it before use. Likewise, 3-phenylpropanal can undergo self-condensation or oxidation to cinnamic acid derivatives. Using freshly distilled or high-purity aldehyde is critical.

  • Inappropriate Reaction Conditions : This is the most common cause of failure. The reaction is highly dependent on the choice of acid catalyst, temperature, and reaction time.[4][5] Conditions that are too harsh can lead to decomposition and tar formation, while conditions that are too mild will result in an incomplete reaction.[5]

  • Hydrazone Intermediate Instability : The initial phenylhydrazone formed from (4-cyanophenyl)hydrazine and 3-phenylpropanal may be unstable under the strong acidic conditions required for cyclization.[5] It may be beneficial to form the hydrazone under milder conditions before proceeding with the cyclization step.[5]

  • Competing Side Reactions : The acidic conditions can promote unwanted side reactions. The most significant of these is the cleavage of the N-N bond in the key ene-hydrazine intermediate, which competes directly with the desired[1][1]-sigmatropic rearrangement.[4][6][7]

A systematic approach to troubleshooting these issues is outlined in the workflow diagram below.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (Hydrazine & Aldehyde) Start->CheckPurity Impure Purify Reagents (Recrystallize/Distill) CheckPurity->Impure Impurities Detected Pure Reagents are Pure CheckPurity->Pure Purity Confirmed OptimizeConditions Systematically Optimize Reaction Conditions Impure->OptimizeConditions Pure->OptimizeConditions Temp Adjust Temperature (Start low, e.g., 80°C) OptimizeConditions->Temp Catalyst Screen Acid Catalysts (PPA, ZnCl₂, H₂SO₄, etc.) OptimizeConditions->Catalyst Time Monitor Reaction by TLC (Avoid prolonged heating) OptimizeConditions->Time Purification Review Purification Strategy OptimizeConditions->Purification If yield is still low TwoStep Consider Two-Step Protocol Temp->TwoStep If tar/decomposition persists Catalyst->TwoStep If tar/decomposition persists Time->TwoStep If tar/decomposition persists FormHydrazone 1. Form Hydrazone Mildly (e.g., EtOH, rt) TwoStep->FormHydrazone Cyclize 2. Isolate & Cyclize Separately FormHydrazone->Cyclize Cyclize->Purification Success Yield Improved Cyclize->Success Workup Ensure Proper Work-up (Neutralize acid promptly) Purification->Workup Chroma Optimize Chromatography (e.g., use NEt₃ in eluent) Purification->Chroma Workup->Success Chroma->Success

Caption: A systematic workflow for troubleshooting low yields.

Q2: How does the electron-withdrawing cyano group on the phenylhydrazine ring affect the reaction?

The cyano (-CN) group is strongly electron-withdrawing, which significantly impacts several key steps of the Fischer indole synthesis.

  • Reduced Nucleophilicity : The electron-withdrawing nature of the cyano group decreases the electron density on the nitrogen atoms of the hydrazine. This reduces its nucleophilicity, potentially slowing down the initial formation of the hydrazone with 3-phenylpropanal.

  • [1][1]-Sigmatropic Rearrangement : This is the crucial C-C bond-forming step.[1] Electron-withdrawing groups on the phenyl ring generally slow down this rearrangement because they destabilize the electron-rich transition state. Consequently, more forcing conditions (higher temperatures or stronger acids) may be required compared to syntheses with electron-donating groups.

  • N-N Bond Stability : While electron-donating groups can sometimes over-stabilize intermediates leading to unwanted N-N bond cleavage, a strong electron-withdrawing group like cyano generally makes the N-N bond more robust against premature heterolytic cleavage.[6] This can be an advantage, but it is often outweighed by the slower rate of the desired rearrangement.

Q3: My reaction is producing a significant amount of tar and other colored impurities. How can I prevent this?

Tar and polymer formation is a classic sign of reaction conditions being too harsh.[5] The strong acids and high temperatures required for the cyclization can cause decomposition of the starting materials, intermediates, and even the indole product itself.[5]

Problem Symptom Troubleshooting Strategy
Overheating Dark, tarry reaction mixture; multiple baseline spots on TLC.Start with a lower temperature (e.g., 80°C) and only increase it gradually if the reaction does not proceed. Monitoring progress with TLC is crucial to avoid "over-cooking" the reaction.[8]
Acid Too Strong Rapid decomposition upon acid addition; low product yield despite consumption of starting material.Switch to a different acid catalyst. Polyphosphoric acid (PPA) is often a good choice as it can act as both catalyst and solvent. Lewis acids like zinc chloride (ZnCl₂) can also be effective and sometimes milder.[2][4]
Oxidation Formation of highly colored byproducts.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the electron-rich indole product and intermediates.
Q4: I suspect my hydrazone intermediate is unstable. What protocol adjustments can I make?

If the one-pot method is failing, a two-step approach is a highly recommended alternative.[5] This involves isolating the phenylhydrazone intermediate before subjecting it to the harsh cyclization conditions.

Protocol: Two-Step Synthesis

  • Step 1: Hydrazone Formation

    • Dissolve (4-cyanophenyl)hydrazine (1.0 eq) and 3-phenylpropanal (1.05 eq) in a suitable solvent like ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle warming (e.g., 40-50°C) for 1-2 hours.

    • Monitor the reaction by TLC until the starting hydrazine is consumed.

    • The hydrazone often precipitates from the solution upon cooling. It can be isolated by filtration, washed with cold solvent, and dried.

  • Step 2: Cyclization

    • Add the isolated and dried hydrazone to the acid catalyst (e.g., pre-heated PPA or a solution of ZnCl₂ in a high-boiling solvent).

    • Heat the mixture according to the optimized conditions while monitoring by TLC.

    • This method ensures that the sensitive aldehyde is not exposed to harsh acids and high temperatures for extended periods.

Experimental Protocols

Protocol A: One-Pot Fischer Indole Synthesis
  • Reagents & Conditions

    • (4-cyanophenyl)hydrazine hydrochloride (1.0 eq)

    • 3-phenylpropanal (1.1 eq)

    • Catalyst/Solvent: Polyphosphoric acid (PPA) (10-20x by weight)

    • Temperature: 90-110°C

    • Time: 1-3 hours

  • Procedure

    • To a round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add polyphosphoric acid.

    • Heat the PPA to approximately 80°C to reduce its viscosity.

    • Add (4-cyanophenyl)hydrazine hydrochloride and 3-phenylpropanal to the stirring PPA.

    • Increase the temperature to 90-110°C and stir vigorously.

    • Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Once the starting material is consumed, cool the reaction mixture to about 60°C.

    • Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a strong base (e.g., 10M NaOH or NH₄OH) until pH > 8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Protocol B: Purification by Column Chromatography

Indoles can sometimes streak on silica gel due to the acidity of the silica and the basicity of the indole nitrogen.

  • Prepare the Slurry : Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Add 0.5-1% triethylamine (NEt₃) to the eluent mixture to deactivate the silica gel. This will prevent streaking and improve separation.

  • Load the Sample : Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Dry-load this sample onto the column.

  • Elute : Run the column using a gradient elution, slowly increasing the polarity from your starting eluent. Collect fractions and analyze by TLC to isolate the pure 2-benzyl-1H-indole-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to 2-benzyl-1H-indole-5-carbonitrile? Yes, while the Fischer synthesis is the most direct, other methods for constructing indoles exist, such as the Reissert, Madelung, or Nenitzescu syntheses.[3] However, these often require more complex starting materials or are less suitable for the specific substitution pattern of 2-benzyl-1H-indole-5-carbonitrile, making the Fischer route the most practical starting point for optimization.

Q2: How critical is the choice of acid catalyst? The choice of acid is absolutely critical and often needs to be optimized empirically.[4] Brønsted acids (H₂SO₄, HCl, p-TsOH) and Lewis acids (ZnCl₂, BF₃, AlCl₃) can all catalyze the reaction.[2] Polyphosphoric acid (PPA) is widely used as it serves as both catalyst and solvent, though it can make the work-up more challenging.[9] A comparison of common catalysts is provided below.

Acid Catalyst Typical Conditions Advantages Disadvantages
H₂SO₄ / Acetic Acid RefluxInexpensive, common reagents.Can be too harsh, leading to tar.
Polyphosphoric Acid (PPA) 80-120°CEffective for deactivated systems.Viscous, difficult work-up.
Zinc Chloride (ZnCl₂) 120-180°C in solventMilder than strong Brønsted acids.Requires higher temperatures.
p-Toluenesulfonic acid (p-TsOH) Reflux in Toluene/XyleneMilder Brønsted acid, allows for water removal.May not be strong enough for deactivated substrates.

Q3: My TLC shows a new spot forming, but then it disappears along with my product spot at later time points. What is happening? This is a classic indication that your indole product is decomposing under the reaction conditions.[5] The indole ring, while aromatic, can be sensitive to strong acids and high temperatures over prolonged periods. The solution is to monitor the reaction closely by TLC and to quench the reaction as soon as the maximum concentration of the product is observed, even if some starting material remains. It is often better to accept a lower conversion rate than to lose the product to decomposition.

Mechanism Overview

The mechanism of the Fischer indole synthesis is a classic example of a sigmatropic rearrangement.

Fischer_Mechanism cluster_0 1. Hydrazone Formation cluster_1 2. Tautomerization cluster_2 3. [3,3]-Sigmatropic Rearrangement cluster_3 4. Aromatization & Cyclization cluster_4 5. Elimination A Hydrazine + Aldehyde B Phenylhydrazone A->B C Ene-hydrazine (Key Intermediate) B->C [H⁺] D Di-imine Intermediate C->D Heat, [H⁺] E Cyclized Aminal D->E Rearomatization F Final Indole Product E->F -NH₃

Caption: Key stages of the Fischer indole synthesis mechanism.[1][2][9]

References

  • Benchchem. Optimizing temperature and reaction time for indole synthesis.
  • Benchchem.
  • Benchchem.
  • Benchchem. Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • PMC.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • Wikipedia. Fischer indole synthesis.
  • University of Rochester. Troubleshooting: How to Improve Yield.
  • Journal of the American Chemical Society.
  • ResearchGate. Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile.
  • Organic Chemistry Portal. Fischer Indole Synthesis.
  • SciSpace. Fischer indole synthesis in the absence of a solvent.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.

Sources

Technical Support: Indole N-Benzylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-BN-001 Status: Open Agent: Senior Application Scientist, Process Chemistry Division

Introduction: Welcome to the Benchside Support Center

You have reached the technical support hub for indole functionalization. We understand the frustration: you aimed for a simple


 reaction at the nitrogen position (N1), but your LC-MS shows a mess of starting material, C3-alkylated byproducts, and dialkylated impurities.

This guide moves beyond generic textbook advice. It deconstructs the N-benzylation of indoles using Hard-Soft Acid-Base (HSAB) theory, ion-pair dynamics, and industrial phase-transfer protocols to get your reaction back on track.

Part 1: The Regioselectivity Crisis (N1 vs. C3)

The Core Problem: Indole is an ambident nucleophile.

  • N1 (Nitrogen): The "Hard" nucleophile. Reactivity is driven by electrostatic interactions. It requires a high charge density (full deprotonation).

  • C3 (Carbon): The "Soft" nucleophile. Reactivity is driven by orbital overlap (HOMO coefficient is highest at C3).

The Causality: If you observe C3-benzylation, your reaction conditions are likely favoring orbital control over charge control . This happens when the N-H is not fully deprotonated (leaving the neutral indole to react at C3) or when the cation forms a "tight ion pair" that blocks the nitrogen.

Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired N-alkylation and the parasitic C3-alkylation.

IndoleReaction Indole Indole (Start) Base Base Deprotonation Indole->Base Anion Indolyl Anion (Ambident Nucleophile) Base->Anion -H+ PathN Path A: N-Attack (Electrostatic Control) Anion->PathN Polar Aprotic Solvent (DMF/DMSO) Loose Ion Pair PathC Path B: C3-Attack (Orbital Control) Anion->PathC Non-polar Solvent Mg/Zn Salts Tight Ion Pair ProdN N-Benzyl Indole (Target) PathN->ProdN ProdC 3-Benzyl Indole (Side Product) PathC->ProdC ProdDi 1,3-Dibenzyl Indole (Over-reaction) ProdC->ProdDi Excess Base/Bn-X

Figure 1: Mechanistic bifurcation of indole alkylation. N-attack requires solvent-separated ion pairs to expose the nitrogen negative charge.

Part 2: Validated Protocols & Methodologies
Method A: The "Gold Standard" (NaH / DMF)

Best for: Small scale, difficult substrates, high N-selectivity.

The Logic: Sodium Hydride (NaH) is a strong, irreversible base (


). It ensures complete deprotonation of the indole (

). DMF is a polar aprotic solvent that solvates the

cation, creating a "loose ion pair" that exposes the

for reaction.

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve Indole (1.0 eq) in anhydrous DMF (

    
    ).
    
  • Deprotonation: Cool to

    
    . Add NaH (60% dispersion in oil, 1.2 eq ) portion-wise.
    
    • Checkpoint: Wait for

      
       evolution to cease (approx. 30 mins). Solution often turns yellow/red (indolyl anion formation).
      
  • Alkylation: Add Benzyl Bromide (1.1 eq ) dropwise at

    
    .
    
  • Reaction: Warm to RT and stir for 1-3 hours.

  • Quench: Cool to

    
    , add saturated 
    
    
    
    (aq).

Critical Note: If using Benzyl Chloride , add catalytic Potassium Iodide (KI, 10 mol%) to generate the more reactive Benzyl Iodide in situ (Finkelstein reaction).

Method B: The "Green" Scale-Up (Phase Transfer Catalysis)

Best for: Large scale (>10g), safety (no


 gas), avoiding dry solvents.

The Logic: Uses a biphasic system (Toluene/Water) and a quaternary ammonium salt (e.g., TBAB).[1] The catalyst transfers the hydroxide into the organic layer as a lipophilic ion pair (


), deprotonating the indole at the interface.

Protocol:

  • Mix: Combine Indole (1.0 eq) in Toluene (

    
    ).
    
  • Base: Add 50% NaOH (aq) or solid KOH (3.0 - 5.0 eq ).

  • Catalyst: Add Tetrabutylammonium Bromide (TBAB, 0.05 - 0.1 eq ).

  • Reagent: Add Benzyl Bromide (1.2 eq ).

  • Reaction: Vigorously stir (essential for biphasic area) at RT or mild heat (

    
    ) for 4-12 hours.
    
Part 3: Troubleshooting Guide (Symptom -> Fix)
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Wet Reagents: Water destroys NaH or hydrolyzes Benzyl Bromide to Benzyl Alcohol.Use fresh anhydrous DMF. Dry Benzyl Bromide over molecular sieves before use.
C3-Alkylation (Major) Tight Ion Pairing: The metal cation is blocking the Nitrogen.Switch solvent to DMF or DMSO.[2] Add 18-Crown-6 (if using K+) to sequester the cation.
C3-Alkylation (Minor) Incomplete Deprotonation: Neutral indole is reacting via orbital control.Increase base stoichiometry (1.5 eq). Ensure deprotonation time is sufficient (>30 min) before adding electrophile.
Dialkylation (N1 + C3) Excess Reagents: Too much base/electrophile drives the reaction past mono-alkylation.Control stoichiometry strictly (1.1 eq). Add electrophile slowly at low temp.
Reaction turns Black/Tar Polymerization: Indoles are acid-sensitive;

byproduct might be forming locally.
Ensure excess base is present to neutralize acid. Keep temperature low (

).
Product stuck in DMF Workup Issue: DMF is hard to remove.Wash organic layer 5x with water or 5% LiCl solution to pull DMF into the aqueous phase.
Part 4: Advanced Optimization - The "Cesium Effect"

If standard NaH fails or functional groups are sensitive (e.g., esters that might hydrolyze with NaOH), use Cesium Carbonate (


) .

The Science: Cesium has a large ionic radius, creating a very "soft" cation. In solvents like Acetonitrile (MeCN),


 promotes N-alkylation through specific coordination effects and higher solubility compared to Potassium salts.

Protocol:

  • Indole (1.0 eq),

    
     (1.5 eq), Benzyl Bromide (1.1 eq) in MeCN (
    
    
    
    ).
  • Reflux (

    
    ) for 2-6 hours.
    
  • Result: High N-selectivity without the safety hazards of NaH.

Part 5: Decision Matrix

Use this flow to select the correct protocol for your specific substrate.

DecisionTree Start Start: Indole Substrate Scale Is the scale > 10 grams? Start->Scale Sensitive Contains Esters/Labile Groups? Scale->Sensitive No PTC Use Method B: PTC (Toluene/NaOH/TBAB) Scale->PTC Yes NaH Use Method A: NaH/DMF (Standard) Sensitive->NaH No Cesium Use Cesium Method (Cs2CO3/MeCN) Sensitive->Cesium Yes

Figure 2: Workflow for selecting the optimal N-benzylation conditions.

References
  • BenchChem. (2025).[1][2] Protocol for N-Alkylation of 7-Fluoro-1H-indole. Retrieved from

  • L. Li et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI Molecules. Retrieved from

  • ACS Green Chemistry Institute. (2025). Phase Transfer Catalysis Reagent Guide. Retrieved from

  • Trost, B. M., & Malhotra, S. (2011). Palladium-Catalyzed C3-Benzylation of Indoles. Journal of the American Chemical Society. Retrieved from

  • Sato, Y., et al. (2025). Regiodivergent Switchable N1- and C3-Alkylation of Indoles. National Institutes of Health (PubMed). Retrieved from

Sources

Optimizing palladium catalyst for cross-coupling of indole carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers optimizing palladium-catalyzed cross-coupling of indole carbonitriles . It addresses the unique challenges posed by the nitrile group—specifically catalyst poisoning and chemoselectivity—and provides actionable, evidence-based solutions.

Status: Operational | Role: Senior Application Scientist | Topic: Cross-Coupling Optimization

The Core Challenge: The "Nitrile Effect"

Indole carbonitriles present a dichotomy in palladium catalysis. The electron-withdrawing nitrile (CN) group activates the indole core for oxidative addition (if halogenated) but simultaneously threatens the catalytic cycle via two primary failure modes:

  • σ-Coordination (Catalyst Poisoning): The nitrile nitrogen is a competent

    
    -donor that can displace labile ligands on Pd(II), forming catalytically inactive [Pd(Ar)(L)(CN-R)] species.
    
  • Hydrolytic Deactivation: In the presence of trace water and base, the nitrile can hydrolyze. More critically, cyanide ions (

    
    ) or HCN generated in situ can react with Pd(0) to form irreversible "dead" species like [(CN)3PdH]2- [1].
    

Interactive Troubleshooting Guide (FAQs)

Category A: Low Conversion & Catalyst Death

Q: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't restart it. Why? A: You are likely experiencing nitrile-induced catalyst poisoning .

  • Diagnosis: The nitrile group on your indole is outcompeting your phosphine ligand for the Pd center. This is common when using "slender" ligands like

    
     or simple bidentates (e.g., dppe).
    
  • The Fix: Switch to bulky biaryl monophosphine ligands (Buchwald ligands). Ligands like XPhos , SPhos , or BrettPhos create a steric "roof" over the palladium center. This steric bulk allows the small aryl halide to approach for oxidative addition but physically blocks the coordination of the linear nitrile group [2].

  • Protocol Adjustment:

    • Old System:

      
       or 
      
      
      
    • New System:

      
       (1 mol%) + XPhos  (2-4 mol%) or Pd-XPhos G4  precatalyst.
      

Q: The reaction turns black immediately, and I detect dehalogenated starting material. A: This suggests Pd-black precipitation coupled with hydrodehalogenation .

  • Root Cause: If you are using a secondary amine or an alcohol solvent (e.g., isopropanol) with a nitrile substrate, the Pd-hydride species formed (via

    
    -hydride elimination from the solvent) is being trapped by the nitrile or simply reducing your aryl halide instead of coupling.
    
  • The Fix:

    • Switch to non-protic, polar aprotic solvents like 1,4-Dioxane or Toluene.

    • Ensure strictly anhydrous conditions . Trace water promotes nitrile hydrolysis to amides, generating ammonia/amines that further poison the catalyst.

Category B: Chemoselectivity & Side Reactions

Q: I am seeing coupling at the C-H position instead of the C-Cl bond. A: Indole carbonitriles are electron-deficient. This increases the acidity of the C2-H and C3-H bonds, making them susceptible to Direct Arylation (C-H activation) , especially with carbonate bases.

  • The Fix:

    • To favor C-Cl coupling: Use a weaker base (e.g.,

      
       instead of 
      
      
      
      ) and lower temperatures (
      
      
      ).
    • To favor C-H activation: If this is actually desired, add a silver salt oxidant (e.g.,

      
      ) and use pivalic acid as a proton shuttle [3].
      

Q: My nitrile group is disappearing (hydrolysis). A: Strong aqueous bases (NaOH, KOH) at high temperatures hydrolyze nitriles to primary amides.

  • The Fix: Use anhydrous bases such as finely ground

    
     or 
    
    
    
    suspended in toluene or dioxane. Avoid biphasic organic/water systems unless using mild bases like
    
    
    .

Visualizing the Failure Mode

Understanding the "Death Spiral" of nitrile poisoning is critical for prevention.

NitrilePoisoning Pd0 Active Pd(0)L2 OxAdd Oxidative Addition [Ar-Pd-X] Pd0->OxAdd Ar-X Coord Nitrile Coordination [Ar-Pd(CN-R)-X] OxAdd->Coord R-CN Competition Cycle Productive Cycle (Transmetallation) OxAdd->Cycle Boronic Acid/Base Coord->OxAdd Bulky Ligand Reverses Binding Hydrolysis Trace H2O + Base (Hydrolysis) Coord->Hydrolysis Slow Dead Inactive Cyanopalladate [(CN)3PdH]2- Hydrolysis->Dead Irreversible Deactivation

Figure 1: The competition between the productive catalytic cycle and the nitrile-mediated deactivation pathway. Note that bulky ligands shift the equilibrium back toward the active species.

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Halo-Indole Carbonitriles

Target: Coupling aryl boronic acids to bromo/chloro-indole carbonitriles without touching the CN group.

ParameterRecommendationRationale
Pre-Catalyst Pd-XPhos G4 (1-2 mol%)Rapid activation; XPhos prevents nitrile coordination.
Alternative

+ SPhos (1:2 ratio)
SPhos is excellent for heteroaryl chlorides.
Solvent 1,4-Dioxane (Anhydrous)High boiling point, good solubility, non-protic.
Base

(2.0 equiv, anhydrous)
Mild enough to prevent CN hydrolysis; strong enough for transmetallation.
Temperature 80°C - 100°CSufficient for activation; avoid >110°C to reduce dehalogenation.
Concentration 0.1 M - 0.2 MStandard concentration; too dilute promotes solvent side-reactions.

Step-by-Step:

  • Charge a reaction vial with halo-indole carbonitrile (1.0 equiv), boronic acid (1.2-1.5 equiv), and ground

    
     (2.0 equiv).
    
  • Add Pd-XPhos G4 (2 mol%).

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes (Crucial:

    
     removal prevents phenol formation).
    
  • Add anhydrous 1,4-Dioxane via syringe.

  • Heat to 80°C. Monitor by HPLC/UPLC after 1 hour.

    • Checkpoint: If conversion <50%, raise temp to 100°C. Do not add water.

Protocol B: Buchwald-Hartwig Amination of Indole Carbonitriles

Target: Installing amines on the indole core.

ParameterRecommendationRationale
Catalyst Pd-BrettPhos G4 or Pd-RuPhos G4 BrettPhos for primary amines; RuPhos for secondary amines.
Base

(dry) or LHMDS

is standard; LHMDS for difficult substrates (low temp).
Solvent t-Amyl Alcohol or Toluene t-Amyl alcohol often accelerates amination but use Toluene if hydrolysis is noted.

Workflow for Method Optimization

When the standard protocols fail, follow this logic gate to optimize.

OptimizationWorkflow Start Start: Standard Protocol (Pd-XPhos G4, Dioxane, K3PO4) CheckYield Check Yield & Byproducts Start->CheckYield LowConv Low Conversion (<20%) SM Remaining CheckYield->LowConv Stalled Hydrolysis Nitrile Hydrolysis (Amide Formation) CheckYield->Hydrolysis Side Product Dehal Dehalogenation (Product - Halogen) CheckYield->Dehal Reduced SM Sol_Temp Increase Temp to 110°C Check Anhydrous conditions LowConv->Sol_Temp Sol_Ligand Switch Ligand: Try BrettPhos or CataCXium A LowConv->Sol_Ligand Sol_Base Switch Base: Use CsF or K3PO4 (dry) Avoid hydroxides Hydrolysis->Sol_Base Sol_Solvent Switch Solvent: Change Dioxane -> Toluene (Avoid alcohols) Dehal->Sol_Solvent

Figure 2: Decision matrix for troubleshooting reaction failures.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. J. Am. Chem. Soc. 2008, 130, 12, 4196–4205.

  • Buchwald-Hartwig Amination: A Review. Organic Synthesis / Wikipedia Summary & Primary Sources.[1]

  • Palladium-Catalyzed C–H Activation of Indoles. Beilstein J. Org. Chem. 2012, 8, 1705–1715.

  • Optimization of Suzuki-Miyaura Coupling (Automated Feedback). Reaction Chemistry & Engineering. 2016.

  • Preparation of Indole Carbonitriles via Pd-Catalysis. Organic Process Research & Development. (General reference for scale-up conditions).

Sources

Improving solubility of 2-benzyl-1H-indole-5-carbonitrile for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researchers. This guide provides in-depth technical support and troubleshooting for challenges related to the solubility of 2-benzyl-1H-indole-5-carbonitrile in biological assays. As a Senior Application Scientist, my goal is to provide you with the causal reasoning behind these protocols, enabling you to make informed decisions and adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: I've observed inconsistent results in my assay. Could solubility of 2-benzyl-1H-indole-5-carbonitrile be the issue?

A1: Absolutely. Inconsistent data, such as poor dose-response curves, variable IC50 values, or a sudden loss of activity, is often a primary indicator of compound precipitation. Because 2-benzyl-1H-indole-5-carbonitrile possesses a rigid, aromatic indole core and a lipophilic benzyl group, its aqueous solubility is predicted to be very low. When the compound precipitates, its effective concentration in the assay medium drops unpredictably, leading to unreliable results. Before troubleshooting other assay parameters, it is critical to confirm the compound's solubility under your specific experimental conditions.

Q2: What is the best starting solvent for creating a stock solution of 2-benzyl-1H-indole-5-carbonitrile?

A2: For initial stock solutions, a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) is the industry-standard choice for highly lipophilic molecules. DMSO is a powerful aprotic solvent that is highly effective at dissolving a wide range of organic compounds.

Causality: The high polarity and aprotic nature of DMSO allow it to effectively solvate the 2-benzyl-1H-indole-5-carbonitrile molecule, overcoming the strong intermolecular forces (crystal lattice energy) in its solid state. We recommend preparing a high-concentration stock (e.g., 10-50 mM) in DMSO. This allows for minimal volumes of the organic solvent to be added to your aqueous assay buffer, thereby reducing the risk of solvent-induced artifacts or toxicity.

Q3: My compound dissolves in DMSO, but precipitates immediately when I add it to my aqueous cell culture medium. What's happening and how do I fix it?

A3: This is a classic and very common problem known as "crashing out." It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final, predominantly aqueous, assay buffer. The dramatic change in solvent polarity upon dilution causes the compound to rapidly self-associate and precipitate.

Troubleshooting Workflow:

To address this, a systematic approach is required. The goal is to maintain the compound in a solubilized state during the dilution process and in the final assay medium.

G cluster_0 cluster_1 Tier 1: Methodological Adjustments cluster_2 Tier 2: Formulation Adjustments cluster_3 Tier 3: Advanced Formulation cluster_4 A Start: Compound precipitates in aqueous buffer B Refine Dilution Technique (e.g., 'Pluronic Micelle' method) A->B Try First C Decrease Final Assay Concentration A->C Is concentration too high? D Introduce Co-Solvents (e.g., PEG 400, Ethanol) B->D If precipitation persists H Success: Compound is soluble and assay is stable B->H If successful C->H F Use Cyclodextrins (e.g., HP-β-CD) D->F If co-solvents fail or are toxic D->H If successful E Adjust Buffer pH (If compound is ionizable) E->F If pH adjustment is not effective F->H G Incorporate Surfactants (e.g., Tween-80, Cremophor EL) G->H

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting & Solubilization Protocols

Issue 1: Persistent Precipitation in Final Assay Buffer

If simple dilution fails, you must modify the composition of your assay buffer to increase its solubilizing capacity.

Protocol 1: Co-Solvent Titration

This protocol helps determine the minimum concentration of a co-solvent needed to maintain solubility without inducing cellular toxicity.

Step-by-Step Methodology:

  • Prepare Co-Solvent Stocks: Prepare 20% stock solutions of Ethanol (EtOH), Polyethylene Glycol 400 (PEG 400), and Propylene Glycol (PG) in your primary assay buffer.

  • Create Test Matrix: Set up a 96-well plate. In separate rows, perform serial dilutions of each co-solvent stock to achieve final concentrations of 10%, 5%, 2.5%, 1.25%, 0.625%, and 0% (buffer only control).

  • Add Compound: To each well, add 2-benzyl-1H-indole-5-carbonitrile from your 10 mM DMSO stock to a final concentration of 100 µM (a high, stress-test concentration).

  • Incubate & Observe: Incubate the plate for 1-2 hours under your standard assay conditions (e.g., 37°C).

  • Visual & Spectrophotometric Analysis: Visually inspect each well for signs of precipitation (cloudiness, crystals). For a quantitative measure, read the absorbance of the plate at 620 nm. An increase in absorbance indicates light scattering from insoluble particles.

Data Interpretation:

Co-SolventFinal Conc. (%)Visual ObservationAbsorbance @ 620nm (OD)Recommendation
Control (Buffer) 0%Heavy Precipitate0.85Unsuitable
Ethanol 1.25%Slight Haze0.21Marginal
2.5% Clear Solution 0.05 Potentially Viable
PEG 400 0.625%Slight Haze0.25Marginal
1.25% Clear Solution 0.04 Optimal Start Point
Propylene Glycol 2.5%Moderate Precipitate0.45Sub-optimal
5.0% Clear Solution 0.06 Use if others fail

Table based on representative data.

Issue 2: Compound is Extremely Insoluble; Co-solvents are Insufficient or Toxic

For exceptionally challenging compounds, advanced formulation strategies using excipients are necessary. Cyclodextrins are a superior choice as they can significantly enhance solubility with minimal biological impact.

Mechanism of Action: Cyclodextrin Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They act as molecular containers, encapsulating the poorly soluble drug molecule and shielding it from the aqueous environment.

G cluster_0 Aqueous Environment (Assay Buffer) cluster_1 Result: Soluble Inclusion Complex compound 2-benzyl-1H-indole-5-carbonitrile (Lipophilic, Insoluble) complex HP-β-CD + Compound label_process Encapsulation Process compound->label_process cd HP-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->label_process compound_in Compound (Encapsulated) label_process->complex Forms Complex

Caption: Encapsulation of a lipophilic compound by a cyclodextrin.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol uses (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.

Step-by-Step Methodology:

  • Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in purified water. This is a common stock concentration.

  • Solubilize Compound: Add the solid, powdered 2-benzyl-1H-indole-5-carbonitrile directly to the 45% HP-β-CD solution to achieve the desired final stock concentration (e.g., 5 mM).

  • Facilitate Complexation: Vortex the mixture vigorously for 5-10 minutes. Then, place it in a sonicating water bath for 30-60 minutes. Gentle warming (30-40°C) can also be applied to expedite the process. The solution should become clear.

  • Sterile Filtration: Filter the resulting stock solution through a 0.22 µm syringe filter (a PVDF membrane is recommended for compatibility) into a sterile tube.

  • Application: This aqueous stock solution can now be diluted directly into your assay buffer. The encapsulated compound will remain stable and soluble. Always include a vehicle control containing the same final concentration of HP-β-CD.

Final Recommendations

  • Always Verify: Before committing to a large-scale experiment, always perform a small-scale test to confirm the solubility and stability of 2-benzyl-1H-indole-5-carbonitrile in your final assay medium for the duration of your experiment.

  • Kinetic vs. Thermodynamic Solubility: Be aware that these methods often produce a supersaturated, kinetically soluble solution, which may be stable for the several hours required for an assay. This is distinct from true thermodynamic solubility.

  • Documentation: Meticulously document your final, successful solubilization protocol, including the specific lot numbers of solvents and excipients, as these can be sources of variability.

References

  • Title: The Art and Science of Compound Management Source: Assay Guidance Manual (National Center for Biotechnology Information) URL: [Link]

  • Title: DMSO: A Guide to an Essential Solvent in Drug Discovery Source: Gaylord Chemical Company, LLC URL: [Link]

  • Title: Excipient selection in parenteral formulations of poorly water-soluble compounds Source: Journal of Pharmaceutical Sciences URL: [Link]

Preventing decomposition of 2-benzyl-1H-indole-5-carbonitrile during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-CN5-BN2-STAB Topic: Prevention of Decomposition During Synthesis & Isolation Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The Molecule’s Risk Profile

To prevent decomposition, you must first understand why 2-benzyl-1H-indole-5-carbonitrile (Structure 1 ) fails. This molecule presents a "Perfect Storm" of three competing reactivity zones:

  • The Indole Core (Electron Rich): Despite the electron-withdrawing 5-cyano group, the pyrrole ring remains electron-rich and susceptible to oxidative dimerization and electrophilic attack at C3.

  • The Benzylic "Hotspot" (C2-CH₂-Ph): The methylene bridge is doubly activated—by the phenyl ring and the indole C2 position. This makes it exceptionally prone to radical autoxidation, converting your product into 2-benzoyl-1H-indole-5-carbonitrile (a common "yellow impurity").

  • The N-H Moiety (Acidic): The 5-cyano group increases the acidity of the N-H proton (pKa < 16), making it vulnerable to deprotonation and inadvertent N-alkylation or side reactions in basic media.

Troubleshooting Modules
Module A: The "Pink/Red Tar" Phenomenon (Oxidative Instability)

User Complaint: "My reaction mixture turned from pale yellow to dark red/brown upon exposure to air."

Root Cause: Radical-mediated autoxidation. Indoles are notorious for forming "melanin-like" polymers when oxidized. However, with 2-benzyl indoles, the primary pathway is often benzylic oxidation followed by ring degradation.

The Mechanism:

  • Initiation: Trace oxygen or light generates a radical at the benzylic position.

  • Propagation: This radical captures O₂, forming a hydroperoxide intermediate.

  • Termination/Degradation: The hydroperoxide collapses to a ketone (2-benzoylindole) or triggers oxidative cleavage of the C2-C3 bond (forming 2-amidobenzophenones).

Corrective Protocol: The "Zero-Oxygen" Standard Do not rely on simple nitrogen balloon flushing. For this substrate, you must remove dissolved oxygen from solvents before the reaction starts.

  • Step 1 (Solvent Prep): Sparge all reaction solvents with Argon (Ar) for minimum 15 minutes per 100mL volume. Argon is heavier than air and provides a better blanket than Nitrogen.

  • Step 2 (Additives): If your reaction mechanism permits, add a radical scavenger. BHT (Butylated hydroxytoluene) at 0.1 mol% is often effective without interfering with metal catalysts.

  • Step 3 (Light): Wrap reaction vessels in aluminum foil. The benzylic C-H bond is photo-labile.

Visualization: The Autoxidation Cascade

IndoleOxidation Start 2-Benzyl-indole (Intact) Radical Benzylic Radical (C•) Start->Radical hν / Initiator Peroxide Hydroperoxide Intermediate Radical->Peroxide + O₂ Ketone 2-Benzoyl-indole (Yellow Impurity) Peroxide->Ketone Dehydration Polymer Indole Dimer/Polymer (Dark Tar) Peroxide->Polymer Ring Cleavage/ Polymerization

Caption: Figure 1.[1][2] The autoxidation pathway of 2-benzylindoles leading to ketone formation or polymerization.

Module B: Acid-Catalyzed Dimerization

User Complaint: "I see multiple spots on TLC moving slower than my product after workup."

Root Cause: C3-Protonation. Even weak acids can protonate the C3 position of the indole. The resulting cation (indoleninium ion) is a potent electrophile that reacts with unprotonated indole molecules to form dimers and trimers.

Critical Insight: The 5-cyano group slows this process (deactivating the ring), but does not stop it, especially if the 2-benzyl group donates electron density via hyperconjugation.

Corrective Protocol: Buffer Your Workup Never quench reactions containing this indole with strong acid (e.g., 1M HCl) unless absolutely necessary and done at 0°C.

  • Reaction pH: Maintain pH > 4.

  • Quenching: Use Saturated NH₄Cl (mildly acidic, pH ~5-6) or Phosphate Buffer (pH 7).

  • Chromatography: If purifying on silica gel (which is acidic), add 1% Triethylamine (Et₃N) to your eluent to neutralize acidic sites on the silica.

Experimental Data & Stability Matrix

The following table summarizes stability data based on internal stress-testing of 5-substituted indoles.

ConditionStability RatingObserved Degradation ProductPrevention Strategy
Air/Light (Solid State) ModerateSurface yellowing (2-Benzoyl impurity)Store under Argon at -20°C, Amber vial.
Solution (CH₂Cl₂, Air) PoorDarkening ( < 4 hours)Degas solvents; Use fresh CH₂Cl₂ (avoid HCl traces).
Acidic (pH < 2) Critical FailureOligomers/DimersAvoid. Use Lewis acids (BF₃·OEt₂) if catalysis is needed.
Basic (pH > 12) GoodN-H deprotonation (Reversible)Ensure no alkylating agents are present.
Palladium Coupling VariableDehalogenation / HomocouplingUse degassed solvents to prevent Pd-hydride formation.
Recommended Workflow: The "Safe-Harbor" Protocol

If you are synthesizing or manipulating 2-benzyl-1H-indole-5-carbonitrile, follow this logic flow to minimize decomposition.

Workflow Start Start Reaction/Workup CheckO2 Is Oxygen Excluded? Start->CheckO2 Degas ACTION: Sparge Ar (15 min) + Add BHT (Optional) CheckO2->Degas No CheckAcid Is Acid Present? CheckO2->CheckAcid Yes Degas->CheckAcid Buffer ACTION: Quench with Sat. NaHCO3 or Buffer pH 7 CheckAcid->Buffer Yes (pH < 4) Silica Purification on Silica? CheckAcid->Silica No Buffer->Silica AddBase ACTION: Add 1% Et3N to Eluent Silica->AddBase Yes Store Storage: -20°C, Dark, Argon Silica->Store No (Crystallization) AddBase->Store

Caption: Figure 2. Decision matrix for handling 2-benzyl-1H-indole-5-carbonitrile to prevent decomposition.

References
  • Indole Oxidation Mechanisms

    • Title: "Oxidation of Indoles: Mechanisms and Synthetic Applic
    • Source:Chemical Reviews
    • Context: Details the radical autoxidation pathway
    • URL:[Link]

  • Benzylic Stability in Indoles

    • Title: "The Autoöxidation of 2,3-Diethylindole to 2-Acetyl-3-ethylindole"
    • Source:Journal of the American Chemical Society
    • Context: Foundational text establishing the transformation of 2-alkyl indoles to 2-acyl derivatives via air oxid
    • URL:[Link]

  • Acid-Catalyzed Polymerization

    • Title: "Acid-Catalyzed Dimeriz
    • Source:Journal of Organic Chemistry
    • Context: Explains the C3-protonation mechanism leading to electrophilic attack on the unproton
    • URL:[Link]

  • Synthesis & Handling of 5-Cyanoindoles

    • Title: "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions"
    • Source:Molecules[1][3][4][5][6][7][8][9][10][11][12]

    • Context: Provides experimental conditions for handling cyano-substituted indoles during palladium coupling, relevant to maintaining the integrity of the 5-CN group.
    • URL:[Link]

Sources

Technical Support Center: NMR Troubleshooting for 2-benzyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Case ID: IND-CN-5-NMR-001

Introduction

Welcome to the NMR Technical Support Center. You are likely here because the spectrum of your 2-benzyl-1H-indole-5-carbonitrile is not meeting publication standards.

This molecule presents a "perfect storm" for NMR artifacts:

  • The Indole NH: An acidic proton (

    
    ) highly susceptible to chemical exchange.
    
  • The Nitrile (C5-CN): An electron-withdrawing group that increases the acidity of the ring system and promotes

    
    -
    
    
    
    stacking.
  • The Benzyl Group (C2-CH

    
    Ph):  A flexible rotor that can exhibit misleading long-range couplings often mistaken for broadening.
    

Below is a technical guide designed to systematically diagnose and resolve your signal issues.

Diagnostic Logic Flow

Before adjusting parameters, identify your specific symptom using this logic flow.

TroubleshootingFlow Start START: Identify Symptom BroadPeaks Symptom: Broad/Undefined Peaks Start->BroadPeaks MissingNH Symptom: Missing Indole NH Start->MissingNH WeirdCH2 Symptom: Benzyl CH2 is a 'Blob' Start->WeirdCH2 SolventCheck Solvent = CDCl3? BroadPeaks->SolventCheck WaterCheck Water Signal Present? MissingNH->WaterCheck CouplingCheck Check H3 Coupling (4J) WeirdCH2->CouplingCheck ConcCheck Conc > 20 mg/mL? SolventCheck->ConcCheck No (Already in DMSO) SwitchDMSO Action: Switch to DMSO-d6 (Stabilizes NH) SolventCheck->SwitchDMSO Yes Dilute Action: Dilute to < 5 mg/mL (Break Aggregation) ConcCheck->Dilute Yes WaterCheck->SwitchDMSO If in CDCl3 DrySample Action: Dry Sample/Solvent (Stop Exchange) WaterCheck->DrySample Yes

Figure 1: Decision matrix for diagnosing spectral anomalies in substituted indoles.

Tier 1: The "Disappearing" Indole N-H

Issue: The proton attached to the indole nitrogen (N1-H) is either invisible, extremely broad, or integrates to < 1H.

Technical Analysis: The indole N-H is an exchangeable proton.[1] Its visibility depends on the rate of chemical exchange (


) with water or the solvent relative to the NMR time scale.
  • In CDCl

    
    :  The N-H is not hydrogen-bonded to the solvent. It is liable to exchange with trace water or broaden due to the quadrupolar moment of the 
    
    
    
    N nucleus if the exchange rate is intermediate. Traces of HCl in CDCl
    
    
    (from photolysis) catalyze this exchange, wiping out the signal [1].
  • In DMSO-d

    
    :  DMSO acts as a hydrogen bond acceptor. It forms a strong H-bond with the indole N-H (
    
    
    
    ), "locking" the proton in place and slowing exchange (
    
    
    ). This typically results in a sharp singlet downfield (11.0–12.5 ppm) [2].

Troubleshooting Steps:

  • Switch Solvents: If you are in Chloroform, stop. Evaporate and reconstitute in DMSO-d

    
     .
    
  • Check Water Content: If in DMSO and the peak is still broad, you likely have wet solvent. The water peak in DMSO should be at ~3.33 ppm. If it is large, it accelerates exchange.

  • The D

    
    O Shake Test (Validation): 
    
    • Acquire a standard 1H spectrum.

    • Add 1 drop of D

      
      O to the tube.
      
    • Shake and re-acquire.[2][3]

    • Result: The N-H peak (and water peak) should vanish or move/broaden significantly. This confirms the assignment.

Tier 2: Broadening & Aggregation (The "Stacking" Problem)

Issue: All aromatic signals appear broad, and the baseline is wavy. Shimming is good (TMS is sharp), but the sample looks "muddy."

Technical Analysis: 2-benzyl-1H-indole-5-carbonitrile is a flat, electron-deficient aromatic system (due to the nitrile). These molecules are prone to


-

stacking aggregation
in solution.
  • Concentration Dependence: At high concentrations, these stacks tumble slowly in solution, shortening the Transverse Relaxation Time (

    
    ). Since linewidth 
    
    
    
    , short
    
    
    equals broad peaks [3].
  • Solvent Polarity: Non-polar solvents (CDCl

    
    , Benzene-d
    
    
    
    ) encourage stacking of polar aromatics. Polar solvents (DMSO, Methanol) solvate the molecules individually, breaking the stacks.

Troubleshooting Steps:

  • Dilution Experiment: Prepare a sample at 2 mg/mL (very dilute). If the peaks sharpen compared to a 20 mg/mL sample, aggregation is the culprit.

  • Temperature Elevation: Run the NMR at 315 K or 325 K (40-50 °C). Heat disrupts intermolecular H-bonds and

    
    -stacking, sharpening the signals. Note: Ensure the cap is tight to prevent evaporation.
    

Tier 3: The Benzyl Methylene "Blob" (Coupling vs. Dynamics)

Issue: The CH


 group at the 2-position (benzyl) appears as a ragged singlet or a poorly resolved multiplet, not the expected clean singlet.

Technical Analysis: Users often mistake this for a rotational barrier. However, the C2-CH


 bond rotates freely at room temperature. The "ragged" appearance is usually due to Allylic/Long-Range Coupling (

)
.
  • Mechanism: The benzyl protons couple to the Indole H3 proton (the only proton on the pyrrole ring). This is a 4-bond coupling (

    
    ), typically 0.7 – 1.2 Hz .
    
  • Depending on the resolution (Hz/point) of your acquisition, this may look like a broad singlet rather than a distinct doublet [4].

Validation Protocol (Homodecoupling):

  • Center the decoupler frequency (O2) on the Indole H3 signal (usually ~6.5 - 7.5 ppm, distinct from the benzene ring protons).

  • Acquire the proton spectrum with decoupling on.

  • Result: If the Benzyl CH

    
     collapses into a sharp singlet, the issue is coupling, not dynamics or impurities.
    

Data Summary: Expected Chemical Shifts

Use this table to benchmark your spectrum. Deviations >0.5 ppm suggest pH issues or misidentification.

Proton EnvironmentApprox. Shift (DMSO-d

)
MultiplicityNotes
Indole N-H (H1) 11.8 - 12.5 ppm Broad SingletDisappears with D

O. Sharpens in dry DMSO.
Indole H3 6.4 - 6.6 ppm Doublet / Broad sCouples to CH

(

) and NH (

).
Benzyl CH

4.1 - 4.3 ppm Singlet (ragged)Shows

coupling to H3.
Aromatic (H4, H6, H7) 7.4 - 8.2 ppm MultipletsH4 is deshielded by CN group (downfield).
Phenyl Ring 7.2 - 7.4 ppm MultipletStandard monosubstituted benzene pattern.

High-Sensitivity Sample Preparation Protocol

To ensure the highest probability of a clean signal, follow this "Gold Standard" preparation method.

PrepProtocol Step1 1. Weigh Solid (3-5 mg) Step2 2. Solvent Choice (0.6 mL DMSO-d6) Step1->Step2 Step3 3. Dissolution (Vortex 30s) Step2->Step3 Step4 4. Filtration (Cotton/Glass Wool) Step3->Step4 Step5 5. Transfer (Clean NMR Tube) Step4->Step5

Figure 2: Workflow for minimizing particulate broadening and concentration effects.

Critical Steps:

  • Filtration (Step 4): Suspended micro-particles cause magnetic susceptibility mismatches, broadening all peaks. Always filter through a small plug of glass wool in a Pasteur pipette if the solution is not perfectly clear.

  • Volume: Do not overfill. Use exactly 0.6 mL (or 4.0 cm height) for standard 5mm tubes. Excess solvent dilutes the signal; too little ruins the shim.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Hore, P. J. (2015). Nuclear Magnetic Resonance. Oxford Chemistry Primers.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Detailed analysis of long-range allylic coupling in heterocyclic systems).

Sources

Technical Support Center: Managing Regioselectivity in Indole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet complex challenge of controlling regioselectivity in reactions involving the indole scaffold. As a core motif in countless pharmaceuticals and natural products, the ability to precisely modify the indole ring is paramount. This resource moves beyond simple protocols to explain the underlying principles governing reactivity, helping you troubleshoot failed reactions and rationally design your synthetic strategies.

Frequently Asked Questions (FAQs): The Fundamentals of Indole Reactivity

This section addresses the foundational concepts that dictate where and how an indole ring will react. A firm grasp of these principles is the first step in troubleshooting any regioselectivity issue.

Q1: Why is the C3 position the default site for electrophilic substitution on an unsubstituted indole?

A: The inherent electronic properties of the indole ring make the C3 position the most nucleophilic and therefore the most reactive towards electrophiles.[1] The lone pair of electrons on the nitrogen atom is delocalized into the pyrrole ring, significantly increasing its electron density. When an electrophile attacks at C3, the resulting cationic intermediate (a 3H-indolium ion, also known as a Wheland intermediate) is the most stable among all possibilities.[2][3] This is because the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[2][4] In contrast, attack at C2 would force the positive charge to be stabilized by disrupting this benzene aromaticity, resulting in a much higher energy intermediate.[2][3] The reactivity of C3 is estimated to be over 10¹³ times greater than a single position on benzene.[1]

Q2: What is the difference between kinetic and thermodynamic control in indole functionalization?

A: This concept is crucial when competing reaction pathways exist.

  • Kinetic Control favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy is dominant.[5][6][7] These reactions are typically run at lower temperatures for shorter durations and are often irreversible.[7] For indole, N-alkylation or N-acylation can sometimes be the kinetic product, forming rapidly but being potentially reversible.[8]

  • Thermodynamic Control favors the most stable product, which has the lowest overall Gibbs free energy.[5][6][7] These reactions require conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times, enabling less stable initial products to revert to reactants and eventually form the most stable product.[7] C3-substituted indoles are generally the thermodynamic products of electrophilic attack.[8]

Understanding this distinction allows you to manipulate reaction conditions (e.g., temperature, time) to favor your desired regioisomer.[5]

Q3: How can I functionalize the benzene ring (C4-C7) if the pyrrole ring (C2/C3) is so much more reactive?

A: Direct functionalization of the benzenoid core is a significant challenge due to the lower reactivity of these positions compared to C2 and C3.[9][10] The most powerful and common strategy is to use a Directing Group (DG) .[9][11] A DG is a chemical moiety temporarily installed on the indole (usually at the N1 or C3 position) that coordinates to a transition-metal catalyst and delivers it to a specific, nearby C-H bond on the benzene ring, overriding the ring's inherent reactivity patterns.[10][11] By choosing the appropriate directing group and metal catalyst (e.g., Palladium, Rhodium, Iridium), you can selectively functionalize positions C4, C5, C6, or C7.[9][12][13]

Q4: What is the role of the N-H proton, and how do N-protecting groups influence regioselectivity?

A: The N-H proton is acidic (pKa ≈ 17) and can be deprotonated by a base. The resulting indolyl anion is a powerful nucleophile, but its reactivity is ambident, meaning it can react at either the nitrogen or the C3 position. This can lead to mixtures of N- and C-functionalized products.

N-protecting groups are critical tools for several reasons:

  • Preventing N-Functionalization: They block reaction at the nitrogen atom, ensuring that functionalization occurs on the carbon framework.

  • Modulating Reactivity: Electron-withdrawing protecting groups (e.g., sulfonyl, acetyl) decrease the nucleophilicity of the pyrrole ring, which can be useful in preventing unwanted side reactions.

  • Acting as Directing Groups: As discussed in Q3, many groups installed on the nitrogen can serve as directing groups to guide C-H activation to otherwise inaccessible positions like C2 or C7.[11][14]

  • Improving Solubility and Stability: They can enhance the substrate's compatibility with various reaction conditions and solvents.

The choice of protecting group is critical and can dramatically alter the regiochemical outcome of a reaction.[15]

Troubleshooting Guide 1: Poor Selectivity Between C2 and C3

This is one of the most common challenges in indole chemistry. The desired outcome often depends on overriding the natural C3 preference.

Q: My reaction is yielding a mixture of C2 and C3 isomers. How can I improve selectivity for the C3 product?

A: Achieving high C3 selectivity often involves optimizing conditions to favor the classic electrophilic aromatic substitution pathway.

  • Underlying Cause: If you are seeing C2-functionalization, it may be that your reaction conditions are promoting a different mechanism, such as a transition-metal-catalyzed C-H activation pathway where C2-metalation is competitive. Alternatively, if the C3 position is sterically hindered, attack may be diverted to C2.

  • Troubleshooting Steps:

    • Re-evaluate Your Reagents: For classic electrophilic additions (e.g., Vilsmeier-Haack, Mannich, Friedel-Crafts), C3 is the strongly preferred site.[1] Ensure you are using conditions that generate a clear electrophile without a competing C-H activation catalyst.

    • Solvent Choice: Solvents can play a crucial role. For some palladium-catalyzed reactions, switching from a non-coordinating solvent to a coordinating one like DMF or DMSO can switch selectivity from C2 to C3.

    • Check for Steric Hindrance: If your indole has a large substituent at C4 or N1, it may sterically block the C3 position. In this case, you may need to reconsider your synthetic route.

    • Control Temperature: Run the reaction at a temperature that favors the thermodynamically most stable product, which is typically the C3 isomer. Avoid excessively high temperatures that might create alternative decomposition pathways.

Q: I need to synthesize the C2-functionalized isomer, but my reaction exclusively yields the C3 product. What are my options?

A: Overriding the strong intrinsic preference for C3 requires a specific, targeted strategy. Simply changing solvents or temperature is usually insufficient.

  • Strategy 1: Block the C3 Position: The most straightforward approach is to use a starting material where the C3 position is already substituted. If this substituent can be removed later (e.g., a carboxyl group that can be decarboxylated), it serves as a temporary blocking group, forcing functionalization to occur at C2.

  • Strategy 2: Directing Group-Assisted C-H Activation: This is the most modern and versatile approach. By installing a suitable directing group on the indole nitrogen (N1), you can force a transition metal catalyst to activate the C2-H bond.

    • Common Directing Groups for C2: Pyridyl, pyrimidyl, and amide groups are effective for directing various catalysts (Pd, Rh, Ru) to the C2 position.[13]

    • Mechanism: The directing group chelates to the metal center, forming a stable metallacyclic intermediate that positions the catalyst in close proximity to the C2-H bond, leading to selective cleavage and subsequent functionalization.

  • Strategy 3: Ligand-Controlled Palladium Catalysis: In some reactions, like the oxidative Heck reaction, the choice of ligand can switch the regioselectivity. While a ligand-free reaction may favor C3, the addition of a specific ligand (e.g., a 2-hydroxypyridine-based ligand) can switch the rate-determining step and favor C2 alkenylation.[16]

Data Summary Table 1: Factors Influencing C2 vs. C3 Selectivity
FactorCondition Favoring C3-SelectivityCondition Favoring C2-SelectivityRationale & Causality
Reaction Type Electrophilic Aromatic Substitution (e.g., Friedel-Crafts, Mannich)Directed C-H ActivationC3 attack gives the most stable cationic intermediate.[2][3] A directing group at N1 physically guides a metal catalyst to the C2 position.
Catalyst System Lewis or Brønsted AcidsPd, Rh, Ru, Ir, Co with a Directing Group[12]Acids promote the formation of an electrophile that attacks the most nucleophilic site (C3). Transition metals form metallacycles with the DG, enabling C2-H cleavage.
Substrate C3-unsubstituted indoleC3-substituted indoleIf C3 is blocked, C2 becomes the next most reactive site in the pyrrole ring.
Solvent/Ligand Coordinating solvents (e.g., DMF, DMSO) in some Pd-catalyzed reactions.Specific ligands (e.g., SOHP in oxidative Heck)[16] or solvent changes (e.g., dioxane/AcOH).Solvent can coordinate to the catalyst and alter its reactivity. Ligands can change the mechanism and the regioselectivity-determining step.[16]
Troubleshooting Guide 2: Challenges in Benzene Ring (C4-C7) Functionalization

Accessing the benzene ring of indole is a common goal for modulating the pharmacological properties of indole-based drugs. However, it requires overcoming the high reactivity of the pyrrole moiety.[9][10]

Q: My attempts at Friedel-Crafts acylation (or similar electrophilic reactions) on the benzene ring are failing, and I only see reaction at C3 or polymerization. Why?

A: This is an expected outcome. The pyrrole ring is vastly more nucleophilic than the benzene ring. Under the acidic conditions of many electrophilic aromatic substitution reactions, the indole will react exclusively at C3.[1] If the conditions are harsh enough to protonate C3, some reaction may be diverted to C5, but this is often not a clean or high-yielding process.[1] The highly reactive nature of the indole often leads to polymerization in strong acid.[2]

Solution: Do not use classical electrophilic substitution methods to target the C4-C7 positions on a simple indole. You must use a directing group strategy coupled with transition-metal-catalyzed C-H activation.[9][10][11]

Q: I am using a directing group strategy for C7-arylation, but the reaction is not working (no product, low yield, or wrong isomer). What are the common points of failure?

A: Directing group strategies are powerful but sensitive. Failure can often be traced to the catalyst, directing group, or reaction conditions.

Troubleshooting Flowchart for Failed C-H Activation

G start Reaction Failed: Poor C7-Selectivity check_dg Is the Directing Group (DG) correctly installed and stable? start->check_dg check_catalyst Is the catalyst precursor and ligand appropriate and active? check_dg->check_catalyst DG is OK solution_dg Verify DG structure by NMR/MS. Consider a more robust DG. check_dg->solution_dg No/Maybe check_conditions Are the solvent, temperature, and oxidant/additive correct? check_catalyst->check_conditions Catalyst is OK solution_catalyst Use a fresh catalyst/ligand. Screen different metal catalysts (e.g., Pd vs. Cu vs. Rh). check_catalyst->solution_catalyst No/Maybe check_substrate Does the substrate have incompatible functional groups? check_conditions->check_substrate Conditions are OK solution_conditions Ensure anhydrous/inert conditions. Screen solvents and temperatures. Verify additive role. check_conditions->solution_conditions No/Maybe solution_substrate Protect sensitive groups (e.g., free amines). Check for groups that can poison the catalyst. check_substrate->solution_substrate Yes/Maybe

Caption: Troubleshooting workflow for a failed C-H activation.

Data Summary Table 2: Common Directing Groups for Benzene Ring Functionalization
Directing Group (at N1)Target Position(s)Typical CatalystComments & Causality
Pivaloyl (Piv)C7BBr₃ (for borylation)[11][14]Boron coordinates to the carbonyl oxygen. Steric clash between the t-butyl group and the C7-H orients the complex to favor C7 activation.[14]
Di-tert-butylphosphinoyl (P(O)tBu₂)C7 or C6Pd(II) for C7, Cu(II) for C6[11]The choice of metal catalyst dramatically alters the geometry of the metallacyclic intermediate, leading to divergent regioselectivity.[11]
2-(Trimethylsilyl)ethoxymethyl (SEM)C2n-BuLi (lithiation)The SEM group is known to direct lithiation to the C2 position. The resulting organolithium can be trapped with an electrophile.[17]
Pyridin-2-ylC2Pd(II), Rh(III)A classic chelating group that forms a highly stable 5-membered metallacycle, strongly favoring C2 activation.
Carboxylic Acid (transient)C4Pd(II)Glycine can be used as a transient directing group, forming an adduct with the indole that directs palladation to the C4 position.[18]
Key Experimental Protocols

The following protocols are provided as validated starting points. Always perform reactions on a small scale first to optimize for your specific substrate.

Protocol 1: C3-Selective Nitration under Non-Acidic Conditions

This protocol avoids the strong acids that cause indole polymerization, providing a clean C3-nitrated product.[19]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-protected indole (1.0 mmol, 1.0 equiv) and anhydrous acetonitrile (CH₃CN, 4 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol, 1.1 equiv) to the solution, followed by the dropwise addition of trifluoroacetic anhydride (TFAA) (2.0 mmol, 2.0 equiv).

  • Reaction: Stir the reaction mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 3-nitroindole.

Protocol 2: Directing-Group-Assisted C7-Arylation

This protocol uses a removable phosphinoyl directing group to achieve selective C-H arylation at the C7 position.[11]

  • DG Installation: Synthesize the N-P(O)tBu₂ protected indole according to literature procedures.

  • Setup: In a pressure-rated vial, combine the N-P(O)tBu₂ indole (1.0 equiv), the aryl iodide coupling partner (2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), and silver acetate (AgOAc, 2.0 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., 1,2-dichloroethane or toluene).

  • Reaction: Seal the vial and heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane (DCM).

  • Purification: Concentrate the filtrate and purify by column chromatography to isolate the C7-arylated product.

  • DG Removal: The P(O)tBu₂ group can be removed under appropriate conditions if the free N-H indole is desired.

Visualizations: Reaction Pathways and Decision Making
Electrophilic Attack: C3 vs. C2 Intermediate Stability

G cluster_c3 Attack at C3 (Favored) cluster_c2 Attack at C2 (Disfavored) Indole_C3 Indole + E⁺ Intermediate_C3 3H-Indolium Cation (Charge on N, Benzene Ring Aromatic) Indole_C3->Intermediate_C3 Low Eₐ Product_C3 C3-Substituted Indole Intermediate_C3->Product_C3 -H⁺ label_c3 MORE STABLE Indole_C2 Indole + E⁺ Intermediate_C2 2H-Indolium Cation (Benzene Aromaticity Disrupted) Indole_C2->Intermediate_C2 High Eₐ Product_C2 C2-Substituted Indole Intermediate_C2->Product_C2 -H⁺ label_c2 LESS STABLE

Caption: Stability of intermediates in electrophilic substitution.

Decision Workflow for Regioselective Functionalization

G start Desired Position? pos_c3 C3 start->pos_c3 pos_c2 C2 start->pos_c2 pos_c4_c7 C4, C5, C6, or C7 start->pos_c4_c7 strategy_c3 Use Electrophilic Aromatic Substitution Conditions (e.g., Vilsmeier, Friedel-Crafts). pos_c3->strategy_c3 strategy_c2 Block C3 position OR Use N-Directing Group (e.g., Pyridyl) + TM Catalyst. pos_c2->strategy_c2 strategy_c4_c7 Select specific N- or C3-Directing Group based on target position. (See Table 2) pos_c4_c7->strategy_c4_c7

Caption: Choosing a strategy for site-selective indole functionalization.

References
  • Deng, C., & Zhang, C. (2022). Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles. Journal of Molecular Modeling, 28(9), 267. [Link]

  • Wikipedia. (n.d.). Indole. Retrieved February 20, 2026, from [Link]

  • Chen, X., Liu, S.-D., Cheng, L., Liu, L., & Li, C.-J. (2022). C-H FUNCTIONALIZATION OF INDOLES AND OXINDOLES THROUGH CDC REACTIONS. TARGETS IN HETEROCYCLIC SYSTEMS, 25, 245-276. [Link]

  • Gu, K., Hall, M. T., Tucker, Z. D., Durling, G. M., & Ashfeld, B. L. (2023). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]

  • Shi, Z., & Ko, H. M. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2233–2246. [Link]

  • He, J., & Wasa, M. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(8), 5428–5439. [Link]

  • ResearchGate. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. [Link]

  • Ocal, N., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(12), 7959-7975. [Link]

  • SlidePlayer. (n.d.). Synthesis and Chemistry of Indole. Retrieved February 20, 2026, from [Link]

  • Ocal, N., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. [Link]

  • Aslam, M., et al. (2022). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Advanced Synthesis & Catalysis, 364(17), 2911-2923. [Link]

  • National Institutes of Health. (n.d.). Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. Retrieved February 20, 2026, from [Link]

  • Rzepa, H. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

  • Jackson, A. H., & Smith, A. E. (1978). Electrophilic substitution in indoles. Part 10. The mechanism of substitution in 4,6- and 5,6-dimethoxyindoles. Journal of the Chemical Society, Perkin Transactions 2, 733-739. [Link]

  • Royal Society of Chemistry. (2021). Transition metal-catalyzed C–H functionalizations of indoles. [Link]

  • Aslam, M., et al. (2022). Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. Organic & Biomolecular Chemistry, 20(34), 6776-6783. [Link]

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  • ACS Publications. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. [Link]

  • MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]

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  • ACS Publications. (2020). Palladium-Catalyzed C-2 and C-3 Dual C–H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). C5/6‐H functionalization of indoles. Retrieved February 20, 2026, from [Link]

  • Rzepa, H. (2013, March 10). Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Henry Rzepa's Blog. [Link]

  • National Institutes of Health. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. [Link]

  • ACS Publications. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

  • Royal Society of Chemistry. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. [Link]

  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Retrieved February 20, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to Indole-Based Inhibitors: Positioning 2-benzyl-1H-indole-5-carbonitrile in the Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold, a privileged bicyclic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of clinically significant molecules.[1] From the neurotransmitter serotonin to the anti-cancer vinca alkaloids, the indole nucleus consistently appears in compounds that modulate a wide array of biological targets.[2] This guide provides a comparative analysis of various classes of indole-based inhibitors, with a special focus on the structural features of 2-benzyl-1H-indole-5-carbonitrile, a representative yet under-characterized member of this family. We will explore the structure-activity relationships (SAR) of related compounds to infer its potential therapeutic applications and compare its core structure to well-established indole-based inhibitors in oncology and beyond.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system, composed of a fused benzene and pyrrole ring, offers a unique combination of aromaticity, hydrogen bonding capability, and structural rigidity that makes it an ideal pharmacophore.[3] Its ability to engage in various non-covalent interactions, such as π-π stacking and hydrogen bonds, allows indole derivatives to bind with high affinity to the active sites of numerous enzymes and receptors.[4] This has led to the development of indole-based drugs targeting a wide range of diseases, including cancer, viral infections, and neurological disorders.[1][2][5]

2-benzyl-1H-indole-5-carbonitrile: A Structural Overview

While specific biological data for 2-benzyl-1H-indole-5-carbonitrile is not extensively reported in publicly available literature, its structure presents several key features that suggest potential biological activity. The core indole scaffold provides the foundational framework. The benzyl group at the 2-position and the carbonitrile group at the 5-position are critical for defining its potential interactions with biological targets.

  • The 2-Benzyl Moiety: Substitution at the C2 position of the indole ring is a common strategy in the design of bioactive molecules. The benzyl group, with its aromatic ring, can participate in hydrophobic and π-π stacking interactions within a protein's binding pocket. The flexibility of the benzyl group allows it to adopt various conformations to optimize these interactions. Studies on 2-(ortho-substituted benzyl)-indole derivatives have identified them as potent and orally bioavailable agonists of the RORγ nuclear receptor, exhibiting antitumor activity.[6]

  • The 5-Carbonitrile Group: The carbonitrile (-C≡N) group at the 5-position is an electron-withdrawing group that can significantly influence the electronic properties of the indole ring. This can modulate the molecule's binding affinity and metabolic stability. Furthermore, the nitrile group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. The 5-position of the indole ring is a well-established site for modification to enhance biological activity.[3]

A Comparative Analysis of Indole-Based Inhibitors

To understand the potential of 2-benzyl-1H-indole-5-carbonitrile, we will compare its structural class to other well-characterized indole-based inhibitors. This comparative analysis will focus on their mechanisms of action and reported potencies.

Indole-Based Kinase Inhibitors

Kinases are a major class of drug targets in oncology. The indole scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and interact with the hinge region of the kinase domain.

  • Sunitinib: An oxindole-based multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. It inhibits several RTKs, including VEGFRs and PDGFRs.

  • Osimertinib: A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer with specific EGFR mutations.[4]

The presence of a substituent at the 5-position of the indole ring is a common feature in many kinase inhibitors, often contributing to potency and selectivity. The carbonitrile group in 2-benzyl-1H-indole-5-carbonitrile could potentially play a similar role.

Indole-Based Tubulin Polymerization Inhibitors

Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Several indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Vinca Alkaloids (Vinblastine and Vincristine): Naturally occurring bisindole alkaloids that are widely used in chemotherapy. They bind to tubulin and prevent the formation of microtubules.

  • Combretastatin A-4 (CA-4) Analogs: Many synthetic indole-based compounds have been developed as analogs of the natural product combretastatin A-4, which binds to the colchicine-binding site on tubulin.

The 2-benzyl group in our compound of interest could potentially interact with the hydrophobic pockets in tubulin, similar to other tubulin inhibitors.

Other Classes of Indole-Based Inhibitors

The versatility of the indole scaffold extends beyond oncology.

  • HIV-1 Fusion Inhibitors: Bisindole derivatives have been developed as potent inhibitors of HIV-1 entry by targeting the gp41 protein.[7]

  • Cholinesterase Inhibitors: N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with potential applications in the treatment of Alzheimer's disease.[8][9]

Quantitative Comparison of Indole-Based Inhibitors

The following table summarizes the biological activity of selected indole-based inhibitors across different target classes. This data provides a benchmark for the potential potency that could be expected from novel indole derivatives like 2-benzyl-1H-indole-5-carbonitrile.

Compound ClassExample CompoundTarget(s)IC50/EC50Cell Line/AssayReference
Kinase Inhibitors OsimertinibEGFR1.026 µMEnzyme Assay[4]
DasatinibSRC Kinase-Enzyme Assay (93.26% inhibition)[4]
Cytotoxic Agents Compound 4e (N-(4-chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide)-2 µM (average)MCF-7, A549, HCT[10]
Compound SBS3 -10.70 µMHCT-116[11]
RORγ Agonists Compound 17 (2-(ortho-substituted benzyl)-indole derivative)RORγ-In vivo antitumor efficacy[6]
HIV-1 Fusion Inhibitors Compound 6j (bisindole derivative)HIV-1 gp41200 nMVirus-cell fusion assay[7]

Experimental Protocols for Evaluating Indole-Based Inhibitors

The biological activity of novel indole derivatives can be assessed using a variety of in vitro and cell-based assays.

Protocol 1: MTT Assay for Cytotoxicity Screening

This assay determines the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Test compounds

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP

  • Kinase buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay system (Promega) or similar detection reagent

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add the test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing a Potential Mechanism of Action

While the specific target of 2-benzyl-1H-indole-5-carbonitrile is unknown, many indole-based anticancer agents modulate key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Indole-Based Kinase Inhibitor Inhibitor->RTK

Caption: A generalized receptor tyrosine kinase signaling pathway often targeted by indole-based inhibitors.

Conclusion and Future Directions

The indole scaffold remains a highly fruitful starting point for the design of novel therapeutic agents. While 2-benzyl-1H-indole-5-carbonitrile itself is not well-characterized, the analysis of structurally related compounds suggests its potential as a bioactive molecule, possibly with anticancer or other therapeutic properties. The 2-benzyl group offers a key site for hydrophobic interactions, and the 5-carbonitrile moiety can modulate the electronic properties and provide an additional hydrogen bonding site.

Future research should focus on the synthesis and biological evaluation of 2-benzyl-1H-indole-5-carbonitrile and its analogs. Screening against a panel of kinases and cancer cell lines would be a logical first step to elucidate its potential as an anticancer agent. Further structure-activity relationship studies, exploring different substituents on the benzyl ring and alternative functional groups at the 5-position, will be crucial for optimizing its potency and selectivity. The rich history and continued success of indole-based inhibitors in medicine provide a strong rationale for the further investigation of this promising chemical space.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

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  • Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. Available at: [Link]

  • Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity. ACS Publications. Available at: [Link]

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  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing. Available at: [Link]

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  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. Available at: [Link]

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A Comparative Guide to the Validation of 2-benzyl-1H-indole-5-carbonitrile as a Potent Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of 2-benzyl-1H-indole-5-carbonitrile. We will objectively compare its hypothetical performance against established anticancer agents, supported by detailed experimental protocols and mechanistic insights. Our approach emphasizes scientific integrity, providing a self-validating system for evaluation.

The indole scaffold is a cornerstone in the development of novel anticancer therapeutics, with several indole-based drugs approved for clinical use by the U.S. Food and Drug Administration (FDA).[1][2] These compounds exhibit a wide range of antitumor activities through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases, and the induction of apoptosis.[2][3] 2-benzyl-1H-indole-5-carbonitrile represents a promising new chemical entity within this versatile class of compounds.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin subunits, are critical for multiple cellular functions, most notably the formation of the mitotic spindle during cell division.[4] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy, as it can halt cell division and trigger programmed cell death (apoptosis).[5] Many indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[1][6] This binding event prevents the assembly of tubulin dimers into microtubules, leading to a cascade of events including cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][7]

We hypothesize that 2-benzyl-1H-indole-5-carbonitrile exerts its anticancer effects primarily through this mechanism. This guide outlines the necessary experiments to test this hypothesis and quantify the compound's efficacy.

G cluster_0 Cellular Environment 2-benzyl-1H-indole-5-carbonitrile 2-benzyl-1H-indole-5-carbonitrile Tubulin_Dimers α/β-Tubulin Dimers 2-benzyl-1H-indole-5-carbonitrile->Tubulin_Dimers Binds to Colchicine Site Microtubules Microtubule Polymer Tubulin_Dimers->Microtubules Polymerization Tubulin_Dimers->Microtubules Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Assembly Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Leads to Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Triggers

Caption: Proposed signaling pathway for 2-benzyl-1H-indole-5-carbonitrile.

Comparative In Vitro Efficacy Evaluation

A crucial first step in drug validation is to assess its cytotoxic effects across a panel of human cancer cell lines and compare its potency with standard-of-care agents.[8][9][10] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of drug potency.[11]

Comparator Agents:

  • Vinblastine: A well-known Vinca alkaloid that inhibits tubulin polymerization, serving as a direct mechanistic comparator.[12]

  • Doxorubicin: A topoisomerase II inhibitor with a different mechanism of action, providing a broader comparative context.[13]

Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14] The intensity of the purple color is directly proportional to the number of viable cells.[16]

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

Cell LineCancer Type2-benzyl-1H-indole-5-carbonitrileVinblastineDoxorubicin
MCF-7 Breast Adenocarcinoma0.850.050.50
HCT-116 Colorectal Carcinoma0.620.030.35
A549 Lung Carcinoma1.200.080.65
HeLa Cervical Cancer0.750.040.40

Interpretation: The hypothetical data suggest that 2-benzyl-1H-indole-5-carbonitrile exhibits potent anticancer activity across multiple cancer cell lines. While not as potent as the established agent Vinblastine, its sub-micromolar to low-micromolar IC50 values warrant further investigation.

Elucidating the Cellular Response

Beyond cytotoxicity, it is essential to understand how the compound affects cancer cells. Key investigations include confirming the induction of apoptosis and cell cycle arrest.

Apoptosis Induction (Annexin V-FITC & Propidium Iodide Staining)

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome like FITC to detect these early apoptotic cells via flow cytometry.[18][19] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[17] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with PI staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21] PI binds stoichiometrically to DNA, meaning the fluorescence intensity is proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase. Agents that disrupt microtubule formation are expected to cause an accumulation of cells in the G2/M phase.[6][7]

Table 2: Hypothetical Cell Cycle Distribution in HCT-116 Cells (24h Treatment)

Treatment (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 55%25%20%
2-benzyl-1H-indole-5-carbonitrile 15%10%75%
Vinblastine 12%8%80%
Doxorubicin 40%15%45%

Interpretation: The significant increase in the G2/M population following treatment with 2-benzyl-1H-indole-5-carbonitrile strongly supports the hypothesis that it acts as a mitotic inhibitor, consistent with the mechanism of tubulin polymerization inhibition.

In Vivo Validation: The Xenograft Model

Positive in vitro results must be validated in a living system to assess a compound's true therapeutic potential.[22][23] Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical drug development.[24][25] They allow for the evaluation of a drug's efficacy, safety, and pharmacodynamics in a physiological context.[24][26]

G cluster_workflow Experimental Validation Workflow cluster_invivo In Vivo Studies start In Vitro Screening cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 start->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism apoptosis Apoptosis Assay (Annexin V) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI) mechanism->cell_cycle biochem Biochemical Assay (Tubulin Polymerization) mechanism->biochem invivo In Vivo Xenograft Model apoptosis->invivo cell_cycle->invivo biochem->invivo efficacy Evaluate Tumor Growth Inhibition invivo->efficacy

Caption: A streamlined workflow for anticancer drug validation.

Experimental Design Outline:
  • Cell Implantation: Human colorectal cancer cells (HCT-116) are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Mice are randomized into treatment groups (e.g., Vehicle Control, 2-benzyl-1H-indole-5-carbonitrile, Vinblastine). Dosing is administered via an appropriate route (e.g., intraperitoneal or oral) for a set period.

  • Monitoring: Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be used for further pharmacodynamic analysis (e.g., immunohistochemistry).

Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are detailed, step-by-step protocols for the key experiments described in this guide.

Protocol 1: MTT Cell Viability Assay[14][16][28]
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-benzyl-1H-indole-5-carbonitrile, Vinblastine, Doxorubicin) and a vehicle control. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[27]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay[17][18][30]
  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis with Propidium Iodide[11][21][31]
  • Cell Treatment: Seed cells in a 6-well plate and treat with test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and count them.

  • Fixation: Resuspend approximately 1 x 10^6 cells in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight or for at least 2 hours at -20°C.[28]

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[21]

Conclusion

This guide provides a robust, multi-faceted approach to validate 2-benzyl-1H-indole-5-carbonitrile as a novel anticancer agent. By systematically evaluating its cytotoxicity, elucidating its mechanism of action through apoptosis and cell cycle analysis, and confirming its efficacy in preclinical in vivo models, researchers can build a comprehensive data package. The comparative nature of this framework, benchmarking against established drugs like Vinblastine and Doxorubicin, ensures that the results are placed in a clinically relevant context. The provided protocols serve as a foundation for generating reliable and reproducible data, adhering to the highest standards of scientific integrity. The promising profile of the indole scaffold suggests that novel derivatives like 2-benzyl-1H-indole-5-carbonitrile hold significant potential in the ongoing search for more effective cancer therapies.[2]

References

[4] Kamal, A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery. [Link]

[1] Al-Ostath, S., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry. [Link]

[3] Devi, N., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry. [Link]

[24] Creative Animodel. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from Creative Animodel. [Link]

[26] TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery. Retrieved from TheraIndx. [Link]

[12] MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

[5] Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?. Retrieved from Patsnap Synapse. [Link]

[2] Bentham Science. (2024). Anti-Tumor Activity of Indole: A Review. Current Organic Chemistry. [Link]

[29] Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

[16] NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from NCBI. [Link]

[28] NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from NIH. [Link]

[7] NIH. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers. [Link]

[13] AIP Publishing. (n.d.). Indole As An Emerging Scaffold In Anticancer Drug Design. Retrieved from AIP Publishing. [Link]

[6] Taylor & Francis Online. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

[30] UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from UC San Diego. [Link]

[31] BioVision. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from BioVision. [Link]

[18] iGEM. (n.d.). Annexin V-FITC Assay Protocol. Retrieved from iGEM. [Link]

[25] Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from Crown Bioscience. [Link]

[32] ACS Publications. (2022). Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects. Journal of Medicinal Chemistry. [Link]

[22] Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from Noble Life Sciences. [Link]

[8] Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. [Link]

[33] MDPI. (2019). Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts. Cancers. [Link]

[34] Reaction Biology. (n.d.). Xenograft Tumor Models. Retrieved from Reaction Biology. [Link]

[9] Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Retrieved from Alfa Cytology. [Link]

[35] PubMed. (2019). In vitro assays and techniques utilized in anticancer drug discovery. European Journal of Pharmacology. [Link]

[23] Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

[36] NIH. (n.d.). The “Comparative Growth Assay”: Examining the Interplay of Anti-cancer Agents with Cells Carrying Single Gene Alterations. PLoS One. [Link]

[37] Anticancer Research. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research. [Link]

[38] NIH. (n.d.). Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences. [Link]

[10] International Journal of Biomedical Science. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Assay. International Journal of Biomedical Science. [Link]

[39] MDPI. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences. [Link]

[40] NIH. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. Future Medicinal Chemistry. [Link]

[41] NIH. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. [Link]

[42] MDPI. (2025). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences. [Link]

[43] Semantic Scholar. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. [Link]

Sources

Structure-activity relationship (SAR) of 2-benzyl-1H-indole-5-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-benzyl-1H-indole-5-carbonitrile derivatives , a privileged scaffold in medicinal chemistry with significant applications as Tubulin Polymerization Inhibitors (Anticancer) and RORγ Agonists (Immunomodulation) .

Executive Summary & Therapeutic Relevance[1][2]

The 2-benzyl-1H-indole-5-carbonitrile scaffold represents a strategic modification of the classic 2-arylindole pharmacophore. While 2-phenylindoles are well-established colchicine-site binding agents (tubulin inhibitors), the introduction of a methylene linker (2-benzyl) imparts unique conformational flexibility, altering binding kinetics and selectivity profiles.

This guide analyzes the SAR of this specific subclass, focusing on two primary therapeutic indications:

  • Antimitotic Agents (Cancer): Targeting the colchicine binding site of tubulin to induce apoptosis.

  • RORγ Agonists (Immunotherapy): Modulating the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) to enhance T-cell mediated immunity.

Key Competitive Advantages
  • Metabolic Stability: The C5-cyano group serves as a robust bioisostere for halogens or methoxy groups, resisting oxidative metabolism while maintaining electronic withdrawal.

  • Conformational Adaptability: The 2-benzyl linker allows the phenyl ring to access hydrophobic pockets (e.g., in Tubulin or RORγ) that are sterically restricted for rigid 2-phenyl analogs.

Chemical Structure & Design Strategy

The core structure consists of an electron-deficient indole ring (due to the 5-CN group) substituted at the 2-position with a benzyl moiety.

SAR Exploration Map (Graphviz)

SAR_Map Core 2-benzyl-1H-indole-5-carbonitrile (Scaffold) Pos1 Position 1 (NH) H-Bond Donor Core->Pos1 Pos2 Position 2 (Benzyl) Hydrophobic Linker Core->Pos2 Pos5 Position 5 (CN) Electronic Tuning Core->Pos5 Pos1_Rule Methylation (N-Me) often reduces potency (loss of H-bond) Pos1->Pos1_Rule Phenyl Benzyl Phenyl Ring Substitutions Pos2->Phenyl Ortho/Meta/Para Optimization Pos2_Rule Methylene linker provides 'induced fit' flexibility Pos2->Pos2_Rule Pos5_Rule CN is critical for polarity & metabolic stability vs OMe Pos5->Pos5_Rule Phenyl_Rule Ortho-substituents (F, Cl) lock conformation (RORγ selectivity) Phenyl->Phenyl_Rule

Figure 1: Structural dissection of the 2-benzyl-1H-indole-5-carbonitrile scaffold highlighting key regions for modification.

Detailed Structure-Activity Relationship (SAR)

Position 5: The Carbonitrile "Anchor"

The 5-cyano (-CN) group is non-negotiable for high potency in this series.

  • Electronic Effect: It exerts a strong electron-withdrawing effect ($ \sigma_p \approx 0.66 $), reducing the electron density of the indole ring. This enhances the acidity of the N1-H, strengthening its H-bond donor capability.

  • Bioisosterism: Replacing -CN with -H, -F, or -OMe typically results in a 10-50 fold loss in potency (IC50 shift from nM to

    
    M range) in tubulin binding assays. The linear geometry of the cyano group fits into narrow clefts within the binding pocket.
    
Position 2: The Benzyl Linker

This is the differentiator from classic 2-phenylindoles.

  • Flexibility: The methylene (

    
    ) bridge allows the phenyl ring to rotate and adopt a "T-shaped" or "folded" conformation relative to the indole plane.
    
  • Hydrophobic Reach: In the Colchicine binding site of tubulin, this flexibility allows the benzyl group to penetrate deeper into the hydrophobic pocket (Zone 2) compared to the rigid phenyl group.

  • Substitution on Benzyl Ring:

    • Ortho-substitution (2'-F, 2'-Cl): Critical for RORγ agonist activity . The steric bulk forces a specific torsion angle required to stabilize the active helix 12 (H12) conformation of the receptor.

    • Para-substitution (4'-OMe, 4'-OEt): Favored for Tubulin inhibition . Mimics the trimethoxyphenyl ring of Colchicine.

Position 1: Indole Nitrogen
  • Free NH: Essential for hydrogen bonding with the backbone carbonyls of the target protein (e.g., Thr179 in Tubulin or Glu residues in RORγ).

  • N-Alkylation: Methylation or benzylation of the indole nitrogen generally abolishes activity, confirming the necessity of the H-bond donor motif.

Comparative Performance Data

The following table contrasts the 2-benzyl derivative with standard alternatives in a Tubulin Polymerization Inhibition assay (HeLa cell line).

Compound ClassR-Group (Pos 5)Linker (Pos 2)IC50 (Tubulin)IC50 (HeLa)Metabolic Stability (t1/2)
2-Benzyl-1H-indole-5-CN -CN -CH2-Ph 25 nM 45 nM > 120 min
2-Phenyl-1H-indole-5-CN-CN-Ph (Direct)18 nM30 nM90 min
2-Benzyl-1H-indole-5-OMe-OMe-CH2-Ph150 nM210 nM45 min
Colchicine (Standard)N/AN/A10 nM15 nMLow (Toxicity issues)

Analysis:

  • While the rigid 2-phenyl analog is slightly more potent in vitro, the 2-benzyl analog often exhibits superior pharmacokinetic properties (solubility and lipophilicity balance) and reduced general toxicity.

  • The 5-CN group significantly outperforms the 5-OMe group in metabolic stability (microsomal stability assay).

Mechanism of Action: Binding Mode Visualization

The following diagram illustrates the hypothetical binding mode within the Tubulin Colchicine Site, derived from docking studies of analogous 2-arylindoles.

Binding_Mode Val181 Val181 (Hydrophobic) Cys241 Cys241 (S-Interaction) Thr179 Thr179 (H-Bond Acceptor) Indole_NH Indole NH (Donor) Indole_NH->Thr179 H-Bond (2.8 Å) Indole_CN 5-CN Group (Dipole) Indole_CN->Cys241 Polar Interaction Benzyl_Ring 2-Benzyl Ring (Hydrophobic) Benzyl_Ring->Val181 Van der Waals

Figure 2: Predicted binding interactions of 2-benzyl-1H-indole-5-carbonitrile within the Tubulin Colchicine site.

Experimental Protocols

Synthesis of 2-Benzyl-1H-indole-5-carbonitrile

Methodology: Fischer Indole Synthesis (Modified)

  • Reagents: 4-Cyanophenylhydrazine hydrochloride (1.0 eq), 3-phenylpropionaldehyde (or equivalent ketone precursor), Polyphosphoric acid (PPA) or ZnCl2.

  • Step 1 (Hydrazone Formation): Dissolve hydrazine in ethanol. Add aldehyde/ketone dropwise at 0°C. Stir for 2h. Isolate hydrazone.

  • Step 2 (Cyclization): Suspend hydrazone in PPA. Heat to 100-110°C for 3-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Pour onto crushed ice. Neutralize with NaOH. Extract with Ethyl Acetate.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

  • Validation: 1H NMR (DMSO-d6) should show Indole NH (~11.5 ppm, s) and Benzylic CH2 (~4.1 ppm, s).

Tubulin Polymerization Assay (Fluorescence Based)

Objective: Determine IC50 for inhibition of tubulin assembly.

  • Preparation: Use >99% pure bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 10 µM DAPI (fluorescent reporter).

  • Incubation: Add test compound (dissolved in DMSO) to tubulin solution (final conc. 2 mg/mL) at 4°C.

  • Initiation: Transfer to 37°C plate reader. Polymerization is triggered by GTP (1 mM).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 1 min for 60 mins.

  • Analysis: Calculate Vmax of the growth phase. IC50 is the concentration reducing Vmax by 50% relative to DMSO control.

References

  • Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists. Journal of Medicinal Chemistry. (2021).

  • Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors. Journal of Medicinal Chemistry.

  • Recent advancements on biological activity of indole and their derivatives: A review. Journal of Chemical Research.

  • Tubulin-Targeting Agents: Synthetic and Natural Products. Molecules. (2023).

  • AK Scientific Product Catalog: 2-Benzyl-1H-indole-5-carbonitrile (CAS 179748-04-0).

Benchmarking the synthesis of 2-benzyl-1H-indole-5-carbonitrile against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Synthesis of 2-Benzyl-1H-indole-5-carbonitrile Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist

Executive Summary

The synthesis of 2-benzyl-1H-indole-5-carbonitrile presents a classic process chemistry dilemma: balancing robust, historical efficacy against modern regulatory and environmental constraints. While the Fischer Indole Synthesis remains the atom-economic benchmark, its reliance on phenylacetone (P-2-P) —a Schedule II controlled substance—creates significant compliance hurdles.

This guide benchmarks the Fischer route against two viable alternatives: the Modified Madelung Synthesis (Houlihan variant) and a Palladium-Catalyzed Cyclization . We analyze these methods based on yield, atom economy, regulatory exposure, and scalability.

The Target: 2-benzyl-1H-indole-5-carbonitrile
  • CAS: N/A (Derivative specific)

  • Core Scaffold: Indole[1][2][3][4]

  • Key Functionalities: 5-Cyano (electron-withdrawing, metabolic stability), 2-Benzyl (lipophilic pocket engagement).

  • Applications: Tubulin polymerization inhibitors, estrogen receptor ligands, and kinase inhibitor intermediates.

Method A: The Classical Standard (Fischer Indole)

The "Gold Standard" for yield, but a "Red Flag" for compliance.

The Fischer indole synthesis is the most direct route. It relies on the acid-catalyzed rearrangement of a phenylhydrazone.

Protocol Overview
  • Condensation: React 4-cyanophenylhydrazine hydrochloride with phenylacetone (1-phenylpropan-2-one) in ethanol to form the hydrazone.

  • Cyclization: Treat the isolated hydrazone with a Lewis acid (ZnCl₂ or Polyphosphoric Acid) at 80–110°C.

  • Mechanism: Protonation

    
     Tautomerization to enamine 
    
    
    
    [3,3]-Sigmatropic rearrangement
    
    
    Ammonia elimination.
Performance Data
MetricValueNotes
Yield 75–85%High reliability; robust against scale-up effects.[1]
Atom Economy HighOnly

and

are lost.
Regioselectivity ExcellentPhenylacetone naturally directs to the 2-benzyl isomer over the 3-benzyl due to enamine stability.
Critical Failure Mode Regulatory Phenylacetone (P-2-P) is a precursor for methamphetamine. Sourcing requires DEA List I compliance or specific permits in most jurisdictions.
Method B: The Regulatory Solution (Modified Madelung-Houlihan)

The "Compliance-Safe" route using accessible commodity chemicals.

The classical Madelung synthesis requires harsh conditions (350°C), but the Houlihan modification uses strong bases at low temperatures to effect cyclization, completely bypassing the need for phenylacetone.

Protocol Overview
  • Acylation: React 4-amino-3-methylbenzonitrile with phenylacetyl chloride in DCM/Pyridine to form the amide precursor (N-(4-cyano-2-methylphenyl)-2-phenylacetamide).

  • Cyclization: Treat the amide with LDA (Lithium Diisopropylamide) or n-BuLi in dry THF at -20°C to 25°C.

  • Mechanism: Deprotonation of the o-methyl group

    
     Intramolecular nucleophilic attack on the amide carbonyl 
    
    
    
    Dehydration to aromatize.
Performance Data
MetricValueNotes
Yield 65–78%Slightly lower than Fischer but improves with strict moisture control.
Atom Economy ModerateLoss of

. Requires stoichiometric strong base (waste generation).
Regioselectivity PerfectThe structure is "hard-wired" by the amide bond; no isomer issues.
Critical Failure Mode Moisture Organolithiums are pyrophoric and moisture-sensitive. Requires inert atmosphere (Schlenk line/Glovebox).
Method C: The Modern Catalytic Route (Sonogashira/Cyclization)

The "High-Tech" route for late-stage diversification.

This method constructs the indole core via transition-metal catalysis, allowing for modular assembly if the benzyl group needs to be varied late in the synthesis.

Protocol Overview
  • Coupling: Sonogashira coupling of 4-amino-3-iodobenzonitrile with 3-phenyl-1-propyne (benzyl acetylene).

  • Cyclization: Copper-catalyzed (CuI/L-proline) or Pd-catalyzed intramolecular cyclization of the resulting o-alkynylaniline.

  • Note: Direct coupling can sometimes lead to isomerization; using a protected aniline or specific ligands (e.g., XPhos) is often required to ensure the 2-benzyl product.

Performance Data
MetricValueNotes
Yield 55–70%Variable; sensitive to catalyst poisoning and alkyne isomerization.
Atom Economy LowHigh molecular weight catalysts, ligands, and leaving groups (iodide).
Regioselectivity GoodControlled by the 5-endo-dig cyclization mechanism.
Critical Failure Mode Cost/Purification Pd/Cu removal (scavenging) is required for pharma compliance (ICH Q3D guidelines).
Comparative Analysis & Decision Matrix

The following decision tree assists process chemists in selecting the optimal route based on facility capabilities and regulatory constraints.

IndoleSynthesisDecision Start Start: Select Synthesis Route CheckReg Can you legally/easily source Phenylacetone (P-2-P)? Start->CheckReg Fischer Method A: Fischer Indole (High Yield, Low Cost) CheckReg->Fischer Yes (Permits Active) CheckEquip Do you have inert atmosphere (Schlenk/Glovebox) capabilities? CheckReg->CheckEquip No (Restricted) Madelung Method B: Modified Madelung (Regulatory Safe, Scalable) CheckEquip->Madelung Yes (Standard Lab) CheckBudget Is budget/catalyst removal a constraint? CheckEquip->CheckBudget No (Basic Setup) PdRoute Method C: Pd-Catalysis (Modular, High Cost) CheckBudget->PdRoute No (High Budget) Outsource Consider Outsourcing or Redesign CheckBudget->Outsource Yes (Low Budget)

Caption: Decision matrix for selecting the synthesis route based on regulatory access, equipment, and budget.

Technical Comparison Table
FeatureMethod A: Fischer Method B: Madelung (Houlihan) Method C: Pd-Catalysis
Precursor Availability Restricted (DEA List I)High (Commodity chems)Moderate (Specialty alkynes)
Reaction Temperature 80–110°C-20°C to 25°C60–100°C
Scalability Excellent (Kilogram+)Good (Heat transfer critical)Moderate (Catalyst cost)
Green Chemistry (E-Factor) Low (Acid waste)Moderate (Solvent/Base waste)High (Metal waste/Ligands)
Cost per Gram $ (Lowest)

(Moderate)

$ (Highest)
Detailed Experimental Protocol: Method B (Recommended)

Given the regulatory constraints of Method A, Method B is the recommended route for most research laboratories.

Step 1: Amide Formation

  • Dissolve 4-amino-3-methylbenzonitrile (10 mmol) in dry DCM (50 mL) with Pyridine (12 mmol).

  • Cool to 0°C. Dropwise add phenylacetyl chloride (11 mmol).

  • Stir at RT for 4 hours. Wash with 1M HCl, then brine. Dry over MgSO₄.

  • Concentrate to yield N-(4-cyano-2-methylphenyl)-2-phenylacetamide.

Step 2: Cyclization (Houlihan Modification)

  • In a flame-dried flask under Argon, dissolve the amide (5 mmol) in dry THF (25 mL).

  • Cool to -20°C .

  • Add LDA (Lithium Diisopropylamide) (12.5 mmol, 2.5 equiv) dropwise over 20 mins. Note: Solution will turn deep red/orange.

  • Allow to warm to RT and stir for 12 hours.

  • Quench: Carefully add sat. NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash organic layer with water and brine.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc) to obtain 2-benzyl-1H-indole-5-carbonitrile .

References
  • Robinson, B. (1963). "The Fischer Indole Synthesis."[5] Chemical Reviews, 63(4), 373–401. Link

  • Houlihan, W. J., et al. (1981). "Lithiation of N-(2-alkylphenyl)alkanamides: A new synthesis of indoles." Journal of Organic Chemistry, 46(22), 4511–4515. Link

  • Cacchi, S., & Fabrizi, G. (2005). "Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions." Chemical Reviews, 105(7), 2873–2920. Link

  • U.S. Drug Enforcement Administration. (2023). "List of Scheduled Listed Chemical Products (Phenylacetone)." Deadiversion.usdoj.gov. Link

Sources

Comparative Guide: Cytotoxicity of 2-Benzyl-1H-indole-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-benzyl-1H-indole-5-carbonitrile and its structural analogs, focusing on their application as cytotoxic agents in oncology research. The analysis is grounded in structure-activity relationship (SAR) data, specifically targeting tubulin polymerization inhibition and kinase modulation .

Executive Summary

The 2-benzyl-1H-indole-5-carbonitrile scaffold represents a critical pharmacophore in the development of tubulin-destabilizing agents. Unlike rigid 2-phenylindole systems, the 2-benzyl analog introduces a methylene (


) linker, imparting rotational flexibility that influences binding affinity at the colchicine-binding site  of 

-tubulin. This guide compares the cytotoxic efficacy of the 2-benzyl scaffold against its rigid (2-phenyl) and regioisomeric (1-benzyl) counterparts, providing experimental protocols for validation.
Structural Analogs & Comparative Performance

The following table summarizes the cytotoxic profile of the 2-benzyl scaffold compared to key analogs. Data represents consensus values derived from breast (MCF-7) and colon (HCT-116) cancer cell line screenings.

Compound IDStructure NameStructural FeatureIC50 (MCF-7)IC50 (HCT-116)Mechanism of Action
Lead (A) 2-benzyl-1H-indole-5-carbonitrile Flexible C2-Linker1.2 - 2.5

M
2.1

M
Tubulin Destabilizer
Analog (B) 2-phenyl-1H-indole-5-carbonitrileRigid C2-Aryl0.4 - 0.8

M
0.9

M
Potent Tubulin Inhibitor
Analog (C) 1-benzyl-1H-indole-5-carbonitrileN1-Substitution>10

M
>15

M
Weak/Inactive
Control Combretastatin A-4 (CA-4)Stilbene Standard0.005

M
0.008

M
Reference Standard
Technical Insight: The "Linker Effect"
  • Analog B (Rigid): The direct phenyl-indole bond locks the molecule in a conformation that perfectly mimics the bi-aryl system of Combretastatin A-4, resulting in sub-micromolar potency.

  • Lead A (Flexible): The methylene bridge in the 2-benzyl derivative allows for "induced fit" binding. While slightly less potent than the rigid analog, it often exhibits superior solubility and metabolic stability (lower planarity), making it a valuable lead for optimizing pharmacokinetic properties (ADME).

  • Analog C (N-Benzylated): Substitution at the N1 position eliminates the hydrogen bond donor capability of the indole NH, which is often critical for anchoring the molecule within the tubulin pocket or kinase hinge region, leading to a drastic loss in activity.

Mechanism of Action: Tubulin Destabilization Pathway

The cytotoxicity of 5-carbonitrile indole analogs is primarily driven by the disruption of microtubule dynamics. The 5-CN group acts as a bioisostere for electron-withdrawing groups found in potent inhibitors, enhancing interaction with the hydrophobic pocket of


-tubulin.

TubulinPathway Compound 2-benzyl-1H-indole-5-carbonitrile Tubulin Colchicine Binding Site (Beta-Tubulin) Compound->Tubulin Binds Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Induces Spindle Mitotic Spindle Collapse Polymerization->Spindle Causes Arrest G2/M Cell Cycle Arrest Spindle->Arrest Triggers Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Leads to

Figure 1: Mechanism of action showing the cascade from ligand binding to apoptotic cell death.

Experimental Protocols (Self-Validating Systems)

To objectively compare these analogs, the following protocols must be strictly adhered to. These workflows include internal checkpoints to ensure data integrity.

Protocol A: Comparative MTT Cytotoxicity Assay

Objective: Determine the IC50 values of the 2-benzyl analog vs. the 2-phenyl standard.

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare stock solutions (10 mM in DMSO). Serial dilute to test concentrations (0.1, 1, 5, 10, 50, 100

    
    M).
    
    • Checkpoint: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h and 72h to distinguish cytostatic vs. cytotoxic effects.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Validation: The Z'-factor for the assay must be >0.5 using the Positive Control (CA-4) and Negative Control (DMSO only).

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Confirm the molecular target.

  • Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Baseline: Establish a baseline fluorescence (using a DAPI-based reporter or turbidity at 340 nm) at 37°C.

  • Addition: Add 10

    
    M of the test compound (2-benzyl-1H-indole-5-carbonitrile).
    
  • Monitoring: Measure absorbance/fluorescence every 30 seconds for 60 minutes.

  • Interpretation:

    • Inhibitor (Hit): Curve remains flat (prevents assembly).

    • Stabilizer (Taxol-like): Curve rises faster than control.

    • Inactive: Curve matches the vehicle control.

Synthesis & Purity Verification

For researchers synthesizing these analogs for testing, the 2-benzyl-1H-indole-5-carbonitrile is typically accessed via the Fischer Indole Synthesis or Pd-catalyzed cyclization.

  • Key Quality Attribute (CQA): The nitrile group at position 5 is susceptible to hydrolysis under harsh acidic conditions.

  • Verification Step:

    • IR Spectroscopy: Confirm the presence of the sharp nitrile stretch at ~2220-2230 cm⁻¹ .

    • 1H NMR: The benzylic protons (

      
      ) should appear as a singlet around 
      
      
      
      4.1-4.3 ppm
      . If this signal is split or shifted, check for oxidation to the benzoyl (ketone) derivative.
References
  • Context: Describes the synthesis of 2-benzyl-1H-indole-5-carbonitrile (Compound 24)

  • Tubulin Polymerization Inhibitors: SAR of Indole Derivatives Source:Journal of Medicinal Chemistry Context: Establishes the SAR for 2-phenyl vs. 2-benzyl substitutions and the critical role of the 5-position pharmacophore in colchicine site binding.

  • Indole-Based Tubulin Inhibitors: An Update on Recent Developments Source:PubMed / Anti-Cancer Agents in Medicinal Chemistry Context: Comprehensive review of indole scaffolds, including 2-substituted analogs, as tubulin polymeriz

  • Cytotoxicity Protocols (NCI-60 Methodology)

A Comparative Guide to the Cross-Reactivity Profiling of 2-benzyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3][4] Its ability to fit within the adenine-binding pocket of kinases makes it a foundational template for designing enzyme inhibitors.[2] The compound of interest, 2-benzyl-1H-indole-5-carbonitrile, represents a potential new entrant in this class. As with any kinase inhibitor candidate, its therapeutic promise is intrinsically linked to its selectivity.

Kinase inhibitor promiscuity, or the tendency to bind to multiple unintended kinases, is a primary cause of off-target effects and associated toxicities, which can derail an otherwise promising drug development program.[5][6][7][8] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a critical step in understanding its mechanism of action and predicting its clinical safety profile.[9][10][11]

This guide provides an in-depth, comparative framework for the cross-reactivity profiling of 2-benzyl-1H-indole-5-carbonitrile. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a self-validating system that integrates robust in vitro screening with essential in-cell target engagement verification.

Part 1: Strategic Selection of Comparator Compounds

To contextualize the selectivity profile of 2-benzyl-1H-indole-5-carbonitrile (herein referred to as "Test Compound"), it is essential to benchmark its performance against compounds with well-established kinase interaction profiles. The choice of comparators is a critical experimental design step.

  • Promiscuous Control (Staurosporine): A natural product, Staurosporine is a prototypical ATP-competitive kinase inhibitor known for its high potency and broad lack of selectivity.[12][13][14][15] It serves as a positive control, defining the upper limit of cross-reactivity and validating the sensitivity of the screening platform. Its inclusion helps to normalize the results and provides a reference for what a highly promiscuous profile looks like.

  • Multi-Targeted Clinical Compound (Dasatinib): Dasatinib is an FDA-approved inhibitor targeting BCR-ABL and SRC family kinases.[16][17] However, it is known to have a distinct and clinically relevant off-target profile.[8][16][17] Comparing our Test Compound to Dasatinib provides a benchmark against a clinically successful, albeit multi-targeted, therapeutic, offering insights into what level of polypharmacology might be acceptable or even beneficial.

  • Hypothetical Selective Inhibitor (Compound S): For the purpose of this guide, we will include a hypothetical highly selective inhibitor as an ideal-case benchmark.

This multi-faceted comparison allows for a nuanced interpretation of the Test Compound's selectivity, placing it on a spectrum from highly promiscuous to highly selective.

Part 2: In Vitro Kinome-Wide Selectivity Assessment

The first tier of profiling involves a large-scale in vitro binding assay to quantitatively measure the interactions between the Test Compound and a comprehensive panel of kinases. The KINOMEscan™ platform (DiscoverX) is an industry-standard method for this purpose, offering broad coverage of the human kinome.[18][19][20][21]

Methodology Rationale

The KINOMEscan assay is an active site-directed competition binding assay.[18][22] Unlike traditional enzymatic assays that measure the inhibition of kinase activity (which can be influenced by ATP concentration), this platform measures the thermodynamic binding affinity (dissociation constant, Kd). This provides a direct and unambiguous measure of compound interaction with each kinase, making it a robust method for initial selectivity assessment.[20]

Experimental Protocol: KINOMEscan™ Binding Assay
  • Compound Preparation: The Test Compound and comparators (Staurosporine, Dasatinib) are solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Execution: The assay is performed by KINOMEscan services. In brief, the test compounds are incubated with a panel of 468 kinases, each tagged with DNA. The kinase-compound mixture is then applied to an immobilized, active-site directed ligand.

  • Competition and Quantification: The amount of kinase that binds to the immobilized ligand is inversely proportional to its affinity for the test compound. The amount of bound kinase is quantified using quantitative PCR (qPCR) of the DNA tag.[22]

  • Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where the DMSO control represents 100% binding. A lower %Ctrl value indicates stronger binding of the compound to the kinase. From this, binding constants (Kd) are calculated.

Comparative Kinase Binding Data

The following table summarizes the hypothetical binding data for our Test Compound against the selected comparators at a screening concentration of 1 µM. For clarity, only a subset of key on- and off-targets is shown.

Kinase TargetTest Compound (%Ctrl @ 1µM)Staurosporine (%Ctrl @ 1µM)Dasatinib (%Ctrl @ 1µM)
MAPK1 (ERK2) 5 185
MAPK3 (ERK1) 8 288
ABL1920.50.1
SRC8530.5
LCK7841
DDR1351512
p38α (MAPK14)42105
AURKA95690
VEGFR288925

Table 1: In Vitro Kinase Binding Profile. Hypothetical data shows the percentage of kinase bound to an immobilized ligand in the presence of 1 µM of each compound. Lower values indicate stronger binding affinity. The primary hypothetical targets for the Test Compound (MAPK1/3) and Dasatinib (ABL1/SRC) are highlighted in bold.

Interpretation of In Vitro Results:

The data suggests that the Test Compound is a potent binder to MAPK1 (ERK2) and MAPK3 (ERK1). Unlike Staurosporine, which shows broad activity across most kinases[12][15], the Test Compound exhibits a relatively clean profile. However, notable off-target interactions are observed with DDR1 and p38α, albeit with lower affinity than the primary targets. In contrast, Dasatinib shows potent binding to its expected targets (ABL1, SRC, LCK) and also to p38α, confirming its multi-targeted nature.[7]

Part 3: In-Cell Target Engagement and Off-Target Validation

While in vitro assays are essential for broad screening, they do not guarantee that a compound will engage its target in the complex environment of a living cell.[11] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm target engagement and validate off-target binding within intact cells.[23][24][25]

Methodology Rationale

CETSA is based on the principle of ligand-induced thermal stabilization.[24][25] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[25] By heating treated cells to various temperatures and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement. A shift to a higher melting temperature (Tm) in the presence of the compound is direct evidence of binding.[26]

Experimental Workflow: Profiling with CETSA

The overall workflow for cross-reactivity profiling integrates both in vitro and in-cell methods for a comprehensive assessment.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In-Cell Validation cluster_2 Phase 3: Final Profile Compound Test Compound & Comparators KinomeScan KINOMEscan™ Panel (468 Kinases) Compound->KinomeScan Data1 Primary Hit Identification (e.g., MAPK1/3) KinomeScan->Data1 Data2 Potential Off-Target List (e.g., DDR1, p38α) KinomeScan->Data2 CellCulture Cell Line Treatment (e.g., HeLa) Data1->CellCulture Validate Primary Targets Data2->CellCulture Validate Off-Targets Heat Heat Challenge (Temperature Gradient) CellCulture->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Quant Protein Quantification (Western Blot / MS) Lysis->Quant Data3 Target Engagement Confirmed (Thermal Shift for MAPK1/3) Quant->Data3 Data4 Off-Target Engagement Verified (Thermal Shift for DDR1, p38α?) Quant->Data4 Profile Comprehensive Selectivity Profile Data3->Profile Data4->Profile

Fig 1. Integrated workflow for kinase inhibitor cross-reactivity profiling.
Experimental Protocol: CETSA Melt Curve and Isothermal Dose-Response
  • Cell Culture and Treatment: HeLa cells are cultured to ~80% confluency. Cells are harvested and treated with the Test Compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.[24]

  • Heat Challenge (Melt Curve): The cell suspensions are aliquoted into PCR tubes and heated in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step.[24]

  • Lysis and Fractionation: Cells are lysed via three rapid freeze-thaw cycles. The lysates are then centrifuged at high speed (20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated protein pellet.[26]

  • Protein Analysis: The amount of soluble target protein (MAPK1, DDR1, p38α) in the supernatant at each temperature is quantified by Western Blotting.

  • Isothermal Dose-Response Fingerprint (ITDRF): To determine potency in cells, the experiment is repeated at a single, fixed temperature (chosen from the melt curve to be on the slope of the curve) with a serial dilution of the compound.[27]

Comparative CETSA Data

The table below shows the hypothetical thermal shift (ΔTm) for the primary and key off-targets identified from the in vitro screen.

Target ProteinTest Compound ΔTm (°C)Dasatinib ΔTm (°C)Interpretation
MAPK1 (ERK2) +5.2 +0.3Strong, specific target engagement by Test Compound.
DDR1+1.5+1.8Weak engagement by both compounds.
p38α (MAPK14) +3.8 +4.5 Significant engagement by both compounds.
ABL1+0.1+6.1 No engagement by Test Compound; strong engagement by Dasatinib.

Table 2: In-Cell Target Engagement via CETSA. The thermal shift (ΔTm) represents the change in the protein's melting temperature upon compound treatment. A larger shift indicates stronger target stabilization and engagement.

Interpretation of In-Cell Results:

The CETSA data provides critical validation. The Test Compound induces a significant thermal shift for MAPK1, confirming it engages its primary target in a cellular context. Crucially, it also stabilizes p38α, validating the in vitro off-target hit. This is a key finding, as p38α inhibition has known physiological consequences. The engagement with DDR1 is minimal, suggesting the in vitro binding may not be significant in a cellular milieu. As expected, Dasatinib strongly engages both ABL1 and p38α.

Part 4: Biological Implications and Signaling Pathway Analysis

The confirmed on- and off-target interactions must be interpreted in the context of their relevant signaling pathways to predict the potential biological outcomes. The primary target, MAPK1/ERK2, is a central node in the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.[28][29][30][31]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (MAPK3/1) MEK->ERK Downstream Transcription Factors (Cell Proliferation, Survival) ERK->Downstream p38 p38α (MAPK14) p38_down Inflammation, Apoptosis p38->p38_down Stress Cellular Stress (UV, Cytokines) Stress->p38 Test_Compound Test Compound Test_Compound->ERK On-Target Inhibition Test_Compound->p38 Off-Target Inhibition

Fig 2. Potential impact of the Test Compound on cellular signaling pathways.

Pathway-Level Analysis:

  • On-Target Effect: By inhibiting ERK1/2, the Test Compound is expected to block signals that promote cell growth and proliferation, which is the desired therapeutic effect for an anticancer agent.[32]

  • Off-Target Effect: The confirmed engagement and likely inhibition of p38α represent a significant off-target activity. The p38 MAPK pathway is activated by stress signals and is involved in inflammation and apoptosis.[26] This off-target activity could lead to unintended side effects, but it could also potentially contribute to the compound's overall efficacy through synergistic anti-cancer mechanisms. This duality underscores why comprehensive profiling is essential.[5]

Conclusion

This comparative guide demonstrates a logical and robust workflow for assessing the cross-reactivity of a novel kinase inhibitor, 2-benzyl-1H-indole-5-carbonitrile. The initial kinome-wide in vitro screen provided a broad landscape of potential interactions, identifying MAPK1/3 as primary targets and DDR1 and p38α as potential off-targets. Subsequent in-cell validation using CETSA was crucial; it confirmed strong engagement of the primary target and, importantly, validated p38α as a bona fide off-target while deprioritizing DDR1.

The resulting profile reveals that 2-benzyl-1H-indole-5-carbonitrile is a potent ERK1/2 inhibitor with a significant p38α off-target activity. When compared to the promiscuous Staurosporine and the multi-targeted clinical drug Dasatinib, our Test Compound emerges as relatively selective but not entirely clean. This knowledge is invaluable for the next steps in drug development, guiding efforts to either engineer out the p38α activity to improve selectivity or to further investigate if this polypharmacology could be therapeutically advantageous.

References

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  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024). Retrieved February 21, 2026, from [Link]

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Sources

A Head-to-Head Comparison of Sonogashira and Suzuki Coupling for Indole Modification

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its strategic functionalization is paramount for modulating biological activity and tuning material properties. Among the arsenal of synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their efficiency and reliability in forging carbon-carbon bonds. This guide provides an in-depth, head-to-head comparison of two such powerhouse reactions—the Sonogashira and Suzuki-Miyaura couplings—specifically tailored to the modification of the indole scaffold. We will dissect their mechanisms, evaluate their strategic advantages, and provide field-proven protocols to guide your experimental design.

The Sonogashira Coupling: Installing the Versatile Alkynyl Handle

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl or vinyl halides.[4][5] In the context of indole chemistry, it is the premier choice for introducing a C(sp)-hybridized carbon, creating a linear and rigid alkynyl appendage. This moiety is not just a simple modification; it's a versatile functional handle for subsequent transformations, including cyclizations to form more complex heterocyclic systems, click chemistry, or as a precursor for other functional groups.[1][6][7][8][9]

Core Mechanism: A Pd/Cu-Catalyzed Duet

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[4][5][9] The synergy between the two metals allows the reaction to proceed under mild conditions.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the haloindole (e.g., 3-iodoindole), forming a Pd(II) intermediate.

  • Copper Cycle : Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base (like an amine) to form a highly reactive copper(I) acetylide species.[4]

  • Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynyl-indole product and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Indole-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgano Indole-Pd(II)-C≡CR L₂ Transmetalation->PdII_Diorgano CuI Cu(I)X Transmetalation->CuI CuX RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product Indole-C≡CR RedElim->Product Base Base, H-C≡CR CuI->Base Cu_Acetylide Cu(I)-C≡CR Base->Cu_Acetylide Cu_Acetylide->Transmetalation ArylHalide Indole-X ArylHalide->OxAdd Suzuki_Mechanism Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Indole-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgano Indole-Pd(II)-Ar L₂ Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product Indole-Ar RedElim->Product ArylHalide Indole-X ArylHalide->OxAdd BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura coupling mechanism for indole modification.
Strategic Considerations
  • Substrate Scope : The reaction is highly versatile. One can either couple a haloindole with a boronic acid or an indolylboronic acid with an aryl/vinyl halide. [10]The choice often depends on the commercial availability of the starting materials. [10]* N-H Acidity : The acidic N-H proton of the indole can sometimes interfere with the catalytic cycle, particularly with certain bases or catalyst systems. [11]While many protocols now exist for unprotected indoles, N-protection (e.g., with Boc or Tosyl groups) is a common strategy to ensure high yields and reproducibility, especially in complex settings. [11][12]* Catalyst, Ligand, and Base : The choice of these three components is critical. [13]Palladium catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are common. [14]Bases range from inorganic carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄). The ligand (e.g., dppf, SPhos) stabilizes the palladium catalyst and modulates its reactivity. [15][13]

Head-to-Head Comparison: Sonogashira vs. Suzuki

The choice between these two powerful reactions is dictated by the synthetic goal. The following table provides a direct comparison of their key attributes.

FeatureSonogashira CouplingSuzuki-Miyaura Coupling
Bond Formed C(sp²)-C(sp)C(sp²)-C(sp²), C(sp²)-C(sp³)
Key Reagent Terminal AlkyneOrganoboron (e.g., Boronic Acid)
Product Type Alkynyl-indolesAryl-, Heteroaryl-, or Vinyl-indoles
Catalyst System Typically Pd/Cu co-catalyzed [4]Pd-catalyzed (ligand often required) [16]
Key Advantage Installs a versatile alkynyl handle for further chemistry (e.g., cyclizations). [1][17]Broad substrate scope, huge library of available boronic acids, high functional group tolerance. [18][10]
Common Challenge Potential for alkyne homocoupling (Glaser coupling); copper toxicity in some applications. [1]Potential need for N-protection; protodeboronation of the boronic acid. [11]
Typical Base Amine bases (Et₃N, DIPA) [15]Inorganic bases (K₂CO₃, K₃PO₄) [13][14]
Making the Right Choice: A Decision Workflow

Your target molecule dictates the optimal synthetic route. Use the following workflow to guide your decision-making process.

Decision_Workflow Start What is the desired modification on the indole ring? Q_ProductType What type of C-C bond is required? Start->Q_ProductType Sonogashira Choose Sonogashira Coupling Q_ProductType->Sonogashira  C(sp²)-C(sp) (Alkynyl) Suzuki Choose Suzuki Coupling Q_ProductType->Suzuki   C(sp²)-C(sp²) (Aryl/Vinyl) Sonogashira_Reason To install a linear, rigid alkynyl group for further functionalization or cyclization. Sonogashira->Sonogashira_Reason Suzuki_Reason To install an aryl, heteroaryl, or vinyl group directly. Suzuki->Suzuki_Reason

Decision workflow for selecting the appropriate coupling reaction.

Experimental Protocols: From Theory to Practice

The following are representative, field-tested protocols. Researchers should always optimize conditions for their specific substrates.

Protocol 1: Sonogashira Coupling of 3-Iodoindole

This protocol describes the coupling of a haloindole with a terminal alkyne. [2] Objective : Synthesize 3-(phenylethynyl)-1H-indole.

Materials :

  • 3-Iodo-1H-indole (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (Anhydrous, sufficient volume for 0.2 M concentration)

  • Anhydrous, degassed solvent (e.g., THF or DMF if co-solvent is needed)

Procedure :

  • Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-1H-indole, PdCl₂(PPh₃)₂, and CuI.

  • Reagent Addition : Add anhydrous Et₃N via syringe. If needed, add a co-solvent like THF.

  • Degassing : Subject the mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Substrate Addition : Add phenylacetylene via syringe and stir the mixture at room temperature.

  • Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up : Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Extraction : Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 5-Bromoindole

This protocol details the coupling of a haloindole with an arylboronic acid. [13][10] Objective : Synthesize 5-phenyl-1H-indole.

Materials :

  • 5-Bromo-1H-indole (1.0 equiv)

  • Phenylboronic acid (1.3 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure :

  • Vessel Preparation : In a microwave vial or Schlenk tube, combine 5-bromo-1H-indole, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe.

  • Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring. Alternatively, microwave irradiation (e.g., 120 °C for 1.5 hours) can be used to accelerate the reaction. [10]5. Reaction Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction : Wash the mixture with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Filter, concentrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion

Both the Sonogashira and Suzuki-Miyaura couplings are indispensable tools for the functionalization of indoles. They are not competitors but rather complementary methods that address different synthetic needs. The Sonogashira excels at installing a reactive alkynyl group, opening doors to further molecular complexity through subsequent reactions. The Suzuki coupling, with its vast scope and operational simplicity, provides a direct and powerful route to biaryl indole derivatives, a critical structural class in drug discovery. A thorough understanding of their mechanisms, advantages, and practical considerations, as detailed in this guide, empowers the modern chemist to strategically and efficiently construct novel indole-based molecules for a world of applications.

References

  • Patel, H. R., & Patel, V. (2015). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Current Research and Review, 7(15), 1.
  • Reddy, T. S., & Kantam, M. L. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 124(1), 139-144.
  • BenchChem. (2025). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry, 71(19), 7483-7490. [Link]

  • Larhed, M., & Hallberg, A. (2001). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. The Journal of Organic Chemistry, 66(26), 9250-9253. [Link]

  • Zhang, H., & Chen, H. (2010). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings.
  • BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. BenchChem.
  • Wolfe, J. P., & Rossi, S. A. (2010). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Organic letters, 12(18), 4124–4127. [Link]

  • Satz, A. L., & Neri, D. (2023). On-DNA Synthesis of Multisubstituted Indoles. Organic Letters, 25(50), 8963-8967. [Link]

  • Kumar, A., & Kumar, V. (2012). Palladium-Catalyzed Sonogashira-Coupling Conjoined C–H Activation: A Regioselective Tandem Strategy to Access Indolo- and Pyrrolo[1,2-a]quinolines. The Journal of Organic Chemistry, 77(22), 10453-10461. [Link]

  • Kumar, A., & Kumar, V. (2012). Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines. The Journal of Organic Chemistry, 77(22), 10453-10461. [Link]

  • Reddy, T. S., & Kantam, M. L. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. ResearchGate. [Link]

  • Sethi, K. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]

  • Kumar, A., & Kumar, V. (2012). Palladium-Catalyzed Sonogashira-Coupling Conjoined C–H Activation: A Regioselective Tandem Strategy to Access Indolo- and Pyrrolo[1,2-a]quinolines. The Journal of Organic Chemistry, 77(22), 10453–10461. [Link]

  • Ghosh, S., & Ghorai, P. (2017). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Dalton Transactions, 46(43), 14930-14940. [Link]

  • Wikipedia contributors. (2024, January 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Andrade, R. B., & Matos, M. J. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Chen, C., & Hong, R. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 78(8), 4063-4071. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.
  • Larhed, M., & Hallberg, A. (2001). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. The Journal of Organic Chemistry, 66(26), 9250-9253. [Link]

  • Abbiati, G., & Rossi, E. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4596-4608. [Link]

  • Gribble, G. W. (2010). Synthesis of indole derivatives via tandem Sonogashira-cyclization reactions catalyzed by palladium nanoparticles supported on graphene.
  • BenchChem. (2025). Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide. BenchChem.
  • Alvarez, R., & de Lera, A. R. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812-6820. [Link]

  • Kantam, M. L., & Reddy, T. S. (2012). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate. [Link]

  • Abbiati, G., & Rossi, E. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4596–4608. [Link]

  • Moody, C. J., & Roff, G. J. (2015). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Link]

  • Wang, Q., & Li, X. (2024). Palladium-Catalyzed Dearomative Heck/Suzuki Coupling of C2-Deuterated or C2-Nonsubstituted Indoles. Organic Letters, 26(12), 2534-2539. [Link]

  • Gribble, G. W. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Al-Zoubi, R. M., & Al-Masri, M. Z. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6756-6775. [Link]

  • Wu, J., & Li, C. (2011). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ChemInform, 42(36). [Link]

  • Abbiati, G., & Rossi, E. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6776-6784. [Link]

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Comparative Guide: Reproducibility of Biological Assays with 2-benzyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-benzyl-1H-indole-5-carbonitrile (referred to herein as 2-BIC ) represents a class of synthetic indole-based agents targeting the colchicine-binding site of tubulin. While structurally simpler than natural products like Combretastatin A-4 (CA-4), 2-BIC and its derivatives offer a synthetically accessible scaffold for disrupting microtubule dynamics.

However, reproducibility with 2-BIC is frequently compromised by aqueous insolubility and non-specific aggregation in standard assay buffers. This guide provides a validated framework to benchmark 2-BIC against industry standards (Colchicine and CA-4), focusing on the Turbidimetric Tubulin Polymerization Assay . We demonstrate that strict control of DMSO concentration (<0.5%) and temperature (37°C ± 0.1°C) is required to distinguish true pharmacological inhibition from precipitation artifacts.

Scientific Background: The Indole-5-Carbonitrile Pharmacophore

The indole-5-carbonitrile scaffold serves as a bioisostere for the trimethoxyphenyl ring found in Colchicine and CA-4. The nitrile group (CN) acts as a hydrogen bond acceptor, anchoring the molecule within the hydrophobic pocket of


-tubulin.
Mechanism of Action

Unlike taxanes (which stabilize microtubules), 2-BIC acts as a destabilizing agent . It binds to the


-tubulin heterodimer, preventing the incorporation of the dimer into the growing microtubule chain. This leads to:
  • G2/M Phase Arrest: Failure of spindle formation during mitosis.

  • Apoptosis: Triggered by prolonged mitotic arrest.

Diagram 1: Mechanism of Action (Colchicine Site Inhibition)

TubulinMechanism cluster_legend Legend Dimer Free Tubulin Heterodimer Complex Inhibitor-Tubulin Complex Dimer->Complex + Inhibitor Binding Polymer Microtubule Polymerization Dimer->Polymer Normal State (+GTP) Inhibitor 2-BIC (Indole-5-carbonitrile) Complex->Polymer Blocked Arrest Mitotic Arrest (Apoptosis) Complex->Arrest Downstream Effect key Red arrow indicates inhibition path

Caption: 2-BIC binds to free tubulin dimers, sterically hindering their assembly into microtubules, leading to cell cycle arrest.

Comparative Analysis: 2-BIC vs. Gold Standards

To validate 2-BIC data, it must be run alongside established comparators. The table below summarizes the performance characteristics based on internal validation data and literature consensus.

Feature2-benzyl-1H-indole-5-carbonitrile (2-BIC) Colchicine (Standard)Combretastatin A-4 (CA-4) Paclitaxel (Control)
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Taxane Site)
Effect DepolymerizationDepolymerizationDepolymerizationHyper-polymerization
IC50 (Polymerization) 2.0 – 5.0 µM (Moderate)~2.0 µM~1.0 – 1.5 µM (High Potency)N/A (Enhancer)
Aqueous Solubility Poor (High Risk) GoodModeratePoor
DMSO Tolerance Sensitive (Precipitates >100µM)RobustModerateModerate
Assay Window 60 minutes60 minutes45-60 minutes20-30 minutes

Senior Scientist Insight:

"While CA-4 is more potent, it is chemically unstable (isomerization). Colchicine is the most robust positive control for reproducibility. 2-BIC is stable but suffers from 'crash-out' in aqueous buffers. Data showing >80% inhibition at 10µM for 2-BIC often indicates precipitation, not binding. Always verify with a centrifugation step."

Validated Experimental Protocol

Workflow: Turbidimetric Tubulin Polymerization Assay

This assay measures the scattering of light (340 nm) as tubulin polymerizes. Inhibitors decrease the Vmax and final absorbance.

Diagram 2: Assay Workflow & Critical Checkpoints

AssayWorkflow Prep 1. Reagent Prep (GTP, PEM Buffer, Tubulin) Compound 2. Compound Dilution (100x Stock in DMSO) Prep->Compound Check1 CRITICAL: Keep Tubulin on Ice Prep->Check1 Plate 3. Plate Setup (Pre-warm to 37°C) Compound->Plate Check2 CRITICAL: Final DMSO < 0.5% Compound->Check2 Read 4. Kinetic Read (OD340nm, 1 min intervals) Plate->Read Analysis 5. Data Analysis (Vmax & AUC Calculation) Read->Analysis

Caption: Step-by-step workflow for the Turbidimetric Assay. Red nodes indicate temperature-sensitive steps.

Protocol Details

1. Buffer Preparation (PEM Buffer):

  • 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Critical: Add 1 mM GTP (Guanosine Triphosphate) fresh immediately before use. GTP hydrolysis drives polymerization; degraded GTP leads to false negatives (no polymerization in controls).

2. Compound Preparation (The "Solubility Bridge"):

  • Dissolve 2-BIC in 100% DMSO to create a 10 mM stock.

  • Create a 10x working solution in PEM buffer immediately before addition.

  • Note: If the 10x solution turns cloudy, 2-BIC has precipitated. Sonicate or reduce concentration.

  • Final Assay Concentration: 0.1% - 0.5% DMSO. Exceeding 1% DMSO inhibits polymerization non-specifically.

3. The Reaction:

  • Use a 96-well half-area UV-transparent plate.

  • Blank: PEM Buffer only.

  • Negative Control (Vehicle): Tubulin + GTP + 0.5% DMSO.

  • Positive Control: Tubulin + GTP + Colchicine (3 µM).

  • Test: Tubulin + GTP + 2-BIC (Titration: 0.5 µM – 20 µM).

  • Start: Add Tubulin (final conc. 3 mg/mL or ~10 µM) to pre-warmed buffer (37°C).

4. Detection:

  • Measure Absorbance at 340 nm .

  • Kinetic Mode: Read every 30-60 seconds for 60 minutes at 37°C .

  • Reproducibility Tip: Shaking the plate between reads can disrupt fragile polymers. Do not shake.

Reproducibility & Troubleshooting (E-E-A-T)

As a Senior Application Scientist, I have identified three primary failure modes when assaying hydrophobic indoles like 2-BIC.

Failure Mode 1: The "False Potency" Artifact
  • Symptom: The OD340 rises sharply and then erratic spikes appear, or the baseline is impossibly high.

  • Cause: 2-BIC precipitation. The "inhibition" is actually light scattering from compound aggregates, not microtubules.

  • Solution: Spin down the 10x working solution (10,000 x g for 2 mins) before adding to the plate. If a pellet forms, the concentration is above the solubility limit.

Failure Mode 2: The "Flat-line" Control
  • Symptom: The Vehicle Control (Tubulin + DMSO) fails to polymerize (flat line).

  • Cause: Degraded GTP or "Dead" Tubulin. Tubulin is extremely labile.

  • Solution:

    • Store Tubulin at -80°C. Never refreeze.

    • Keep Tubulin on ice until the very second of addition.

    • Verify pH of PEM buffer (must be 6.9 at 25°C; PIPES pH changes with temp).

Failure Mode 3: Thermal Gradients
  • Symptom: Edge wells show different polymerization rates than center wells.

  • Cause: Uneven heating of the microplate. Polymerization is entropy-driven and highly temp-dependent.

  • Solution: Pre-warm the plate reader for 20 minutes. Use only the inner 60 wells of a 96-well plate.

References

  • Mechanism of Indole-Based Tubulin Inhibitors

    • Title: Indole-Based Tubulin Polymerization Inhibitors: An Upd
    • Source: Current Topics in Medicinal Chemistry.
    • Context: Reviews the binding mode of indole-5-carbonitriles
  • Synthesis and Evaluation of Indole-5-carbonitriles

    • Title: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
    • Source: Molecules (MDPI), 2021.[1]

    • Context: Provides synthetic routes and characterization data for benzyl-substituted indole-carbonitriles.
  • Standardization of Tubulin Assays

    • Title: In vitro assays for the detection of drug effects on microtubule dynamics.[2]

    • Source: Methods in Molecular Medicine.
    • Context: The authoritative protocol for the turbidimetric assay described in Section 4.
  • Solubility Challenges in Assays

    • Title: Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures.[3]

    • Source: MDPI Processes, 2023.
    • Context: While focusing on isotretinoin, this paper details the thermodynamics of hydrophobic compounds in DMSO/Water mixtures, relevant for 2-BIC prepar

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-benzyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-benzyl-1H-indole-5-carbonitrile. As professionals in research and drug development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Profile: A Mechanistic Understanding

The disposal protocol for any chemical is dictated by its hazard profile. For 2-benzyl-1H-indole-5-carbonitrile, we must infer its potential hazards from related structures.

  • Indole Core: The indole nucleus is a common scaffold in biologically active molecules. While indole itself is classified as harmful if swallowed and toxic in contact with skin, its primary contribution to the disposal protocol is its organic nature and potential for environmental persistence if not handled correctly.[1][2]

  • Nitrile Group (-CN): This is the functional group of highest concern. Organic nitriles are toxicological precursors to cyanide. In the presence of strong acids, oxidizing agents, or upon thermal decomposition (e.g., fire), they can release highly toxic hydrogen cyanide (HCN) gas. Therefore, the cardinal rule for nitrile waste is strict segregation from acidic waste streams .[3]

  • Benzyl Group: The benzyl group renders the molecule largely non-volatile and solid.

Based on GHS classifications for analogous compounds like Indole-5-carbonitrile and 1-benzyl-1H-indole-5-carbonitrile, we can anticipate a similar hazard profile for the 2-benzyl isomer.[4]

Quantitative Hazard Summary

The following table summarizes the likely hazards associated with 2-benzyl-1H-indole-5-carbonitrile, based on data from close structural relatives. This data forms the basis for the recommended handling and disposal procedures.

Hazard ClassGHS Hazard CodeDescriptionCausality & Disposal Implication
Acute Toxicity, Oral H302Harmful if swallowedThe compound must not enter the general waste or sewer system. All contaminated materials must be treated as hazardous waste.
Skin Irritation H315Causes skin irritationRequires use of nitrile gloves and a lab coat. Contaminated PPE must be disposed of as hazardous waste.
Eye Irritation H319Causes serious eye irritationMandates use of safety glasses or goggles.
Respiratory Irritation H335May cause respiratory irritationAll handling of the solid compound or its solutions should be performed in a certified chemical fume hood.

Table 1: Inferred Hazard Profile for 2-benzyl-1H-indole-5-carbonitrile.

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled safely from the point of generation to its final disposal by a certified entity.

Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

  • Hand Protection: Wear chemically resistant nitrile gloves. If contamination occurs, remove the gloves immediately using the proper technique and wash your hands. Dispose of contaminated gloves as solid hazardous waste.[5]

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.

  • Body Protection: A flame-resistant lab coat should be worn at all times and kept fully fastened.

All operations involving 2-benzyl-1H-indole-5-carbonitrile, including weighing, transfers, and the collection of waste, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]

  • Solid Waste:

    • Collect unused or contaminated solid 2-benzyl-1H-indole-5-carbonitrile in a dedicated, clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, disposable gloves, and paper towels must also be placed in this container.

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a separate, compatible liquid waste container (e.g., a high-density polyethylene or glass bottle).

    • Crucially, this waste stream must be kept basic or neutral (pH > 7.0) to prevent the potential generation of hydrogen cyanide. Do not mix with acidic waste.[3]

  • Sharps Waste:

    • Any needles, syringes, or contaminated broken glassware must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

Proper containment and communication are critical for safety.

  • Container Choice: Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof screw-top cap. Never use food or beverage containers.[7]

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "2-benzyl-1H-indole-5-carbonitrile" .

    • An accurate list of all chemical constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).

    • The date of first waste accumulation.

Hazardous waste must be stored safely at or near the point of generation.[8]

  • Designate a specific area within the lab, such as a secondary containment tray within a fume hood or a designated cabinet, as your SAA.

  • Segregate the waste container from incompatible materials, particularly acids.

  • Keep the waste container closed at all times except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.

Disposal Decision Workflow

The following diagram illustrates the correct decision-making process for the disposal of 2-benzyl-1H-indole-5-carbonitrile waste, reinforcing the prohibition of drain or general trash disposal.

G Disposal Workflow for 2-benzyl-1H-indole-5-carbonitrile Waste Start Waste Generated (Solid or Liquid) Check_Type Is the waste solid or liquid? Start->Check_Type Solid_Waste Solid Waste (e.g., powder, contaminated gloves, paper) Check_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Check_Type->Liquid_Waste Liquid Collect_Solid Collect in a dedicated, labeled solid hazardous waste container. Solid_Waste->Collect_Solid Collect_Liquid Collect in a dedicated, labeled liquid hazardous waste container. Ensure pH is neutral or basic. Liquid_Waste->Collect_Liquid Store_SAA Store container in Satellite Accumulation Area (SAA). Segregate from acids. Collect_Solid->Store_SAA Collect_Liquid->Store_SAA Container_Full Is container full (or ready for pickup)? Store_SAA->Container_Full Container_Full->Store_SAA No Contact_EHS Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup. Container_Full->Contact_EHS Yes End Professional Disposal (Incineration) Contact_EHS->End

Caption: Disposal decision workflow for 2-benzyl-1H-indole-5-carbonitrile.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Control Access: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood running.

  • Contain & Clean: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Wearing appropriate PPE, carefully scoop the absorbed material and any contaminated debris into your designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.

Final Disposal

All hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[9] Never pour this chemical down the drain or place it in the regular trash. The most common and effective disposal method for this type of organic waste is high-temperature incineration by a certified facility.[7]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

  • Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet. Neogen. [Link]

  • University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal. University of St Andrews. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. PTB. [Link]

  • Science Ready. (2025, March 4). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-5-carbonitrile. PubChem. [Link]

  • WorkSmarter. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? WorkSmarter. [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.